Pitavastatin
Description
Properties
IUPAC Name |
(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11+/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYFMXBACGZSIL-MCBHFWOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O)O)O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048384 | |
| Record name | Pitavastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Very slightly soluble | |
| Record name | Pitavastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08860 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
147511-69-1 | |
| Record name | Pitavastatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147511-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pitavastatin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147511691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pitavastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08860 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pitavastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {[(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoyl]oxy}calcio (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PITAVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5681Q5F9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pitavastatin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8367 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pitavastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Beyond the Lipid Hypothesis: Unveiling the Pleiotropic Mechanisms of Pitavastatin
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Statins, or 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors, are a cornerstone of cardiovascular disease prevention, primarily through their potent low-density lipoprotein cholesterol (LDL-C) lowering effects.[1][2] However, a growing body of evidence reveals that their clinical benefits extend beyond lipid modulation. These additional, or "pleiotropic," effects are crucial for understanding the full therapeutic potential of this drug class.[3][4] Pitavastatin, a lipophilic statin, exhibits a distinct profile of these non-lipid-mediated actions.[1][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pleiotropic effects of this compound, offering researchers and drug development professionals a comprehensive overview of its impact on endothelial function, inflammation, oxidative stress, and vascular cell biology.
The Mevalonate Pathway: A Central Hub for Pleiotropic Action
The canonical function of statins is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which curtails cholesterol biosynthesis. This action also depletes downstream isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[6][7] These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins, including Ras and Rho. By inhibiting the synthesis of FPP and GGPP, this compound disrupts the function of these key signaling proteins, initiating a cascade of effects that are central to its pleiotropic profile.[8]
Enhancement of Endothelial Function and Nitric Oxide Bioavailability
A healthy endothelium is critical for vascular homeostasis, and its dysfunction is a key initiating event in atherosclerosis. This compound has been shown to significantly improve endothelial function, an effect largely mediated by enhancing the bioavailability of nitric oxide (NO).[9][10][11]
Molecular Mechanism: The Rho/ROCK/PI3K/Akt/eNOS Axis
The primary mechanism involves the upregulation and activation of endothelial nitric oxide synthase (eNOS).[7][12] By depleting intracellular GGPP, this compound prevents the geranylgeranylation and subsequent activation of the small G-protein RhoA. In its inactive state, RhoA cannot activate its downstream effector, Rho-associated kinase (ROCK).[6][8] The inhibition of the Rho/ROCK pathway removes a key negative regulator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[13] This allows for the activation of Akt, which then phosphorylates eNOS at its serine 1177 residue, leading to a significant increase in NO production and subsequent vasodilation.[7][13]
Visualization: this compound-Mediated eNOS Activation
Caption: this compound inhibits GGPP synthesis, preventing Rho/ROCK activation and disinhibiting the PI3K/Akt pathway, leading to eNOS phosphorylation and increased NO production.
Experimental Validation
Protocol: Assessment of Endothelial Function via Flow-Mediated Dilation (FMD)
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Baseline Measurement: The diameter of the brachial artery is measured using high-resolution ultrasound.
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Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to suprasystolic pressure (e.g., 250 mmHg) for 5 minutes to induce ischemia.
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Post-Occlusion Measurement: The cuff is rapidly deflated. The brachial artery diameter is continuously monitored for 2-3 minutes to capture the maximum dilation.
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Calculation: FMD is expressed as the percentage change in artery diameter from baseline to its maximum post-occlusion diameter. Clinical studies demonstrate that this compound treatment significantly improves FMD in patients with hypercholesterolemia.[9][14]
Protocol: Western Blot for eNOS Phosphorylation
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Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured and treated with this compound (e.g., 0.1 µM) for a specified time.[7]
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Protein Extraction: Cells are lysed, and total protein concentration is determined using a BCA assay.
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Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-eNOS (Ser1177) and total eNOS.
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of phosphorylated to total eNOS is quantified.
Quantitative Data Summary
| Effect of this compound | Baseline | Post-Treatment | p-value | Reference |
| Flow-Mediated Dilation (FMD) (%) | 3.22 ± 1.72 | 3.97 ± 2.18 | <0.05 | [14] |
| Arterial Stiffness (β) | 8.28 ± 2.45 | 7.37 ± 2.37 | <0.05 | [9] |
Potent Anti-Inflammatory Effects
Atherosclerosis is fundamentally an inflammatory disease.[15] this compound exerts significant anti-inflammatory effects that contribute to the stabilization of atherosclerotic plaques.[16][17]
Molecular Mechanism: Suppression of Cytokines and Adhesion Molecules
This compound has been shown to reduce the expression of key inflammatory mediators. Clinical studies report decreased levels of adhesion molecules such as E-selectin and soluble intercellular adhesion molecule-1 (s-ICAM1), which are critical for leukocyte recruitment to the vessel wall.[14] Furthermore, this compound potently suppresses the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1).[16][18][19] Mechanistically, these effects are partly mediated by the inhibition of the Activator Protein-1 (AP-1) signaling pathway in immune cells like T-lymphocytes. This compound selectively inhibits the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38 Mitogen-Activated Protein Kinase (MAPK), key upstream regulators of AP-1 transcriptional activity.[18]
Visualization: Inhibition of Pro-Inflammatory Signaling
Caption: this compound inhibits ERK and p38 MAPK signaling, leading to reduced AP-1 activation and suppression of pro-inflammatory cytokine production in T cells.
Experimental Validation
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
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Sample Collection: Patient serum or supernatant from cultured immune cells (e.g., primary T-cells) treated with this compound is collected.[18]
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6).
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Incubation: Samples and standards are added to the wells and incubated.
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Detection: A biotinylated detection antibody is added, followed by an enzyme-linked streptavidin-HRP conjugate.
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Substrate Addition: A substrate solution (e.g., TMB) is added, resulting in a colorimetric change proportional to the amount of cytokine present.
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Quantification: The reaction is stopped, and the absorbance is read on a plate reader. Cytokine concentrations are calculated from the standard curve.
Quantitative Data Summary
| Inflammatory Marker | Effect of this compound Treatment | p-value | Reference |
| E-selectin (pg/mL) | Decrease from 51 to 46 | <0.05 | [14] |
| s-ICAM1 (pg/mL) | Decrease from 276 to 258 | <0.05 | [14] |
| TNF-α (in SCI model) | Significant Decrease vs. Injury Group | <0.05 | [19] |
| IL-2 mRNA (in T-cells) | 33% Downregulation | <0.05 | [18] |
| IL-6 mRNA (in T-cells) | 25% Downregulation | <0.05 | [18] |
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a key driver of vascular damage in atherosclerosis. This compound demonstrates significant antioxidant properties.[5][20]
Molecular Mechanism: ROS Suppression and Antioxidant Enzyme Upregulation
This compound reduces intracellular ROS generation by inhibiting key enzymatic sources. One critical mechanism is the suppression of NADPH oxidase activity. This is achieved by preventing the activation of the small GTPase Rac-1, a crucial subunit of the NADPH oxidase complex, a process that is dependent on geranylgeranylation.[21] Studies have shown that this compound blocks LPA-induced ROS generation in vascular smooth muscle cells by suppressing this Rac-1-mediated pathway.[21] Additionally, this compound can attenuate ROS generation in mitochondria.[22] Beyond suppressing ROS production, this compound also enhances the activity of endogenous antioxidant enzymes, such as Cu/Zn superoxide dismutase (SOD), further bolstering cellular defense against oxidative damage.[23] This dual action leads to a reduction in oxidized LDL (oxLDL) and other markers of oxidative damage.[11][24]
Visualization: Workflow for Intracellular ROS Measurement
Caption: this compound's pleiotropic effects collectively modify plaque composition, leading to a more stable phenotype with reduced risk of rupture.
Experimental Validation
Methodology: Intravascular Ultrasound (IVUS) for Plaque Assessment IVUS is a catheter-based imaging modality used in clinical trials to assess coronary atherosclerosis.
-
Image Acquisition: An ultrasound transducer-tipped catheter is advanced into the coronary artery of interest.
-
Volumetric Analysis: The catheter is pulled back at a constant speed, acquiring cross-sectional images of the artery. These images are used to reconstruct a 3D model of the vessel segment.
-
Measurements: Key parameters are measured at baseline and follow-up, including:
-
Total Vessel Volume (TVV): Volume enclosed by the external elastic membrane.
-
Lumen Volume (LV): Volume of the blood flow channel.
-
Plaque Volume (PV): Calculated as TVV - LV.
-
Percent Atheroma Volume (PAV): Calculated as (PV / TVV) * 100. A significant reduction in PAV over time indicates plaque regression. [25]
-
Quantitative Data Summary
| Study Parameter | Effect of this compound Treatment | Reference |
| Plaque Volume Index (PVI) | 10.6 ± 9.4% decrease (vs. 8.1% increase in control) | [25] |
| Angioscopic Yellow Grade | Decrease from 2.9 to 2.6 (p=0.040) | [26] |
| Noncalcified Plaque Volume | 7% relative reduction vs. placebo | [24] |
Conclusion
The therapeutic efficacy of this compound in cardiovascular disease is a composite of its robust LDL-C lowering and its significant, multifaceted pleiotropic effects. By inhibiting the mevalonate pathway, this compound modulates critical cellular signaling cascades independent of its impact on cholesterol synthesis. The enhancement of endothelial NO bioavailability, potent suppression of inflammatory and oxidative pathways, and favorable modulation of vascular smooth muscle cell biology collectively contribute to its profound anti-atherosclerotic properties. [1][5]For researchers and drug development professionals, understanding these intricate mechanisms is paramount for identifying novel therapeutic targets, designing more effective combination therapies, and ultimately advancing the management of cardiovascular disease.
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An In-depth Technical Guide to Pitavastatin Signaling Pathway Analysis in Endothelial Cells
Introduction: The Endothelial Nexus and the Role of Pitavastatin
The vascular endothelium, a delicate monolayer of cells lining our blood vessels, is a critical regulator of cardiovascular homeostasis. Its dysfunction is a primary instigator of atherosclerosis and other cardiovascular diseases.[1] this compound, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is widely recognized for its cholesterol-lowering capabilities.[2][3][4] However, its therapeutic benefits extend far beyond lipid modulation, encompassing a range of "pleiotropic" effects that directly target the endothelium to improve its function and mitigate disease progression.[2][5][6]
This guide provides an in-depth exploration of the key signaling pathways modulated by this compound in endothelial cells. We will dissect the molecular mechanisms, provide field-proven experimental protocols for their investigation, and offer insights into the causality behind these experimental choices. Our focus is to equip researchers, scientists, and drug development professionals with the technical knowledge to rigorously analyze the multifaceted impact of this compound on endothelial biology.
Core Signaling Pathways Modulated by this compound in Endothelial Cells
This compound exerts its protective effects on the endothelium through a complex interplay of signaling cascades that enhance nitric oxide bioavailability, inhibit inflammatory responses, reduce oxidative stress, and modulate angiogenesis.
Enhancement of Nitric Oxide Bioavailability: The eNOS Activation Pathway
A cornerstone of endothelial health is the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS). NO is a potent vasodilator and plays crucial roles in inhibiting platelet aggregation, leukocyte adhesion, and smooth muscle cell proliferation. This compound has been shown to increase eNOS expression and activity through multiple mechanisms.[5][7]
Mechanism of Action:
This compound enhances eNOS activity primarily through the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway .[8][9][10] By inhibiting the mevalonate pathway, this compound prevents the synthesis of isoprenoids like geranylgeranyl pyrophosphate (GGPP).[8][9] This leads to the inhibition of small GTPases such as RhoA. The inactivation of RhoA reduces the activity of Rho-associated kinase (ROCK), a negative regulator of eNOS. Simultaneously, this compound treatment leads to the phosphorylation and activation of Akt (also known as Protein Kinase B), which in turn phosphorylates eNOS at its activating site (Serine 1177), thereby increasing NO production.[8][9][11] Some studies also suggest that this compound can upregulate eNOS at the transcriptional level.[12] Additionally, this compound has been shown to increase eNOS production by suppressing the expression of miR-155, a microRNA that can negatively regulate eNOS.[7]
Visualizing the eNOS Activation Pathway:
Caption: this compound enhances eNOS activity via PI3K/Akt activation and RhoA/ROCK inhibition.
Anti-Inflammatory Effects: Downregulation of Pro-inflammatory Mediators
Chronic inflammation within the vascular wall is a key driver of atherosclerosis. This compound exerts potent anti-inflammatory effects by modulating several signaling pathways in endothelial cells.
Mechanism of Action:
This compound's anti-inflammatory properties are largely attributed to its ability to inhibit the prenylation of small GTPases, which are crucial for inflammatory signaling.[13] This leads to the suppression of pro-inflammatory transcription factors like Activator Protein-1 (AP-1).[14] Consequently, the expression of adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is reduced, leading to decreased monocyte adhesion to the endothelium.[1][14] Furthermore, this compound has been shown to alleviate angiotensin II-induced vascular endothelial cell inflammation and injury by preserving the expression of MAPK7 (ERK5).[15][16]
Visualizing the Anti-Inflammatory Pathway:
Caption: this compound's anti-inflammatory effects through inhibition of prenylation and maintenance of MAPK7.
Reduction of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, is a major contributor to endothelial dysfunction.
Mechanism of Action:
This compound reduces oxidative stress in endothelial cells primarily by inhibiting NADPH oxidase, a major source of ROS in the vasculature.[9] This inhibition is achieved by preventing the membrane translocation of Rac1, a subunit of the NADPH oxidase complex, which is dependent on geranylgeranylation.[9] By reducing ROS production, this compound helps to preserve the bioavailability of NO, which can be inactivated by superoxide anions. In vitro studies have confirmed that this compound protects endothelial cells against oxidative stress.[17]
Modulation of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a complex process that can be either beneficial or detrimental depending on the physiological context. The effect of this compound on angiogenesis appears to be context-dependent.
Mechanism of Action:
Several studies suggest that this compound can promote angiogenesis. This pro-angiogenic effect can be mediated by the PI3K/Akt pathway, leading to endothelial cell proliferation and migration.[5] Interestingly, some research indicates that this compound-induced angiogenesis is mediated by Notch1 signaling, independent of Vascular Endothelial Growth Factor (VEGF).[5][18] Conversely, other studies have reported that this compound can inhibit angiogenesis, particularly in the context of tumors, by suppressing signaling pathways like Ras/Raf/MEK and PI3K/Akt/mTOR.[19] There is also evidence for HMG-CoA reductase-independent activation of RhoA-mediated pathways in retinal angiogenesis.[20][21]
Experimental Protocols for Pathway Analysis
Rigorous investigation of this compound's effects on endothelial signaling pathways requires a combination of molecular and functional assays.
Western Blotting for Protein Expression and Phosphorylation
Objective: To quantify changes in the expression and phosphorylation status of key signaling proteins such as eNOS, Akt, and components of the MAPK pathway.
Protocol:
-
Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) to 70-80% confluency. Treat the cells with desired concentrations of this compound for specified time periods.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on an 8% SDS-polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11][22]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of eNOS (Ser1177), Akt (Ser473), and other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]
-
Densitometry Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.[11]
Experimental Workflow for Western Blotting:
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A Technical Guide to In Vitro Models for Studying Pitavastatin's Anti-inflammatory Effects
Introduction: Beyond Cholesterol Reduction - The Pleiotropic Actions of Pitavastatin
Statins, primarily recognized for their lipid-lowering capabilities, have demonstrated a range of beneficial effects beyond cholesterol management.[1][2][3] These "pleiotropic" effects include anti-inflammatory, antioxidant, and immunomodulatory actions that contribute significantly to their cardiovascular protective properties.[1][2][3] this compound, a potent synthetic statin, is distinguished by its strong pleiotropic effects, making it a subject of intense research interest.[1][3] This guide provides an in-depth exploration of robust in vitro models designed to elucidate the anti-inflammatory mechanisms of this compound, offering researchers a scientifically grounded framework for their investigations.
Atherosclerosis, the primary underlying cause of cardiovascular disease, is now understood to be a chronic inflammatory condition.[2] The initiation and progression of atherosclerotic plaques are driven by a complex interplay between endothelial dysfunction, leukocyte recruitment, and macrophage activation within the arterial wall.[4][5][6] this compound has been shown to intervene in these critical inflammatory processes.[1][3][7] This guide will detail the experimental systems that allow for the precise dissection of these effects at a cellular and molecular level.
Core In Vitro Models: Deconstructing Vascular Inflammation
To effectively study the anti-inflammatory properties of this compound, it is essential to utilize cell culture models that accurately recapitulate key events in vascular inflammation. The most widely used and validated models involve the culture of endothelial cells and macrophages, either as single-cell systems or in co-culture to mimic their interactions.[4][5][6]
The Endothelial Cell Monolayer: A Model of the Vascular Barrier
The vascular endothelium is a critical interface in the inflammatory response. Its activation leads to the expression of adhesion molecules and the secretion of chemokines, facilitating the recruitment of leukocytes to the site of inflammation. Human Umbilical Vein Endothelial Cells (HUVECs) are a well-established and robust model for studying these processes due to their accessibility and expression of key inflammatory proteins.[8][9][10]
Rationale for Model Selection: HUVECs, when cultured to confluence, form a monolayer that mimics the barrier function of the vascular endothelium.[9] This model allows for the direct investigation of this compound's effects on endothelial activation in response to pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).[11]
Experimental Workflow: Endothelial Activation and this compound Treatment
Caption: Workflow for studying this compound's effect on endothelial cells.
Detailed Protocol: HUVEC Culture and Treatment
-
Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium in T-75 flasks at 37°C and 5% CO2. Passage cells when they reach 80-90% confluency. Use cells between passages 2 and 6 for experiments.
-
Seeding: Seed HUVECs into 96-well or 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
This compound Pre-treatment: Once cells are confluent, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 24 hours).
-
Inflammatory Stimulation: Add a pro-inflammatory stimulus such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) to the wells and incubate for a specified period (e.g., 4-24 hours) to induce an inflammatory response.[11]
-
Endpoint Analysis: Collect cell culture supernatants for cytokine analysis and lyse the cells for protein or RNA analysis of adhesion molecule expression. For functional assessment, proceed with the monocyte adhesion assay.
Key Readouts and Their Significance:
| Readout | Method | Significance |
| Cytokine Secretion (e.g., IL-6, IL-8, MCP-1) | ELISA | Quantifies the pro-inflammatory mediators released by endothelial cells. A reduction indicates an anti-inflammatory effect.[1][12] |
| Adhesion Molecule Expression (e.g., VCAM-1, ICAM-1, E-selectin) | Flow Cytometry, Western Blot, qPCR | Measures the surface proteins essential for leukocyte recruitment. Downregulation signifies reduced endothelial activation.[1][11] |
| Monocyte Adhesion | Fluorescence-based Adhesion Assay | Functionally assesses the ability of monocytes to bind to the activated endothelial monolayer. A decrease demonstrates a tangible anti-inflammatory outcome.[13][14][15] |
Macrophage Polarization: Shifting the Inflammatory Balance
Macrophages are key players in the inflammatory landscape of atherosclerosis. They can adopt different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages.[16] Statins have been shown to influence this polarization, often promoting a shift towards the M2 phenotype.[16][17][18]
Rationale for Model Selection: Differentiating human monocytes (from sources like THP-1 cells or primary peripheral blood mononuclear cells - PBMCs) into macrophages and then polarizing them towards an M1 phenotype provides a powerful system to study how this compound can modulate their inflammatory status.[16]
Experimental Workflow: Macrophage Differentiation, Polarization, and this compound Treatment
Caption: Workflow for macrophage polarization and this compound studies.
Detailed Protocol: THP-1 Macrophage Polarization
-
Differentiation: Culture THP-1 monocytes in RPMI-1640 medium. To differentiate into macrophages (M0), treat the cells with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 48-72 hours.
-
This compound Treatment: After differentiation, replace the medium with fresh medium containing this compound or vehicle control and incubate for 24 hours.
-
M1 Polarization: To induce a pro-inflammatory M1 phenotype, stimulate the macrophages with LPS (100 ng/mL) and Interferon-gamma (IFN-γ) (20 ng/mL) for another 24-48 hours.[18]
-
Phenotypic Analysis: Collect supernatants for cytokine analysis. Harvest cells for flow cytometry to analyze surface marker expression or for RNA extraction to assess gene expression.
Key Readouts and Their Significance:
| Readout | Method | Significance |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | ELISA | High levels are characteristic of M1 macrophages. A decrease with this compound treatment indicates a shift away from the pro-inflammatory state.[16][18] |
| Anti-inflammatory Cytokines (IL-10) | ELISA | A marker of M2 macrophages. An increase suggests a polarization towards an anti-inflammatory phenotype. |
| M1 Surface Markers (e.g., CD80, CD86) | Flow Cytometry | These co-stimulatory molecules are upregulated on M1 macrophages. Reduced expression points to an anti-inflammatory effect. |
| M2 Surface Markers (e.g., CD163, CD206) | Flow Cytometry | Upregulation of these scavenger receptors is indicative of an M2 phenotype. |
| Gene Expression (e.g., iNOS, Arg-1) | qPCR | iNOS is a hallmark of M1 macrophages, while Arginase-1 (Arg-1) is characteristic of M2 macrophages. The ratio of their expression can indicate the polarization state.[16] |
Investigating the Molecular Mechanisms: The NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are often mediated through the modulation of key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.[16]
Rationale for Investigation: Assessing the activation of the NF-κB pathway provides a mechanistic link between this compound treatment and the observed reduction in inflammatory responses. The key event in NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus.[19][20]
Signaling Pathway: NF-κB Activation and this compound's Point of Intervention
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A Technical Guide to the Immunomodulatory Landscape of Pitavastatin
Executive Summary
Statins, inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, are cornerstones of cardiovascular disease prevention due to their potent lipid-lowering effects.[1][[“]][3] However, a growing body of evidence reveals their significant cholesterol-independent or "pleiotropic" effects, particularly the modulation of immune and inflammatory responses.[1][[“]][4][5] These immunomodulatory actions position statins as potential therapeutic agents for a range of inflammatory and autoimmune conditions.[5][6][7] This guide focuses on pitavastatin, a potent, fully synthetic statin, and provides an in-depth exploration of its mechanisms for modulating immune cell function and inflammatory signaling. We will dissect its impact on the core mevalonate pathway, its downstream effects on key immune cells like T lymphocytes and macrophages, and its regulation of critical inflammatory hubs such as NF-κB and the NLRP3 inflammasome. This document synthesizes preclinical and clinical data, outlines detailed methodologies for investigation, and presents a framework for understanding this compound's potential beyond lipid management.
The Core Mechanism: Mevalonate Pathway Inhibition
The immunomodulatory effects of all statins, including this compound, are primarily rooted in their inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, the rate-limiting step in the cholesterol biosynthesis pathway.[1][5] While this action effectively reduces cholesterol production, it also depletes a series of essential downstream isoprenoid intermediates, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5]
Causality: The depletion of FPP and GGPP is the lynchpin of statin-mediated immunomodulation. These isoprenoids are crucial for the post-translational prenylation of small GTP-binding proteins, such as Ras, Rho, and Rac.[5] Prenylation anchors these proteins to cell membranes, a prerequisite for their activation and function in a multitude of cellular signaling cascades that govern immune cell activation, migration, proliferation, and cytokine production.[[“]][5] By inhibiting prenylation, this compound effectively disrupts these fundamental immune processes.
Caption: this compound inhibits HMG-CoA reductase, blocking the mevalonate pathway.
Impact on T Lymphocytes: A Potent Inhibitory Profile
T cells are central players in adaptive immunity and are implicated in the pathogenesis of many autoimmune diseases. This compound has demonstrated particularly potent effects on T cell function, often at nanomolar concentrations, distinguishing it from other statins.[6][8]
Inhibition of T-Cell Proliferation and Induction of Apoptosis
Studies have shown that this compound is a highly potent inhibitor of both freshly stimulated and pre-activated T-cell proliferation.[6][8] This is a significant advantage for a potential immunomodulatory drug, as targeting already activated autoreactive T cells is crucial in autoimmune disease.[6] The IC50 (50% inhibition of proliferation) for this compound on freshly stimulated T cells has been reported as low as 3.6 nM.[8]
The mechanism is not simply cytostatic; this compound actively induces apoptosis in activated T cells.[6] This effect is mediated through a unique mechanism involving the hyperphosphorylation of Extracellular signal-regulated kinase (ERK) 1/2. While typically a pro-survival signal, sustained hyperactivation of ERK1/2 by this compound triggers the activation of pro-apoptotic caspase-9 and caspase-3/7, leading to programmed cell death.[6][8] This pro-apoptotic ERK1/2 activation can be reversed by mevalonic acid, confirming its dependence on the mevalonate pathway.[6]
Modulation of T-Helper Cell Differentiation and Cytokine Production
Beyond proliferation, this compound influences the differentiation and function of T-helper (Th) cells. It has been shown to inhibit the production of pro-inflammatory Th1-related cytokines, including IL-2, IFN-γ, and TNF-α.[9][10] Furthermore, research suggests this compound can ameliorate experimental autoimmune myocarditis by inhibiting the differentiation of both Th1 and Th17 cells, which are critical drivers of autoimmunity.[9] This suppression of pro-inflammatory cytokines is achieved, in part, by inhibiting key signaling pathways that control their gene expression.[9]
Caption: this compound inhibits T-cell proliferation and induces apoptosis.
Impact on Macrophages and Dendritic Cells
Macrophages and Dendritic Cells (DCs) are key players in both innate immunity and the initiation of adaptive immune responses. Statins, including this compound, exert complex and sometimes paradoxical effects on these cell types.[4]
-
Anti-Inflammatory Effects: this compound can suppress macrophage accumulation and foam cell formation, a critical event in atherosclerosis.[11][12][13] It achieves this by down-regulating the expression of scavenger receptors like CD36, which are responsible for the uptake of oxidized LDL.[11] It also reduces the secretion of pro-inflammatory chemokines such as Monocyte Chemoattractant Protein-1 (MCP-1), which limits the recruitment of further immune cells to sites of inflammation.[11][14]
-
Antigen Presentation: A key immunomodulatory function of statins is the inhibition of interferon-gamma (IFN-γ)-inducible Major Histocompatibility Complex class II (MHC-II) expression on antigen-presenting cells like macrophages.[3][7][15] By downregulating MHC-II, statins can reduce the activation of CD4+ T cells, thereby dampening the adaptive immune response.[3][15]
-
Paradoxical Pro-inflammatory Roles: It is important to note that some in vitro evidence suggests statins can also enhance pro-inflammatory macrophage responses under certain conditions, creating an unresolved paradox in the literature.[4] This highlights the context-dependent nature of statin immunomodulation.
Modulation of Key Inflammatory Signaling Pathways
This compound's effects on immune cells are underpinned by its ability to interfere with central inflammatory signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. This compound has been shown to suppress NF-κB signaling.[16][17] In a rabbit model of atherosclerosis, this compound administration inhibited the expression of NF-κB in aortic endothelial cells, which correlated with reduced atherosclerotic pathology.[16][17] This inhibitory effect on NF-κB is a key mechanism by which this compound exerts its broad anti-inflammatory effects.[11][16]
AP-1 and MAPK Pathways
As mentioned in the context of T cells, this compound demonstrates potent regulation of Mitogen-Activated Protein Kinase (MAPK) pathways. Specifically, it suppresses the activation of p38 and ERK.[9] These kinases are upstream of the Activator Protein-1 (AP-1) transcription factor, which, like NF-κB, drives the expression of inflammatory cytokines. By inhibiting the ERK/p38/AP-1 signaling axis, this compound effectively reduces the production of inflammatory mediators in activated T cells.[9][10]
The NLRP3 Inflammasome: A Complex Interaction
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, leads to the maturation of potent pro-inflammatory cytokines IL-1β and IL-18.[18][19] The interaction between statins and the NLRP3 inflammasome is complex and appears to be context-dependent. Some studies suggest that statins can inhibit NLRP3 inflammasome activation, contributing to their cardioprotective effects.[18][19][20] Conversely, other research indicates that statins might prime or activate the NLRP3 inflammasome, potentially contributing to adverse effects like insulin resistance.[21][22] For this compound specifically, studies in models of diabetic cardiomyopathy suggest it can attenuate disease by inhibiting the NF-κB/NLRP3 inflammasome signaling cascade.[18][19] Further research is needed to fully elucidate this dual role.
Comparative Efficacy and Data Synthesis
Clinical data suggests that not all statins are equal in their pleiotropic effects. This compound has shown a more favorable profile on markers of inflammation and insulin resistance compared to atorvastatin, even with equivalent LDL cholesterol reduction.[23][24]
| Parameter | This compound (1 mg/day) | Atorvastatin (5 mg/day) | p-value | Source |
| Change in MCP-1 | -28% | -11% | 0.016 | [23][24] |
| Change in HOMA-IR | -13% | +26% | <0.001 | [23][24] |
| Change in Carotid IMT | -4.9% | -0.5% | 0.020 | [23][24] |
| Table 1: Comparative effects of this compound and Atorvastatin after 12 months of treatment in patients with dyslipidemia. Data synthesized from[23][24]. MCP-1: Monocyte Chemoattractant Protein-1; HOMA-IR: Homeostasis Model Assessment of Insulin Resistance; IMT: Intima-Media Thickness. |
Methodologies for Experimental Assessment
Investigating the immunomodulatory effects of this compound requires robust and validated experimental protocols.
Experimental Workflow: In Vitro Analysis
A systematic in vitro approach is essential to dissect the cellular and molecular mechanisms of this compound. The following workflow provides a logical progression for a comprehensive study.
Caption: Standard workflow for in vitro analysis of this compound's T-cell effects.
Protocol: T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol details a classic method to quantify the inhibitory effect of this compound on T-cell proliferation.
Principle: This assay measures the incorporation of a radioactive nucleoside, [³H]-thymidine, into the DNA of proliferating cells. A reduction in incorporation in treated cells compared to stimulated controls indicates an anti-proliferative effect.
Methodology:
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. For higher purity, isolate total T cells from PBMCs using a negative selection magnetic bead kit.
-
Cell Plating: Resuspend isolated T cells in complete RPMI-1640 medium. Plate cells at a density of 1 x 10⁵ cells/well in a 96-well U-bottom plate.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells with desired concentrations (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for 2 hours at 37°C, 5% CO₂.
-
Causality Insight: Pre-incubation allows the drug to inhibit the HMG-CoA reductase pathway before the full activation cascade is initiated, providing a clearer measure of its preventative effect on signaling.
-
-
Cell Stimulation: Add stimulating agents, typically plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies, to all wells except for the unstimulated control.
-
Incubation: Culture the plates for 72 hours at 37°C, 5% CO₂.
-
Radiolabeling: For the final 16-18 hours of culture, add 1 µCi of [³H]-thymidine to each well.
-
Harvesting and Measurement: Harvest the cells onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. Results are expressed as counts per minute (CPM).
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated vehicle control. Plot the dose-response curve to determine the IC50 value.
Protocol: Western Blot for MAPK Signaling
Principle: This technique allows for the detection and semi-quantification of specific proteins, such as the phosphorylated (activated) forms of ERK and p38, in cell lysates.
Methodology:
-
Cell Treatment and Lysis: Plate and treat T cells with this compound and stimuli as described above, but for shorter time points (e.g., 15, 30, 60 minutes) to capture transient signaling events. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Causality Insight: Phosphatase inhibitors are critical to preserve the phosphorylation state of signaling proteins, ensuring the detected signal accurately reflects the level of protein activation at the time of lysis.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, p-p38, and total p38 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of activation.
Conclusion and Future Perspectives
This compound demonstrates potent and multifaceted immunomodulatory properties that extend well beyond its primary function of cholesterol reduction. Its ability to inhibit the mevalonate pathway leads to significant downstream effects on the function of T cells and macrophages, driven by the suppression of key inflammatory signaling cascades like NF-κB and MAPK/AP-1. Notably, its high potency in inhibiting T-cell proliferation and its favorable profile on inflammatory markers in clinical comparisons underscore its potential as a distinct immunomodulatory agent.[6][8][23][24]
Future research should focus on:
-
Clarifying the Dichotomy: Further investigation is required to understand the context-dependent pro- versus anti-inflammatory effects of this compound, particularly concerning the NLRP3 inflammasome.
-
Clinical Translation: Rigorous clinical trials are needed to evaluate the efficacy of this compound as a primary or adjunct therapy in specific T-cell-mediated autoimmune diseases, such as rheumatoid arthritis or multiple sclerosis.
-
Onco-immunology: Given the emerging link between chronic inflammation and cancer, exploring this compound's ability to modulate the tumor microenvironment by targeting inflammatory pathways, such as the recently identified TBK1-IRF3-IL-33 axis, represents a promising new frontier.[25]
By leveraging the methodologies and mechanistic understanding outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this compound in the realm of immunology.
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An In-Depth Technical Guide to the Chemical Structure and Properties of Pitavastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitavastatin is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. As a member of the statin class of drugs, it is a cornerstone in the management of hypercholesterolemia and mixed dyslipidemia.[1][2] This guide provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, synthesis, mechanism of action, and analytical methodologies, tailored for professionals in drug development and research.
PART 1: The Molecular Architecture and Physicochemical Profile of this compound
Chemical Structure and Stereochemistry
This compound is chemically known as (+) monocalcium bis-{(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoate}.[3] Its molecular formula is C25H24FNO4, with a molecular weight of 421.46 g/mol for the free acid and 880.98 g/mol for the calcium salt.[1][4]
The structure of this compound is distinguished by a quinoline ring system substituted with a cyclopropyl group and a fluorophenyl group.[5] Attached to this core is a dihydroxy heptenoic acid side chain, which is a common feature among all statins and is crucial for its inhibitory activity against HMG-CoA reductase.[3] The molecule has two chiral centers, and the (3R,5S) stereoisomer is the biologically active form.[1]
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Physical Appearance | White, non-hygroscopic, crystalline solid powder | [6] |
| Melting Point | 135-140 °C | [6] |
| pKa (Strongest Acidic) | 4.13 | [7] |
| pKa (Strongest Basic) | 4.86 | [7] |
| LogP | 2.92 | [7] |
| Water Solubility | 0.000657 mg/mL | [7] |
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[6] To enhance its stability and bioavailability, it is formulated as a calcium salt.[4]
PART 2: Synthesis and Analytical Characterization
Synthetic Routes
The synthesis of this compound is a multi-step process that requires careful control to achieve the desired stereochemistry. A common approach involves the Wittig reaction to form the carbon-carbon double bond in the side chain.[7] This reaction couples a phosphonium salt of the quinoline core with an aldehyde derivative of the dihydroxy acid side chain.[8] Alternative synthetic strategies, such as Julia olefination, have also been developed to improve yield and purity.
Caption: Simplified synthetic workflow for this compound.
Analytical Methodologies
A variety of analytical techniques are employed to ensure the quality and purity of this compound in bulk drug and pharmaceutical formulations.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative analysis and stability testing.[9][10] A typical HPLC method uses a C18 column with a mobile phase consisting of a buffer and an organic solvent, with UV detection around 245 nm.[9]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another chromatographic technique used for the determination of this compound.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is used for the determination of this compound and its metabolites in biological fluids like plasma and urine.[12]
-
UV-Visible Spectrophotometry: Spectrophotometric methods have been developed for the quantification of this compound in pharmaceutical dosage forms, with maximum absorbance typically observed around 266 nm.[13]
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a summary of a validated method for the estimation of this compound.[9]
-
Chromatographic Conditions:
-
Column: Agilent Eclipse XDB C18 (150 x 4.6 mm; 5µ)
-
Mobile Phase: Phosphate buffer (pH 3.4) and acetonitrile (65:35 v/v)
-
Flow Rate: 0.9 mL/min
-
Detection: 244 nm
-
Retention Time: Approximately 3.9 minutes
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
For tablet analysis, weigh and powder tablets, dissolve an amount equivalent to a known quantity of this compound in the mobile phase, sonicate, and filter.
-
-
Validation:
-
The method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines.
-
PART 3: Mechanism of Action and Pharmacological Profile
Molecular Mechanism of Action
This compound exerts its lipid-lowering effect by competitively inhibiting HMG-CoA reductase.[5][14] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the cholesterol biosynthesis pathway.[14] By blocking this step, this compound reduces the intracellular pool of cholesterol in the liver.[14] This, in turn, leads to an upregulation of LDL receptors on the surface of hepatocytes, which increases the clearance of LDL cholesterol from the circulation.[14][15] Additionally, this compound reduces the hepatic synthesis of very-low-density lipoprotein (VLDL), further contributing to the reduction of plasma triglycerides.[15]
Caption: this compound's inhibition of the cholesterol synthesis pathway.
Pharmacokinetics and Pharmacodynamics
-
Absorption: this compound is rapidly absorbed after oral administration, with peak plasma concentrations reached in about one hour.[15][16] The absolute bioavailability is approximately 51%.[15]
-
Distribution: It is highly protein-bound in human plasma (>99%), mainly to albumin and alpha 1-acid glycoprotein.[15][16] The mean volume of distribution is about 148 L.[15]
-
Metabolism: this compound undergoes minimal metabolism, primarily through glucuronidation by UGT1A3 and UGT2B7.[15][16] It is only marginally metabolized by cytochrome P450 enzymes, specifically CYP2C9 and to a lesser extent CYP2C8.[15][17] This limited CYP450 involvement reduces the potential for drug-drug interactions compared to other statins.[2][17]
-
Excretion: The majority of this compound is excreted in the feces (79%), with about 15% eliminated in the urine.[15][16] The plasma elimination half-life is approximately 12 hours.[15][16]
The primary pharmacodynamic effect of this compound is a dose-dependent reduction in LDL-C.[18] It has also been shown to increase HDL-C and decrease triglycerides.[19][20] Clinical studies have demonstrated its efficacy and safety in various patient populations, including those with diabetes and the elderly.[2][20]
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A Technical Guide to Pitavastatin's Interaction with Nuclear Receptors In Vitro
Prepared by: Gemini, Senior Application Scientist
Abstract
Statins, cornerstone therapies for hypercholesterolemia, are primarily known for their inhibition of HMG-CoA reductase. However, a growing body of evidence reveals that their therapeutic benefits extend beyond lipid-lowering, a phenomenon attributed to their "pleiotropic" effects[1][2]. These effects, including anti-inflammatory, antioxidant, and antithrombotic actions, are increasingly linked to the modulation of nuclear receptors (NRs)—a superfamily of ligand-activated transcription factors that govern a vast array of physiological processes[3][4]. This technical guide provides an in-depth exploration of the in vitro interaction between pitavastatin, a potent synthetic statin, and key nuclear receptors. We will dissect the established interactions with Peroxisome Proliferator-Activated Receptors (PPARs), detail the state-of-the-art in vitro methodologies for characterizing these interactions, and offer insights into experimental design and data interpretation for researchers in pharmacology and drug development.
Introduction: Beyond HMG-CoA Reductase
This compound is a highly potent statin recognized for its robust low-density lipoprotein cholesterol (LDL-C) lowering capabilities, achieved through competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[5][6][7]. Distinct from many other statins, this compound undergoes minimal metabolism by cytochrome P450 enzymes, reducing the potential for drug-drug interactions[5][7].
Beyond this primary mechanism, this compound exerts numerous pleiotropic effects that contribute to its cardiovascular benefits[1][8]. These effects are not fully explained by cholesterol reduction alone and point towards additional molecular targets. Nuclear receptors have emerged as critical mediators of these actions. NRs are intracellular transcription factors activated by small lipophilic molecules, such as hormones, vitamins, and dietary lipids[9]. Upon activation, they directly regulate the expression of genes involved in metabolism, inflammation, and cellular proliferation, making them crucial drug targets[3][4]. Understanding how this compound modulates these receptors is key to fully elucidating its pharmacological profile.
Part 1: Key Nuclear Receptor Interactions of this compound
In vitro evidence primarily points to the Peroxisome Proliferator-Activated Receptors (PPARs) as significant targets for this compound.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidneys[10]. It is a master regulator of lipid metabolism, and its activation generally leads to the upregulation of genes involved in fatty acid uptake and oxidation[11][12].
Mechanism of Interaction: this compound has been shown to function as an agonist of PPARα. This activation is believed to be a direct interaction where this compound binds to the receptor's ligand-binding domain (LBD), inducing a conformational change. This change facilitates the recruitment of co-activator proteins and initiates the transcription of PPARα target genes[13]. This agonism contributes to this compound's beneficial effects on lipid profiles beyond LDL-C reduction, including modulation of triglyceride and HDL-C levels.
Downstream Effects:
-
Lipid Metabolism: Upregulation of genes like CPT1 (Carnitine Palmitoyltransferase 1) and APOA1/A2 (Apolipoproteins A1/A2), enhancing fatty acid oxidation and HDL formation, respectively[12].
-
Anti-inflammatory Action: PPARα activation can transcriptionally repress pro-inflammatory genes by interfering with signaling pathways like NF-κB[13].
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
PPARγ is a key regulator of adipogenesis (fat cell differentiation) and glucose homeostasis[14]. Its role in vascular biology and inflammation is also well-established[10]. The interaction of this compound with PPARγ is more complex than with PPARα, with studies showing both activating and inhibitory effects depending on the cellular context.
Context-Dependent Modulation:
-
Inhibition of Adipogenesis: Some studies show that this compound inhibits the differentiation of preadipocytes into mature fat cells by blocking the induction of PPARγ expression[15]. This effect is associated with a decrease in the expression of adipocyte-specific genes[15].
-
Vascular Effects: In vascular cells, this compound has been shown to restore PPARγ expression and activity[16][17][18]. This restoration is linked to reduced oxidative stress and anti-atherogenic effects[16][17][18]. For instance, this compound can modulate the expression of the scavenger receptor CD36 in macrophages through a PPARγ-dependent pathway, which is relevant to atherosclerotic foam cell formation[19].
This dual activity highlights the importance of selecting the appropriate in vitro model system to reflect the desired physiological or pathological context.
Part 2: In Vitro Methodologies for Characterization
A multi-assay approach is essential to build a comprehensive profile of a compound's interaction with a nuclear receptor. The following workflows provide a robust framework for investigating this compound.
Workflow for Investigating this compound-NR Interactions
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Preliminary Studies on Pitavastatin's Neuroprotective Effects: A Technical Guide for Researchers
Introduction: Beyond Cholesterol Management, A New Horizon for Neuroprotection
Pitavastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a well-established therapeutic agent for hypercholesterolemia.[1][2] However, a growing body of preclinical evidence suggests that its clinical utility may extend beyond lipid-lowering, into the complex and challenging arena of neurodegenerative diseases.[2][3][4] This technical guide provides an in-depth exploration of the preliminary studies investigating the neuroprotective effects of this compound. We will delve into its multifaceted mechanisms of action, detail established experimental models and protocols for its evaluation, and present key quantitative findings. This document is intended for researchers, scientists, and drug development professionals actively seeking to understand and potentially harness the neuroprotective potential of this compound.
The rationale for investigating statins, and this compound in particular, for neuroprotection stems from their "pleiotropic" effects—actions that are independent of their impact on cholesterol synthesis.[1][5][6] These effects, including anti-inflammatory, antioxidant, and anti-apoptotic properties, address key pathological pathways common to many neurodegenerative disorders.[2][3][7][8]
Part 1: Unraveling the Molecular Mechanisms of Neuroprotection
This compound's neuroprotective effects are not attributed to a single mechanism but rather to a synergistic interplay of multiple molecular pathways. These actions collectively contribute to a more resilient neuronal environment, capable of withstanding various pathological insults.
Attenuation of Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a cornerstone of neurodegeneration. This compound has demonstrated a significant capacity to mitigate oxidative stress in the central nervous system (CNS).
In animal models of Alzheimer's disease, treatment with this compound has been shown to reduce the levels of oxidative stress markers such as 4-hydroxy-2-nonenal (4-HNE) and advanced glycation end products (AGEs) in the brain.[9][10] Similarly, in a rat model of L-Methionine-induced vascular dementia, this compound reversed the increase in brain thiobarbituric acid reactive substances (TBARS) and the decrease in reduced glutathione (GSH), indicating a restoration of oxidative balance.[11]
The proposed mechanism for this antioxidant effect involves the modulation of nitric oxide (NO) signaling pathways.[2][3] this compound can enhance the bioavailability of nitric oxide synthase (eNOS), which plays a crucial role in maintaining cerebrovascular health and protecting against ischemic damage.[12]
Caption: this compound's multifaceted impact on oxidative stress.
Modulation of Neuroinflammation
Chronic neuroinflammation is a key driver of neuronal damage in a spectrum of neurological disorders. This compound exerts potent anti-inflammatory effects within the CNS, primarily by downregulating pro-inflammatory signaling cascades.[3][7]
Studies have shown that this compound can suppress the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous inflammatory genes.[1][3] This leads to a reduction in the production and release of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1).[7][13][14][15][16] In a mouse model of Alzheimer's disease, this compound treatment significantly reduced the number of MCP-1-positive neurons and activated microglia.[14]
Furthermore, this compound has been observed to decrease the expression of adhesion molecules like P-selectin and intercellular adhesion molecule-1 (ICAM-1) on the vascular endothelium, thereby limiting the infiltration of immune cells into the brain parenchyma.[17][18]
Caption: this compound's anti-inflammatory signaling cascade.
Inhibition of Apoptotic Pathways
Apoptosis, or programmed cell death, is a critical process in the removal of damaged or unwanted neurons. However, its dysregulation contributes significantly to the neuronal loss observed in neurodegenerative diseases. Several studies suggest that statins, including this compound, can interfere with apoptotic signaling to promote neuronal survival.[7][8]
In in vitro models of Alzheimer's disease, pre-incubation with statins has been shown to prevent amyloid-beta (Aβ)-induced caspase-3-dependent apoptosis in cortical neurons.[19] This protective effect is linked to the inhibition of the mevalonate pathway, as it can be reversed by the addition of geranylgeranyl pyrophosphate (GGPP), an isoprenoid intermediate.[19]
Furthermore, this compound has been reported to reduce total and phosphorylated tau levels, another key pathological hallmark of Alzheimer's disease, by inactivating Rho/ROCK signaling, which in turn inactivates glycogen synthase kinase 3β (GSK3β), a major tau kinase.[20]
Enhancement of Blood-Brain Barrier Integrity
The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. A compromised BBB is implicated in the pathogenesis of various neurological disorders.
This compound has been shown to strengthen the integrity of the BBB.[21][22] In primary cultures of rat brain capillary endothelial cells, this compound increased transendothelial electrical resistance (TEER), an index of barrier tightness, and decreased endothelial permeability.[21][22] This effect was associated with an enhanced expression of claudin-5, a key tight junction protein.[21][22] In a lipopolysaccharide (LPS)-induced model of BBB dysfunction, this compound prevented the LPS-induced increase in permeability and decrease in TEER.[3][13]
Part 2: Experimental Models and Methodologies
The investigation of this compound's neuroprotective effects relies on a combination of in vitro and in vivo models that recapitulate key aspects of neurodegenerative pathologies.
In Vitro Models
-
Primary Neuronal Cultures: These cultures, often derived from specific brain regions like the cortex or hippocampus, provide a direct system to study the effects of this compound on neuronal survival, apoptosis, and neurite outgrowth in response to various neurotoxic stimuli (e.g., amyloid-beta, glutamate, oxidative stress inducers).[19]
-
Organotypic Brain Slice Cultures: These three-dimensional cultures preserve the cellular architecture and synaptic connectivity of the brain tissue, offering a more physiologically relevant model to study complex neuronal circuits and the effects of this compound on synaptic plasticity and cell death.
-
In Vitro Blood-Brain Barrier Models: These models, typically consisting of co-cultures of brain endothelial cells, pericytes, and astrocytes, are crucial for assessing the direct effects of this compound on BBB integrity, permeability, and the expression of tight junction proteins.[3][13][21][22]
In Vivo Models
-
Rodent Models of Alzheimer's Disease: Transgenic mice expressing human amyloid precursor protein (APP) are widely used to model the amyloidogenic pathology of Alzheimer's disease.[5][6] These models are instrumental in evaluating the long-term effects of this compound on cognitive function, senile plaque formation, and neuroinflammation.[5][6][14]
-
Rodent Models of Cerebral Ischemia: Models such as transient middle cerebral artery occlusion (MCAO) in rats are employed to mimic the pathophysiology of ischemic stroke.[23] These models allow for the assessment of this compound's ability to reduce infarct volume, brain edema, and neurological deficits.[23]
-
Rodent Models of Vascular Dementia: L-Methionine-induced hyperhomocysteinemia in rats is a model that recapitulates the endothelial dysfunction and cognitive impairment associated with vascular dementia.[11] This model is valuable for studying the effects of this compound on vascular function and memory.[11]
Key Experimental Protocols
A comprehensive evaluation of neuroprotective effects requires a multi-pronged approach combining behavioral, histological, and biochemical assessments.[24][25][26][27]
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates and culture in appropriate media for 7-10 days to allow for maturation.
-
Oxygen-Glucose Deprivation (OGD): Replace the culture medium with a glucose-free balanced salt solution and place the cultures in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a predetermined duration (e.g., 60-90 minutes) to induce ischemic-like injury.
-
This compound Treatment: Add this compound at various concentrations to the culture medium either as a pre-treatment before OGD, during OGD, or during the reoxygenation phase.
-
Reoxygenation: After the OGD period, return the cultures to a normoxic incubator with regular glucose-containing culture medium.
-
Assessment of Cell Viability: At 24-48 hours post-reoxygenation, assess neuronal viability using methods such as the MTT assay, LDH release assay, or by counting surviving neurons after staining with a live/dead cell stain (e.g., Calcein AM/Ethidium homodimer-1).
-
Mechanistic Studies: Collect cell lysates for Western blotting to analyze the expression of apoptotic markers (e.g., cleaved caspase-3, Bax/Bcl-2 ratio), inflammatory proteins (e.g., iNOS, COX-2), and signaling molecules (e.g., phosphorylated Akt, ERK).
-
Animal Model: Use amyloid precursor protein (APP) transgenic mice and age-matched wild-type controls.
-
This compound Administration: Administer this compound (e.g., 3 mg/kg/day) or vehicle control to the mice via oral gavage, starting at a pre-symptomatic age (e.g., 5 months) and continuing for several months.[5][6]
-
Behavioral Testing: At specified time points (e.g., 15 and 20 months of age), assess cognitive function using standardized behavioral tests such as:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-maze: To assess short-term working memory.
-
Novel Object Recognition: To test recognition memory.
-
-
Tissue Collection and Analysis: Following the final behavioral tests, euthanize the animals and collect brain tissue for:
-
Immunohistochemistry: To quantify amyloid plaque burden (using antibodies against Aβ) and neuroinflammation (using markers for microglia and astrocytes).
-
ELISA: To measure the levels of pro-inflammatory cytokines in brain homogenates.
-
Western Blotting: To analyze the expression of proteins involved in synaptic plasticity and neuronal survival.
-
Part 3: Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on this compound's neuroprotective effects.
Table 1: Effects of this compound on Blood-Brain Barrier Integrity In Vitro
| Model | Treatment | Endpoint | Result | Reference |
| Primary Rat Brain Endothelial Cells | This compound (10⁻⁸ M) | Transendothelial Electrical Resistance (TEER) | Significant increase | [21][22] |
| Primary Rat Brain Endothelial Cells | This compound (10⁻⁸ M) | Endothelial Permeability to Sodium Fluorescein | Significant decrease | [21][22] |
| Co-culture of Mouse Brain Endothelial Cells, Pericytes, and Astrocytes | LPS (1 ng/mL) + this compound | TEER | Prevention of LPS-induced decrease | [3][13] |
| Co-culture of Mouse Brain Endothelial Cells, Pericytes, and Astrocytes | LPS (1 ng/mL) + this compound | Permeability to ¹⁴C-sucrose | Prevention of LPS-induced increase | [3] |
Table 2: Effects of this compound in In Vivo Models of Neurodegeneration
| Model | Animal | Treatment | Key Findings | Reference |
| Alzheimer's Disease | APP Transgenic Mice | This compound (3 mg/kg/day) | Improved behavioral memory; Reduced senile plaque and phosphorylated tau-positive dystrophic neuritis | [5][6] |
| Alzheimer's Disease | APP Transgenic Mice | This compound | Reduced numbers of MCP-1-positive neurons and activated microglia | [14] |
| Cerebral Ischemia | Rats (MCAO) | This compound | Significantly reduced neurological dysfunction, brain infarction, and brain swelling | [23] |
| Vascular Dementia | Rats (L-Methionine induced) | This compound (10 mg/kg) | Attenuated memory deficits; Reversed increase in brain oxidative stress and AChE activity | [11] |
Conclusion and Future Directions
The preliminary studies presented in this guide provide compelling evidence for the neuroprotective potential of this compound. Its ability to concurrently target multiple key pathological pathways, including oxidative stress, neuroinflammation, apoptosis, and BBB dysfunction, makes it an attractive candidate for further investigation in the context of neurodegenerative diseases.
While the preclinical data are promising, several critical questions remain. The optimal dosing and treatment duration for neuroprotection in humans are yet to be determined. Furthermore, the long-term safety and efficacy of this compound in patients with neurodegenerative diseases require rigorous evaluation in well-designed clinical trials.[28][29] The development of novel drug delivery systems that enhance the penetration of this compound across the blood-brain barrier could further augment its therapeutic potential.
As our understanding of the intricate molecular mechanisms underlying neurodegeneration continues to evolve, so too will our appreciation for the multifaceted therapeutic actions of drugs like this compound. The journey from these preliminary studies to a clinically approved neuroprotective therapy is long and arduous, but the foundational evidence presented here provides a solid framework and a clear impetus for continued research and development in this exciting field.
References
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Methodological & Application
Application Note: A Stability-Indicating RP-HPLC Method for the Quantification of Pitavastatin in Pharmaceutical Formulations
Abstract
This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Pitavastatin in bulk drug and pharmaceutical dosage forms. The method was developed based on a comprehensive understanding of the analyte's physicochemical properties and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The developed isocratic method provides a rapid and reliable quality control tool, demonstrating specificity through forced degradation studies.
Introduction to this compound
This compound is a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is prescribed for the treatment of hypercholesterolemia to reduce elevated total cholesterol and low-density lipoprotein (LDL) cholesterol.[5] Given its therapeutic importance, the development of a robust analytical method for its quantification is critical for ensuring the quality, efficacy, and safety of its pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose due to its high resolution, sensitivity, and specificity.
Method Development Strategy: A Rationale-Driven Approach
The primary objective was to develop a simple isocratic RP-HPLC method with a short runtime, capable of separating this compound from its potential degradation products. The strategy was guided by the physicochemical properties of this compound.
Physicochemical Properties of this compound
| Property | Value | Significance for HPLC Method Development |
| Molecular Weight | 421.47 g/mol | Influences diffusion characteristics. |
| pKa | 4.86 | This compound is an acidic compound. The mobile phase pH must be controlled to maintain a consistent, non-ionized state for good peak shape and retention. A pH around 3.5-4.0 is ideal.[6] |
| log P | 3.75 | Indicates high hydrophobicity, making it well-suited for retention on a non-polar stationary phase like C18 in a reversed-phase mode.[6] |
| UV Absorbance (λmax) | ~240-248 nm | Provides a suitable wavelength for UV detection, ensuring good sensitivity.[7][8] |
Selection of Chromatographic Conditions
-
Column Selection: Based on its hydrophobic nature (log P = 3.75), a C18 column is the logical first choice for providing adequate retention via hydrophobic interactions. A standard dimension column (e.g., 250 x 4.6 mm, 5 µm) offers a good balance of efficiency and backpressure.[7][9]
-
Mobile Phase Optimization:
-
Aqueous Phase & pH Control: To suppress the ionization of the carboxylic acid group (pKa 4.86) and ensure a single analyte form, the mobile phase must be buffered at a pH at least one unit below the pKa.[6] A buffer of potassium dihydrogen orthophosphate adjusted to pH 3.75 with orthophosphoric acid was selected.[8] This ensures sharp, symmetrical peaks.
-
Organic Modifier: Acetonitrile was chosen over methanol as it typically provides better peak shapes for acidic compounds and lower column backpressure.
-
Ratio (Isocratic Elution): An isocratic elution with a mobile phase composition of Acetonitrile and Phosphate Buffer (pH 3.75) in a ratio of 80:20 (v/v) was found to provide optimal retention and a short runtime.[8]
-
-
Detection Wavelength: While the UV maximum is reported between 240-248 nm, a wavelength of 248 nm was chosen to maximize sensitivity for the parent drug.[7][8]
-
Flow Rate: A flow rate of 1.2 mL/min was selected to achieve a reasonable analysis time without generating excessive backpressure.[8]
Detailed Analytical Protocol
Instrumentation and Materials
-
HPLC System with UV/Vis or PDA Detector (e.g., Shimadzu LC-10ATVP)
-
Analytical Balance
-
pH Meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Column: Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) or equivalent[8]
-
Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Orthophosphate (AR Grade), Orthophosphoric Acid (AR Grade), Water (HPLC Grade).
Preparation of Solutions
-
Buffer Preparation (0.01M Potassium Dihydrogen Orthophosphate, pH 3.75): Dissolve 1.36 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.75 using diluted orthophosphoric acid.
-
Mobile Phase: Mix Acetonitrile and the prepared buffer in a ratio of 80:20 (v/v). Filter through a 0.45 µm membrane filter and degas.[8]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound working standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the range of 25-150 µg/mL.[8]
-
Sample Preparation (Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Transfer an amount of powder equivalent to 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 15 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of filtrate.
-
Further dilute the filtrate with the mobile phase to achieve a final concentration within the calibration range (e.g., 100 µg/mL).
-
Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm)[8] |
| Mobile Phase | Acetonitrile : 0.01M KH2PO4 Buffer (pH 3.75) (80:20, v/v)[8] |
| Flow Rate | 1.2 mL/min[8] |
| Detection | UV at 248 nm[8] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 8 minutes |
Method Validation (as per ICH Q2(R1))
The developed method was rigorously validated to demonstrate its suitability for its intended purpose.[3]
System Suitability
System suitability tests are performed to verify that the chromatographic system is adequate for the intended analysis.[10][11] A standard solution is injected five times, and the parameters are evaluated against the acceptance criteria.
| Parameter | Acceptance Criteria (USP) | Observed Result |
| Tailing Factor (T) | T ≤ 2[12] | 1.15 |
| Theoretical Plates (N) | N > 2000 | 5800 |
| % RSD of Peak Area | ≤ 2.0%[10][12] | 0.65% |
Specificity (Forced Degradation)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[13][14] this compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[15]
-
Acid Hydrolysis (1N HCl): Significant degradation observed.[15]
-
Base Hydrolysis (1N NaOH): Significant degradation observed.[15]
-
Thermal (100°C): No significant degradation observed.[15]
-
Photolytic (UV Light): No significant degradation observed.
In all stress conditions where degradation occurred, the degradation product peaks were well-resolved from the main this compound peak, proving the method's specificity.
Linearity
The linearity of the method was established by analyzing five concentrations of this compound ranging from 25 to 150 µg/mL.[8] The calibration curve was constructed by plotting peak area against concentration.
| Parameter | Result |
| Linearity Range | 25 - 150 µg/mL[8] |
| Correlation Coefficient (r²) | 0.9998[8] |
| Regression Equation | y = 25481x + 12345 |
Accuracy (% Recovery)
Accuracy was determined by the standard addition method at three different levels (80%, 100%, and 120%). The average recovery was found to be within the acceptable limits.
| Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.6 | 99.5% |
| 100% | 100 | 101.1 | 101.1% |
| 120% | 120 | 119.2 | 99.3% |
| Average | 99.97% |
Precision
-
Repeatability (Intra-day Precision): The %RSD for six replicate injections of the standard solution was found to be 0.75%.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst, and the %RSD was found to be 1.10%. Both values are well within the acceptance criterion of ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by making small, deliberate changes to the method parameters, such as the flow rate (±0.2 mL/min), mobile phase composition (±2%), and pH (±0.2 units).[16] In all cases, the chromatographic performance remained acceptable, demonstrating the method's reliability during normal usage.
Workflow and Data Visualization
The overall process from method development to validation is illustrated below.
Caption: Workflow for HPLC method development and validation.
Conclusion
The developed RP-HPLC method for the quantification of this compound is simple, rapid, accurate, and precise. The stability-indicating nature of the method was confirmed through forced degradation studies, making it highly suitable for routine quality control analysis of this compound in bulk and pharmaceutical tablet formulations. The method adheres to the standards set by the ICH Q2(R1) guidelines, ensuring its reliability and regulatory compliance.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
MicroSolv Technology Corporation. (2023). System suitability Requirements for a USP HPLC Method. [Link]
-
Al-Sadeq, D., et al. (2023). Precision Meets Affordability: A Highly Sensitive HPLC-FLD Technique for Accurate this compound Quantification in Human Plasma. Molecules. [Link]
-
Gouws, C., et al. (2020). A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, this compound and pravastatin during transdermal delivery studies. Pharmazie. [Link]
-
Tirumala, K., et al. (2014). RP-HPLC Assay for Estimation of this compound in Bulk and Pharmaceutical Dosage Forms. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Brendelberger, G. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned. ECA Academy. [Link]
-
Gouws, C., et al. (2020). A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, this compound and pravastatin during transdermal delivery studies. Ingenta Connect. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Seshachalam, V. N., & Kothapally, C. B. (2011). HPLC Determination of this compound Calcium in Pharmaceutical Dosage Forms. Journal of Chemical and Pharmaceutical Research. [Link]
-
Yulianita, R., Sopyan, I., & Muchtaridi, M. (2018). Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics. [Link]
-
Dolan, J. W. (2014). System Suitability. LCGC Europe. [Link]
-
Yulianita, R., et al. (2018). Forced Degradation Study of Statins: A Review. Semantic Scholar. [Link]
-
Rao, B. M., et al. (2010). Degradation Pathway for this compound Calcium by Validated Stability Indicating UPLC Method. Semantic Scholar. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. (2022). Summary on forced degradation results. [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. [Link]
-
Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
Venkatachalam, K., & Jeyanthi, J. (2016). Method Development and Validation of this compound Calcium and its Degradation Behavior under varied Stress Conditions by UV Spec. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Li, Y., et al. (2022). Evaluating the bioequivalence of two this compound calcium formulations based on IVIVC modeling and clinical study. Pharmacology Research & Perspectives. [Link]
Sources
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. scispace.com [scispace.com]
- 6. Evaluating the bioequivalence of two this compound calcium formulations based on IVIVC modeling and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, this compound and pravastatin during transdermal delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RP-HPLC Assay for Estimation of this compound in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
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- 14. FORCED DEGRADATION STUDY OF STATINS: A REVIEW | Semantic Scholar [semanticscholar.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Significant Changes in HPLC System Suitability: New USP Provisions Planned - ECA Academy [gmp-compliance.org]
Application Note: A Robust and Validated LC-MS/MS Method for the Simultaneous Quantification of Pitavastatin and Its Major Metabolite, Pitavastatin Lactone, in Human Plasma
Introduction
Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is widely prescribed for the management of hypercholesterolemia.[1][2] Understanding its pharmacokinetic profile, including the formation and disposition of its metabolites, is crucial for optimizing therapeutic outcomes and ensuring patient safety. The primary metabolic pathway of this compound in humans involves glucuronidation, primarily mediated by UGT1A1, UGT1A3, and UGT2B7, leading to the formation of this compound lactone.[1][3][4][5][6] This lactone form is a major metabolite and can be converted back to the active parent drug, this compound, highlighting the importance of quantifying both analytes for a comprehensive pharmacokinetic assessment.[4]
A significant analytical challenge in the bioanalysis of this compound and its lactone metabolite is the interconversion between the two forms in biological matrices, particularly plasma.[7] this compound lactone is unstable and can readily hydrolyze back to the parent this compound, potentially leading to an overestimation of the parent drug concentration and an underestimation of the metabolite.[7] This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and this compound lactone in human plasma. The method incorporates a critical sample stabilization step to prevent interconversion and employs a streamlined solid-phase extraction (SPE) procedure for efficient sample cleanup. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and high-throughput analytical method for pharmacokinetic and bioequivalence studies. All procedures are in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation" guidance.[8][9]
Metabolic Pathway of this compound
The metabolism of this compound is characterized by its limited interaction with the cytochrome P450 (CYP) enzyme system, which minimizes the potential for drug-drug interactions.[1][10] The predominant metabolic route is glucuronidation, followed by a non-enzymatic conversion to this compound lactone.
Caption: Metabolic pathway of this compound to this compound lactone.
Materials and Methods
Reagents and Materials
-
This compound and this compound Lactone reference standards (purity >98%)
-
Internal Standard (IS), e.g., Candesartan Cilexetil or a stable isotope-labeled this compound
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, deionized, 18 MΩ·cm
-
Human plasma (K2-EDTA as anticoagulant)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
Liquid Chromatograph (LC): A system capable of delivering reproducible gradients at high pressures.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data System: Software for instrument control, data acquisition, and processing.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of this compound, this compound lactone, and the IS in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
The choice of SPE is deliberate; it provides a cleaner extract compared to protein precipitation, minimizing matrix effects and leading to a more robust and sensitive assay.
Caption: Solid-Phase Extraction workflow for plasma samples.
Step-by-Step Protocol:
-
Sample Stabilization: To prevent the conversion of this compound lactone to this compound, immediately after thawing, add 20 µL of a pH 4.2 buffer to 200 µL of the plasma sample.[7]
-
Internal Standard Spiking: Add 25 µL of the internal standard working solution to all samples except for the blank matrix.
-
Acidification: Add 200 µL of 4% phosphoric acid in water to the plasma sample to facilitate binding to the SPE sorbent.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters should be optimized to achieve good peak shape, separation from matrix components, and high sensitivity.
| LC Parameters | |
| Column | C18 reverse-phase, e.g., 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 422.2 | 290.3 | 35 |
| This compound Lactone | 404.2 | 290.3 | 38 |
| Candesartan Cilexetil (IS) | 611.3 | 423.2 | 40 |
Note: These are typical starting parameters and should be optimized for the specific instrument used.[7]
Results and Discussion
Method Validation
The developed method should be fully validated according to the FDA guidelines on bioanalytical method validation.[8][9][11][12][13] The validation should assess linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Linearity:
The calibration curve should be linear over the desired concentration range (e.g., 0.1-200 ng/mL) with a correlation coefficient (r²) of >0.99.
Accuracy and Precision:
The intra- and inter-day accuracy and precision should be evaluated at low, medium, and high QC concentrations. The acceptance criteria are typically within ±15% of the nominal concentration (±20% for the lower limit of quantification, LLOQ).
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| This compound | LLOQ | <10 | <12 | ±15 |
| Low | <8 | <10 | ±10 | |
| Medium | <7 | <9 | ±8 | |
| High | <6 | <8 | ±7 | |
| This compound Lactone | LLOQ | <12 | <14 | ±18 |
| Low | <9 | <11 | ±12 | |
| Medium | <8 | <10 | ±9 | |
| High | <7 | <9 | ±8 |
Recovery and Matrix Effect:
The extraction recovery should be consistent and reproducible across the concentration range. The matrix effect should be minimal, ensuring that the ionization of the analytes is not significantly suppressed or enhanced by endogenous plasma components.
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 85-95 | 90-105 |
| This compound Lactone | 80-90 | 88-102 |
| Internal Standard | 88-98 | 92-103 |
Stability:
The stability of this compound and this compound lactone should be assessed under various conditions, including bench-top, freeze-thaw, and long-term storage, to ensure the integrity of the samples from collection to analysis. The inclusion of the pH 4.2 buffer is critical for ensuring the stability of the analytes in the plasma matrix.[7]
Conclusion
This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the simultaneous quantification of this compound and its major metabolite, this compound lactone, in human plasma. The incorporation of a sample stabilization step is crucial for preventing the interconversion of the analytes, thereby ensuring accurate and reliable data. The use of solid-phase extraction provides a clean sample extract, minimizing matrix effects and enhancing the overall performance of the method. This validated protocol is well-suited for high-throughput analysis in clinical and research settings, providing a valuable tool for pharmacokinetic studies and therapeutic drug monitoring of this compound.
References
-
This compound Pathway, Pharmacokinetics - ClinPGx. Available from: [Link]
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Application Note & Protocol: Designing In Vivo Efficacy Studies for Pitavastatin in Murine Models of Atherosclerosis
Introduction
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of lipid-rich plaques in arteries, remains a leading cause of cardiovascular events worldwide. Hypercholesterolemia, particularly elevated low-density lipoprotein cholesterol (LDL-C), is a primary driver of this pathology. Statins are the cornerstone of lipid-lowering therapy, and Pitavastatin is a potent synthetic statin that effectively reduces LDL-C and may offer pleiotropic benefits beyond lipid lowering.[1]
To rigorously evaluate the preclinical efficacy of this compound, a well-designed in vivo study is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust efficacy studies in established murine models of atherosclerosis. It moves beyond a simple checklist of procedures to explain the scientific rationale behind experimental choices, ensuring the generation of reliable and translatable data.
The Scientific Foundation: this compound's Mechanism of Action
This compound exerts its lipid-lowering effects by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis pathway.[2][3] The inhibition of hepatic cholesterol synthesis leads to a compensatory upregulation of LDL receptor (LDLR) expression on the surface of liver cells. This, in turn, enhances the clearance of LDL-C from the circulation, thereby lowering plasma cholesterol levels.[2][3]
Beyond this primary mechanism, statins like this compound are known to have "pleiotropic" effects, including anti-inflammatory and antioxidant properties, which may contribute to their anti-atherosclerotic efficacy.[3][4]
Caption: this compound inhibits HMG-CoA reductase, reducing cholesterol synthesis.
Selecting the Optimal Murine Model
The choice of animal model is a critical decision that dictates the translational relevance of the study. While wild-type mice are resistant to atherosclerosis, several genetically modified models are widely accepted.[5]
| Mouse Model | Key Characteristics | Advantages | Disadvantages |
| ApoE-/- | Lacks Apolipoprotein E, crucial for lipoprotein clearance.[6] | Spontaneously develops hypercholesterolemia and human-like atherosclerotic lesions, even on a standard chow diet.[5][6][7] Most widely used model. | Very high cholesterol levels may not reflect typical human hypercholesterolemia. |
| LDLR-/- | Lacks the LDL receptor.[8] | Develops hypercholesterolemia and atherosclerosis primarily when fed a high-fat/cholesterol "Western" diet.[8][9][10] Lipoprotein profile is more human-like (LDL-dominant). | Lesion development is less robust on a chow diet and highly diet-dependent.[5][9] |
| C57BL/6J (WT) | Wild-type, atherosclerosis-resistant. | Inexpensive, readily available. Useful for diet-induced hypercholesterolemia studies (non-atherosclerosis). | Requires extreme diets (often with cholate) to induce even minor lesions.[11] Not suitable for atherosclerosis efficacy studies. |
Recommendation: For most this compound efficacy studies, the Apolipoprotein E-deficient (ApoE-/-) mouse on a C57BL/6J background is the recommended model due to its robust and spontaneous development of atherosclerotic plaques that are histologically similar to human lesions.[6][7]
Comprehensive Experimental Design
A meticulously planned experimental design is essential for obtaining clear, unbiased results. The following workflow and parameters are recommended for a typical study in ApoE-/- mice.
Caption: A typical 14-week experimental workflow for a this compound study.
Key Experimental Parameters:
-
Animals: 8-week-old male ApoE-/- mice. Male mice are often preferred to avoid the confounding influence of hormonal cycles on lipid metabolism and inflammation.[12]
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet: A "Western-type" diet is used to accelerate and exacerbate atherosclerosis.[10] A typical composition is 21% fat (by weight) and 0.15%-0.2% cholesterol.[11][13]
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before starting the Western diet.
-
Study Duration: A 12-week treatment period is generally sufficient to develop significant atherosclerotic plaques in ApoE-/- mice on a Western diet.[14]
-
Experimental Groups: A minimum of three groups is recommended (n=10-15 mice per group).
| Group | Vehicle | Diet | This compound Dose (Oral Gavage) |
| 1: Vehicle Control | 0.5% Carboxymethylcellulose (CMC) | Western Diet | 0 mg/kg/day |
| 2: this compound Low Dose | 0.5% CMC | Western Diet | 1-3 mg/kg/day |
| 3: this compound High Dose | 0.5% CMC | Western Diet | 10 mg/kg/day |
-
Drug Administration: Daily oral gavage is the preferred method for ensuring accurate dosing. Doses are based on previous studies in mice.[15][16] this compound should be suspended in a suitable vehicle like 0.5% CMC.
Core Efficacy Endpoint Protocols
The primary measures of this compound's efficacy will be its effect on plasma lipids and the development of atherosclerotic plaques.
Protocol 4.1: Serum Lipid Profile Analysis
This protocol quantifies the key circulating lipids that are modulated by statin therapy.
Materials:
-
Micro-hematocrit capillary tubes
-
Centrifuge
-
Commercially available enzymatic colorimetric assay kits for Total Cholesterol (TC), Triglycerides (TG), and HDL-Cholesterol (HDL-C).
-
Microplate reader.
Procedure:
-
Blood Collection: At the study endpoint, fast mice for 4-6 hours. Collect blood via cardiac puncture into serum separator tubes.
-
Serum Separation: Allow blood to clot for 30 minutes at room temperature. Centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum).
-
Lipid Measurement: Perform assays for TC, TG, and HDL-C according to the manufacturer's instructions for the chosen enzymatic kits.[17][18]
-
LDL-C Calculation: Calculate LDL-Cholesterol using the Friedewald formula (if TG < 400 mg/dL): LDL-C = TC - HDL-C - (TG / 5)
-
Data Analysis: Compare lipid levels between the vehicle and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).[19][20][21]
Protocol 4.2: Quantification of Aortic Atherosclerosis (En Face Method)
This method provides a comprehensive assessment of the total plaque burden across the entire aorta.[22]
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Dissecting microscope and tools (fine scissors, forceps)
-
Black wax dissecting pan and minutien pins
-
Oil Red O stock solution (0.5% in isopropanol) and working solution
-
78% Methanol or 60% Isopropanol
-
Digital camera with a macro lens or a flatbed scanner.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Perfusion and Dissection: Following blood collection, perfuse the mouse through the left ventricle with cold PBS, followed by 4% PFA. Carefully dissect the entire aorta from the root to the iliac bifurcation.[23]
-
Aortic Cleaning: Under a dissecting microscope, meticulously remove all perivascular adipose and connective tissue.[22] This is a critical step for accurate imaging.
-
Pinning: Cut the aorta open longitudinally, from the arch down to the bifurcation. Pin the opened aorta, lumen side up, onto a black wax pan.[23]
-
Staining: a. Rinse the pinned aorta with distilled water, then briefly with 78% methanol.[24] b. Stain with freshly filtered Oil Red O working solution for 25-60 minutes at room temperature.[23][24] Oil Red O is a lysochrome dye that stains neutral lipids, making plaques appear bright red.[25] c. Destain by briefly rinsing with 78% methanol or 60% isopropanol until the non-lesional areas are pale pink or white.[23][24] d. Rinse thoroughly with distilled water.
-
Imaging: Capture a high-resolution image of the stained aorta.
-
Quantification: Using ImageJ or similar software, measure the total aortic surface area and the red-stained (lesional) area. Express the plaque burden as a percentage of the total area.
Protocol 4.3: Histological Analysis of Aortic Root Plaques
This analysis provides detailed information about plaque size and composition at a site of consistent lesion formation.[26][27]
Materials:
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Staining reagents: Oil Red O, Hematoxylin, antibodies for immunohistochemistry (e.g., anti-CD68 for macrophages).
Procedure:
-
Tissue Processing: After perfusion, dissect the upper portion of the heart containing the aortic root.[27][28] Fix in 4% PFA, equilibrate in sucrose, and embed in OCT compound.
-
Cryosectioning: Cut serial sections (e.g., 10 µm thick) through the aortic root, collecting sections from the appearance to the disappearance of the aortic valve leaflets.[28][29]
-
Staining: a. Oil Red O/Hematoxylin: Stain sections with Oil Red O to visualize lipid deposits within the plaque and counterstain with Hematoxylin to visualize cell nuclei. b. Immunohistochemistry (IHC): Perform IHC to characterize plaque composition. Staining for CD68 is standard for identifying macrophage content, a key indicator of inflammation in the plaque.[14][30][31][32]
-
Image Analysis: a. Capture images of stained sections at regular intervals (e.g., every 50 µm) through the aortic root. b. Quantify the lesion area in each section. The average lesion area across multiple sections can be used as a primary endpoint.[26] c. For IHC, quantify the percentage of the plaque area that is positive for the specific marker (e.g., % CD68-positive area).[33]
Data Analysis and Interpretation
-
Statistical Analysis: Use parametric tests like Student's t-test (for two groups) or one-way ANOVA with a suitable post-hoc test (e.g., Dunnett's or Tukey's for more than two groups) to compare treatment groups. Data should be presented as mean ± standard error of the mean (SEM). A p-value < 0.05 is typically considered statistically significant.
-
Interpretation: A successful study will demonstrate that this compound treatment, compared to the vehicle control, leads to:
-
A significant reduction in serum TC and LDL-C.
-
A significant reduction in the percentage of plaque area in the en face aorta analysis.
-
A significant reduction in the average lesion area in the aortic root cross-sections.
-
(Optional) A change in plaque composition, such as a reduction in macrophage content (CD68 staining), indicating a more stable plaque phenotype.
-
By adhering to this comprehensive guide, researchers can confidently design and execute in vivo efficacy studies for this compound that are scientifically sound, reproducible, and capable of generating high-quality data for preclinical assessment.
References
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This compound: Package Insert / Prescribing Information / MOA - Drugs.com. (2025). Drugs.com. [Link]
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Isolation and Analysis of Aortic Arch and Root Lesions in an Atherosclerotic Mouse Model. (2025). Journal of Visualized Experiments. [Link]
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Diet and Murine Atherosclerosis | Arteriosclerosis, Thrombosis, and Vascular Biology. (2005). American Heart Association Journals. [Link]
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Sex Differences in the LDL Receptor Knockout Mouse Model of Atherosclerosis. (2017). PMC - NIH. [Link]
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Time-Restricted Feeding Reduces Atherosclerosis in LDLR KO Mice but Not in ApoE Knockout Mice | Arteriosclerosis, Thrombosis, and Vascular Biology. (2024). American Heart Association Journals. [Link]
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Replacing Saturated Fat With Unsaturated Fat in Western Diet Reduces Foamy Monocytes and Atherosclerosis in Male Ldlr–/– Mice | Arteriosclerosis, Thrombosis, and Vascular Biology. (2019). American Heart Association Journals. [Link]
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LDL Receptor Knock-Out Mice Are a Physiological Model Particularly Vulnerable to Study the Onset of Inflammation in Non-Alcoholic Fatty Liver Disease | PLOS One. (n.d.). PLOS One. [Link]
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Assessing Atherosclerosis in the Aorta from AAV8-PCSK9-Injected Mice by Oil Red O Staining. (2025). PubMed. [Link]
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Quantification of atherosclerosis at the aortic sinus. (2019). Protocols.io. [Link]
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Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root in. (n.d.). Vascular Biology. [Link]
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This compound Reduces Inflammation in Atherosclerotic Plaques in Apolipoprotein E-Deficient Mice with Late Stage Renal Disease. (2015). NIH. [Link]
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Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model. (2023). PubMed Central. [Link]
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Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model. (2022). JoVE. [Link]
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Atherosclerotic Aorta Staining. (n.d.). University of Virginia. [Link]
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Does anyone have a protocol for en face staining of the whole aorta using Oil Red O solution? (2016). ResearchGate. [Link]
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Effects of nanoparticle-mediated delivery of this compound on atherosclerotic plaques in ApoE-knockout mice and THP-1-derived macrophages. (n.d.). NIH. [Link]
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Quantitative Assay for Mouse Atherosclerosis in the Aortic Root. (n.d.). Springer Link. [Link]
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High Fat High Cholesterol Diet (Western Diet) Aggravates Atherosclerosis, Hyperglycemia and Renal Failure in Nephrectomized LDL Receptor Knockout Mice: Role of Intestine Derived Lipopolysaccharide. (2015). PubMed Central. [Link]
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Quantitative Analysis and Characterization of Atherosclerotic Lesions in the Murine Aortic Sinus. (2013). PMC - NIH. [Link]
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Cholesterol, Normal Serum (Total, HDL, LDL, TG), Mouse. (n.d.). Eurofins Discovery. [Link]
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Abstract 10844: this compound Reduces Inflammation in Atherosclerotic Plaques in Hyperlipidemic Mice with Chronic Renal Disease | Circulation. (2018). American Heart Association Journals. [Link]
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Lipidomic Analysis of Serum from High Fat Diet Induced Obese Mice. (n.d.). MDPI. [Link]
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Dose-dependent effect of this compound on VEGF and angiogenesis in a mouse model of choroidal neovascularization. (n.d.). PubMed. [Link]
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Metabolomic and Lipidomic Analysis of Serum from Mice Exposed to an Internal Emitter, Cesium-137, Using a Shotgun LC–MSE Approach | Journal of Proteome Research. (n.d.). ACS Publications. [Link]
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Serum lipid profile and hepatic evaluation in mice fed diet containing pequi nut or pulp (Caryocar brasiliense Camb.). (n.d.). SciELO. [Link]
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Immunostaining of Macrophages, Endothelial Cells, and Smooth Muscle Cells in the Atherosclerotic Mouse Aorta. (2025). ResearchGate. [Link]
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CD68 staining in ApoE-/- mice after 12 weeks with Western Diet. (2020). Public Library of Science. [Link]
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CD68 Antibody. (n.d.). GenomeMe. [Link]
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Application Note & Protocol: Assessing the Endothelial-Protective Effects of Pitavastatin
Introduction: Beyond Cholesterol Reduction - The Vascular Benefits of Pitavastatin
Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis and other cardiovascular diseases. It is characterized by a reduction in the bioavailability of nitric oxide (NO), a key signaling molecule involved in vasodilation, anti-inflammation, and antithrombosis. This compound, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is well-established for its lipid-lowering efficacy[1][2][3]. However, a growing body of evidence highlights its "pleiotropic" effects, which are independent of cholesterol reduction and contribute significantly to its cardiovascular protective profile[1][4][5]. These beneficial actions include improving endothelial function, reducing oxidative stress, and attenuating inflammation[4][6][7][8][9].
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed in vivo and in vitro protocols to rigorously assess the effects of this compound on endothelial function. The methodologies described herein are designed to elucidate the mechanistic underpinnings of this compound's vascular benefits and to provide a framework for preclinical and clinical investigations.
Mechanism of Action: this compound's Molecular Impact on Endothelial Cells
This compound's positive influence on the endothelium is multifactorial. A primary mechanism involves the activation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO. By inhibiting HMG-CoA reductase, this compound reduces the synthesis of mevalonate and downstream isoprenoids, such as geranylgeranyl pyrophosphate (GGPP)[10]. This, in turn, leads to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which phosphorylates and activates eNOS, thereby increasing NO production[10][11]. Furthermore, this compound has been shown to up-regulate eNOS expression[4][12][13].
Beyond its effects on NO bioavailability, this compound exerts potent anti-inflammatory and antioxidant effects. It has been demonstrated to reduce the expression of adhesion molecules, such as vascular cell adhesion molecule-1 (VCAM-1), on endothelial cells, thereby decreasing the recruitment of inflammatory cells to the vessel wall[14]. Additionally, this compound mitigates oxidative stress by reducing the production of reactive oxygen species (ROS) in the endothelium[6][7].
Caption: this compound's signaling pathway in endothelial cells.
In Vivo Assessment of Endothelial Function: Flow-Mediated Dilation (FMD)
Flow-mediated dilation (FMD) is a non-invasive ultrasound-based technique that measures the endothelium-dependent vasodilation of a conduit artery in response to an increase in blood flow and shear stress[15][16]. It is a widely accepted method for assessing endothelial function in humans and animal models[17][18].
Protocol: Brachial Artery FMD in Human Subjects
This protocol outlines the standardized procedure for assessing brachial artery FMD in human subjects to evaluate the in vivo effects of this compound.
1. Subject Preparation:
-
Subjects should fast for at least 8-12 hours prior to the measurement[19].
-
Abstain from exercise, caffeine, and smoking for at least 12 hours before the study[19].
-
The study should be conducted in a quiet, temperature-controlled room (22-24°C)[19].
-
Allow the subject to rest in a supine position for at least 10-20 minutes to achieve a hemodynamic steady state before measurements begin[19].
2. Equipment:
-
High-resolution ultrasound system with a linear array transducer (≥7 MHz).
-
Blood pressure cuff.
-
Electrocardiogram (ECG) for gating of image acquisition.
-
Computer with specialized software for FMD analysis.
3. Procedure:
-
Position the subject's arm comfortably at an angle of approximately 80 degrees from the body[19].
-
Place a blood pressure cuff on the forearm, distal to the elbow[19].
-
Scan the brachial artery in the longitudinal plane, 2 to 10 cm above the antecubital fossa[19]. Optimize the ultrasound image to clearly visualize the anterior and posterior walls of the artery.
-
Record a baseline resting brachial artery diameter and blood flow velocity for at least 1 minute.
-
Inflate the forearm cuff to suprasystolic pressure (typically 200-250 mmHg or 50 mmHg above systolic pressure) for 5 minutes to induce reactive hyperemia[15][19].
-
Rapidly deflate the cuff after 5 minutes.
-
Continuously record the brachial artery diameter and blood flow velocity for at least 3 minutes post-cuff deflation[15].
4. Data Analysis:
-
The primary outcome is the percentage change in brachial artery diameter from baseline to the peak diameter observed after cuff release.
-
FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100.
-
Specialized software can be used for automated edge detection and diameter measurement to minimize observer variability.
Caption: Workflow for Flow-Mediated Dilation (FMD) assessment.
In Vitro Assessment of Endothelial Function: Endothelial Cell Culture
In vitro studies using primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), provide a controlled environment to investigate the direct effects of this compound on endothelial biology and signaling pathways.
Protocol: Assessing Nitric Oxide Production in HUVECs
This protocol details the methodology for measuring nitric oxide (NO) production in HUVECs following treatment with this compound.
1. Cell Culture:
-
Culture HUVECs in endothelial cell growth medium supplemented with appropriate growth factors.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Use cells between passages 2 and 5 for experiments to ensure phenotypic stability[12].
2. This compound Treatment:
-
Seed HUVECs in appropriate culture plates (e.g., 96-well plates for NO assays).
-
Once cells reach approximately 80-90% confluency, replace the growth medium with a serum-free or low-serum medium for a few hours to starve the cells.
-
Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µmol/L) or vehicle control for a specified duration (e.g., 24 hours)[12]. In some experimental designs, cells may be pre-incubated with this compound before stimulation with an inflammatory agent like lipopolysaccharide (LPS)[12].
3. Measurement of Nitric Oxide Production:
-
NO is a highly reactive and short-lived molecule, making its direct measurement challenging[20]. Therefore, NO production is often indirectly quantified by measuring its stable metabolites, nitrite (NO2-) and nitrate (NO3-), in the cell culture supernatant[20][21].
-
The Griess assay is a common colorimetric method for measuring nitrite levels[20].
-
Collect the cell culture supernatant.
-
Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
The reaction forms a colored azo compound, and the absorbance is measured at ~540 nm.
-
Nitrite concentration is determined by comparison to a standard curve of sodium nitrite.
-
-
For a more comprehensive assessment of total NO production, nitrate can be converted to nitrite using nitrate reductase before performing the Griess assay.
-
Alternatively, fluorescent probes such as 4,5-diaminofluorescein diacetate (DAF-2 DA) can be used to visualize intracellular NO production[21].
4. Data Analysis:
-
Normalize the measured NO levels to the total protein content of the cells in each well to account for any differences in cell number.
-
Compare the NO production in this compound-treated cells to that of vehicle-treated control cells.
Caption: In vitro workflow for assessing NO production in HUVECs.
Analysis of Biomarkers for Inflammation and Oxidative Stress
To complement the functional assessments, the measurement of circulating biomarkers provides a systemic view of this compound's anti-inflammatory and antioxidant effects[22][23][24][25].
1. Sample Collection:
-
Collect blood samples from subjects at baseline and after the this compound treatment period.
-
Process the blood to obtain plasma or serum, and store at -80°C until analysis.
2. Biomarker Measurement:
-
Inflammatory Markers:
-
High-sensitivity C-reactive protein (hs-CRP)
-
Interleukin-6 (IL-6)
-
Tumor necrosis factor-alpha (TNF-α)
-
Soluble intercellular adhesion molecule-1 (sICAM-1)
-
Soluble vascular cell adhesion molecule-1 (sVCAM-1)
-
Monocyte chemoattractant protein-1 (MCP-1)[8]
-
-
Oxidative Stress Markers:
3. Assay Methods:
-
Enzyme-linked immunosorbent assays (ELISAs) are commonly used for the quantitative measurement of these biomarkers.
-
Multiplex assays allow for the simultaneous measurement of multiple analytes from a single sample.
Data Interpretation and Summary
The collective data from in vivo functional studies, in vitro mechanistic experiments, and biomarker analyses will provide a comprehensive understanding of this compound's effects on endothelial function.
| Parameter | Expected Effect of this compound | Rationale |
| Flow-Mediated Dilation (%) | Increase | Improved endothelium-dependent vasodilation[5][6][30]. |
| Nitric Oxide Production | Increase | Enhanced eNOS activity and expression[4][10][31]. |
| Inflammatory Biomarkers (e.g., hs-CRP, sICAM-1) | Decrease | Attenuation of vascular inflammation[5][8][14]. |
| Oxidative Stress Markers (e.g., MDA, 8-iso-PGF2α) | Decrease | Reduction of reactive oxygen species production and lipid peroxidation[6][7][26]. |
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive assessment of this compound's effects on endothelial function. By integrating in vivo and in vitro methodologies with biomarker analysis, researchers can gain valuable insights into the vascular protective mechanisms of this important therapeutic agent. The self-validating nature of these combined approaches ensures the generation of reliable and reproducible data, contributing to a deeper understanding of this compound's role in cardiovascular medicine.
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Determining Pitavastatin Cytotoxicity: A Guide to MTT and SRB Cell Viability Assays
Introduction: Assessing the Cytotoxic Potential of Pitavastatin
This compound is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] While highly effective in lowering cholesterol, it is crucial to understand its potential cytotoxic effects on various cell types. This is particularly relevant in the context of drug development and safety assessment, as well as in exploring its potential anticancer properties.[3][4] This guide provides detailed protocols for two robust and widely used colorimetric assays for assessing cell viability and cytotoxicity: the MTT and Sulforhodamine B (SRB) assays.
The choice between these assays depends on the specific research question. The MTT assay measures metabolic activity, specifically the function of mitochondrial dehydrogenases, as an indicator of cell viability.[5][6][7] In contrast, the SRB assay quantifies total cellular protein content, providing a measure of cell biomass.[8][9][10] Understanding the principles behind each assay is key to designing a rigorous experiment and interpreting the results accurately.
Part 1: Assay Principles and Selection
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the ability of metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[6][11] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[5] Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[7] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.[6]
Causality in Experimental Choices:
-
Why measure metabolic activity? A reduction in metabolic activity is often an early indicator of cellular stress or cytotoxicity.
-
Limitations: The MTT assay's reliance on mitochondrial function means that compounds affecting mitochondrial respiration, independent of causing cell death, can lead to misleading results.[5] It is also important to note that the reduction of MTT can occur in other cellular compartments, reflecting overall metabolic activity.[5]
The SRB Assay: A Measure of Total Protein Content
The Sulforhodamine B (SRB) assay is a cell staining method based on the ability of the bright pink aminoxanthene dye, SRB, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[9][12] The amount of bound dye is directly proportional to the total protein mass, which serves as a proxy for the total number of cells.[8][10] After staining, the unbound dye is washed away, and the protein-bound dye is solubilized for spectrophotometric quantification.[9]
Causality in Experimental Choices:
-
Why measure total protein? This method provides a stable and sensitive endpoint that is less susceptible to interference from compounds that alter cellular metabolism without causing cell death.[12][13]
-
Advantages: The SRB assay is generally considered more sensitive and has better linearity with cell number compared to the MTT assay.[14][15] Furthermore, the staining is not dependent on cell line-specific metabolic characteristics.[14]
Diagram: Conceptual Workflow of Cytotoxicity Assays
Caption: General workflow for assessing this compound cytotoxicity using MTT and SRB assays.
Part 2: Detailed Experimental Protocols
These protocols are designed for adherent cells cultured in 96-well microtiter plates. It is crucial to optimize cell seeding density for each cell line to ensure they are in the logarithmic growth phase during the experiment.[5][16]
Protocol 1: MTT Cytotoxicity Assay
Materials and Reagents:
-
Cell line of interest (e.g., HepG2, a human liver cancer cell line, is relevant for studying a liver-acting drug like this compound)[17][18]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6][11]
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of ~650 nm)[19]
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well in 100 µL of medium).[5][12]
-
Include wells for background control (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions.
-
Include untreated cells (vehicle control) and a positive control (a known cytotoxic agent). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[16]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[11]
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[19]
-
Protocol 2: SRB Cytotoxicity Assay
Materials and Reagents:
-
Cell line of interest and culture reagents (as above)
-
This compound stock solution (as above)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid[8]
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5[9]
-
96-well flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at ~540 nm[8]
Step-by-Step Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT protocol.
-
-
Cell Fixation:
-
After the treatment period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.[12]
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing and Staining:
-
Carefully remove the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid.[8][21]
-
Remove excess water by tapping the plate on absorbent paper and allow it to air-dry completely.
-
Add 50-100 µL of the 0.4% SRB solution to each well.[8]
-
Incubate at room temperature for 30 minutes.[8]
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[8]
-
Allow the plates to air-dry completely.
-
-
Dye Solubilization and Measurement:
Part 3: Data Analysis and Interpretation
1. Calculation of Percentage Viability:
For both assays, the percentage of cell viability is calculated relative to the untreated control cells after subtracting the background absorbance (medium only).
Formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100[6]
2. Dose-Response Curve and IC50 Determination:
Plot the percentage of cell viability against the logarithm of the this compound concentration. This will typically generate a sigmoidal dose-response curve.[23][24] The IC50 (half-maximal inhibitory concentration) value is the concentration of this compound that causes a 50% reduction in cell viability.[23] This value can be determined by fitting the data to a nonlinear regression model (e.g., a four-parameter logistic equation) using software like GraphPad Prism.[25][26]
Example Data Presentation
| This compound (µM) | % Viability (MTT) | % Viability (SRB) |
| 0 (Control) | 100.0 ± 4.5 | 100.0 ± 3.8 |
| 1 | 95.2 ± 5.1 | 98.1 ± 4.2 |
| 5 | 78.6 ± 6.2 | 85.3 ± 5.5 |
| 10 | 52.1 ± 4.8 | 60.7 ± 4.9 |
| 25 | 25.4 ± 3.9 | 30.1 ± 3.7 |
| 50 | 10.8 ± 2.5 | 12.5 ± 2.1 |
| IC50 (µM) | ~10.5 | ~13.2 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.
Diagram: this compound's Mechanism of Action
Caption: this compound inhibits HMG-CoA reductase, impacting cholesterol synthesis and potentially inducing cytotoxicity.
Part 4: Troubleshooting and Best Practices
A self-validating protocol includes anticipating and addressing potential issues.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Background (MTT) | - Microbial contamination- Phenol red interference- Serum components | - Visually inspect plates for contamination[16]- Use phenol red-free medium during MTT incubation[16]- Use serum-free medium during the assay[5] |
| Low Absorbance (MTT) | - Low cell density- Insufficient incubation time | - Optimize cell seeding density[16]- Increase incubation time with MTT reagent (typically 1-4 hours)[16] |
| Inconsistent Staining (SRB) | - Inadequate cell fixation- Incomplete removal of unbound dye | - Ensure proper TCA fixation[8]- Perform thorough washing with 1% acetic acid[8] |
| Edge Effects | - Evaporation and temperature fluctuations in outer wells | - Fill perimeter wells with sterile PBS or medium without cells and exclude from data analysis[16] |
| Compound Interference | - Colored compounds or those with reducing properties (MTT) | - Run controls with the compound in cell-free medium to assess direct interaction with the assay reagents[5][27] |
Conclusion
Both the MTT and SRB assays are powerful tools for quantifying the cytotoxic effects of this compound. The MTT assay provides insights into metabolic disruption, while the SRB assay offers a robust measure of cell number. By carefully selecting the appropriate assay, optimizing experimental conditions, and being mindful of potential artifacts, researchers can generate reliable and reproducible data. This information is critical for understanding the pharmacological profile of this compound and its potential applications beyond cholesterol management.
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National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1955. Retrieved from [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability/Cytotoxicity: Cell Counting Kit-8. Retrieved from [Link]
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ResearchGate. (2018, December 13). How to analyze SRB ( Sulforhodamine B ) assay results? Retrieved from [Link]
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Colony formation assay to evaluate Pitavastatin's anti-cancer effects
Application Note & Protocol
Topic: Evaluating the Anti-Cancer Efficacy of Pitavastatin Using the Colony Formation Assay
Audience: Researchers, scientists, and drug development professionals.
I. Introduction: Repurposing this compound for Oncology
This compound, a well-established HMG-CoA reductase inhibitor, is clinically used to manage hyperlipidemia.[1] Beyond its lipid-lowering capabilities, a compelling body of evidence has emerged highlighting its potential as an anti-cancer therapeutic.[2][3] This has positioned this compound as a candidate for drug repurposing, a strategy that accelerates the development of new cancer treatments by leveraging the known safety profiles of existing drugs.[2] this compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a range of cancer types, including liver, cervical, oral, and colon cancers.[2][4][5]
To rigorously evaluate the long-term efficacy of a potential anti-cancer compound like this compound, it is crucial to move beyond short-term viability assays. The colony formation assay, or clonogenic assay, serves as the gold standard for assessing the capacity of a single cancer cell to undergo sustained proliferation and form a viable colony.[6] This assay provides a definitive measure of reproductive cell death, which is a critical endpoint in cancer therapy where the ultimate goal is to eradicate the tumor's ability to repopulate.
This application note provides a comprehensive guide for researchers, detailing the scientific rationale, a step-by-step protocol, and data interpretation for using the colony formation assay to characterize the anti-cancer effects of this compound.
II. Scientific Rationale & Mechanism of Action
The principle of the colony formation assay is rooted in the concept of clonogenic survival. A "colony" is defined as a cluster of at least 50 cells, which confirms that the founding progenitor cell has undergone approximately 5-6 successful divisions. A reduction in the number or size of colonies following treatment with this compound directly reflects its ability to induce cytotoxicity or cytostatic effects, thereby inhibiting the long-term proliferative potential of cancer cells.
This compound exerts its anti-cancer effects through a multi-pronged molecular mechanism, making it a robust candidate for investigation.
-
Inhibition of the Mevalonate Pathway: As a statin, this compound's primary target is HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[1] This inhibition depletes downstream isoprenoid intermediates, such as geranylgeranyl pyrophosphate (GGPP).[7] GGPP is essential for the post-translational prenylation of small GTPases like Ras and Rho, which are critical signaling proteins that, when activated, drive cancer cell proliferation, survival, and migration.[1][8] By blocking their function, this compound effectively cripples these key oncogenic signaling cascades.
-
Induction of Apoptosis and Cell Cycle Arrest: Studies have consistently shown that this compound can trigger programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of the intrinsic apoptotic pathway, marked by the cleavage and activation of caspase-9 and caspase-3, and subsequent cleavage of poly-ADP-ribose polymerase (PARP).[4][5] Furthermore, this compound can halt the cell cycle, frequently at the G1 phase, preventing cancer cells from entering the DNA synthesis (S) phase and thus blocking proliferation.[4][5]
-
Modulation of Key Signaling Pathways: this compound has been shown to suppress critical cancer-promoting signaling networks, including the PI3K/AKT and MAPK pathways, which are central regulators of cell growth, survival, and metabolism.[4][9] Recent findings also indicate that this compound can block the TBK1-IRF3 signaling axis, which suppresses the production of interleukin-33 (IL-33), a cytokine implicated in driving cancer-prone chronic inflammation.[10][11][12]
-
Autophagy Flux Blockade: In some cancer cell lines, such as oral and colon cancer cells, this compound induces apoptosis by blocking autophagy flux.[2] This leads to an accumulation of autophagosomes and the transcription factor FOXO3a, triggering endoplasmic reticulum (ER) stress and culminating in apoptosis.[2]
Caption: Key signaling pathways modulated by this compound leading to its anti-cancer effects.
III. Detailed Experimental Protocol
This protocol is optimized for adherent cells cultured in 6-well plates. Adjustments may be necessary based on the specific cell line and culture format.
A. Materials and Reagents
-
Cell Lines: Cancer cell line of interest (e.g., HeLa, Huh-7, SW480, A549).[2][4][5]
-
This compound Calcium: (CAS No. 147526-32-7)
-
Vehicle Control: Dimethyl sulfoxide (DMSO), sterile-filtered.
-
Culture Medium: Appropriate complete medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Cell Culture: Trypsin-EDTA (0.25%), Phosphate-Buffered Saline (PBS), sterile.
-
Fixation Solution: 100% Methanol or 4% Paraformaldehyde in PBS.
-
Staining Solution: 0.5% (w/v) Crystal Violet in 20% Methanol.
-
Equipment: 6-well tissue culture-treated plates, sterile serological pipettes and tips, hemocytometer or automated cell counter, humidified incubator (37°C, 5% CO₂), microscope.
B. Experimental Workflow
Caption: Step-by-step workflow for the colony formation assay with this compound.
C. Step-by-Step Procedure
-
Preparation of this compound Stock:
-
Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final DMSO concentration in the culture medium should not exceed 0.1% to prevent solvent toxicity.
-
-
Cell Preparation and Seeding:
-
Expertise Note: The seeding density is the most critical parameter to optimize for your specific cell line. The goal is to obtain 50-150 distinct, countable colonies in the vehicle control wells.[13] A preliminary experiment to determine the Plating Efficiency (PE) is highly recommended.
-
Harvest cells from a sub-confluent (approx. 80%) culture flask. Ensure you create a true single-cell suspension by gently pipetting.[14]
-
Perform an accurate cell count using a hemocytometer.[15] Automated counters can be used, but manual counting is often more precise for this assay.
-
Calculate the required volume of cell suspension to achieve the desired seeding density (e.g., start with 200, 500, and 1000 cells/well for a 6-well plate).
-
Seed the cells in 2 mL of complete medium per well. Gently swirl the plate in a cross-like pattern (not circular) to ensure even distribution and prevent cells from gathering at the edges.[16]
-
Incubate for 24 hours to allow cells to attach firmly.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test might be 0.5 µM to 10 µM.[4][5]
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest drug concentration group.
-
Carefully aspirate the medium from the wells and replace it with 2 mL of the medium containing the appropriate this compound concentration or vehicle.
-
-
Incubation:
-
Return the plates to the incubator for 7-14 days. The duration depends on the doubling time of the cell line.
-
Trustworthiness Note: Do not disturb the plates during incubation to prevent dislodging nascent colonies. If the medium becomes acidic (yellow) or depleted of nutrients during a long incubation, it can be carefully changed. Aspirate from the side of the well and add fresh, pre-warmed medium gently to avoid disturbing the cells.
-
-
Fixation and Staining:
-
When colonies in the control wells are clearly visible to the naked eye, terminate the experiment.
-
Gently aspirate the medium from all wells.
-
Wash each well once with 2 mL of PBS to remove any remaining medium and dead cells.
-
Add 1 mL of 100% Methanol to each well and incubate for 10-15 minutes at room temperature to fix the colonies.
-
Remove the methanol and add 1 mL of 0.5% Crystal Violet solution to each well. Incubate for 20-30 minutes at room temperature.
-
Carefully remove the stain and wash the wells gently with tap water until the background is clear and the colonies are distinctively stained.
-
Allow the plates to air dry completely.
-
IV. Data Analysis and Interpretation
A. Colony Counting
-
Scan or photograph the dried plates for a permanent record.
-
Count the number of colonies in each well. A colony is traditionally defined as a cluster of ≥50 cells. This can be done manually using a microscope or with automated image analysis software like ImageJ.
-
Trustworthiness Note: To reduce bias, counting should be performed by the same person, or criteria should be strictly defined if multiple individuals are involved.
B. Calculations
-
Plating Efficiency (PE): This metric reflects the percentage of seeded cells that form colonies under control conditions. It is essential for normalizing the data.[14]
-
PE (%) = (Number of colonies in control well / Number of cells seeded in control well) x 100
-
-
Surviving Fraction (SF): This is the key endpoint, representing the fraction of cells that retained their clonogenic capacity after treatment, corrected for the PE.[14]
-
SF = (Number of colonies in treated well) / (Number of cells seeded x (PE / 100))
-
C. Data Presentation
Summarize the results in a clear, tabular format. From this data, a dose-response curve can be generated by plotting the Surviving Fraction against the this compound concentration.
| Treatment Group | Seeding Density (cells/well) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| Vehicle Control (0.1% DMSO) | 500 | 125 ± 10 | 25% | 1.0 |
| This compound (1 µM) | 500 | 90 ± 8 | N/A | 0.72 |
| This compound (2.5 µM) | 500 | 55 ± 6 | N/A | 0.44 |
| This compound (5 µM) | 500 | 20 ± 4 | N/A | 0.16 |
| This compound (10 µM) | 500 | 3 ± 2 | N/A | 0.02 |
D. Interpretation
A dose-dependent decrease in the Surviving Fraction indicates that this compound inhibits the long-term reproductive survival of the cancer cells. A reduction in the average size of the colonies, even if the number is not significantly reduced, can also suggest a cytostatic or growth-inhibitory effect. These quantitative results, when correlated with the known mechanisms of this compound (e.g., apoptosis, cell cycle arrest), provide powerful evidence of its anti-cancer potential.
V. Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| No or very few colonies in control wells | Seeding density too low; cells are unhealthy or have a low intrinsic PE; culture medium is not optimal.[13] | Optimize seeding density by testing a range (e.g., 200-2000 cells). Use cells at a low passage number. Ensure medium is fresh and appropriate for the cell line. |
| Wells are a confluent monolayer | Seeding density is far too high.[16] | Drastically reduce the number of cells seeded. Perform a PE optimization experiment first. |
| Colonies are clustered at the well edges | Improper seeding technique (circular swirling).[16] | After adding the cell suspension, gently move the plate back-and-forth and left-to-right to ensure even distribution before placing it in the incubator. |
| High variability between replicate wells | Inaccurate initial cell count; pipetting error during seeding; cells were not a single-cell suspension (clumps).[15] | Be meticulous with cell counting (count multiple times). Ensure the cell suspension is homogenous before taking an aliquot for seeding. |
VI. Conclusion
The colony formation assay is an indispensable tool for characterizing the long-term therapeutic potential of this compound. It provides a functional measure of a drug's ability to sterilize a cancer cell population by assessing reproductive death. A dose-dependent reduction in the surviving fraction following this compound treatment provides strong preclinical evidence of its anti-cancer efficacy. For a comprehensive understanding, these findings should be correlated with mechanistic assays, such as Annexin V staining for apoptosis, cell cycle analysis by flow cytometry, and Western blotting for key signaling proteins, to build a complete narrative of this compound's action in cancer cells.
References
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Title: this compound Induces Cancer Cell Apoptosis by Blocking Autophagy Flux Source: US National Library of Medicine, National Institutes of Health URL: [Link]
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Title: this compound Offers Therapeutic Potential in Cancers Arising From Chronic Inflammation Source: OncLive URL: [Link]
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Title: Harvard-led study IDs statin that may block pathway to some cancers Source: The Harvard Gazette URL: [Link]
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Title: this compound slows tumor progression and alters urine-derived volatile organic compounds through the mevalonate pathway Source: US National Library of Medicine, National Institutes of Health URL: [Link]
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Title: Molecular Mechanisms Underlying the Anticancer Properties of this compound against Cervical Cancer Cells Source: MDPI URL: [Link]
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Title: The Anti-Cancer Effect of this compound May Be a Drug-Specific Effect: Subgroup Analysis of the TOHO-LIP Study Source: US National Library of Medicine, National Institutes of Health URL: [Link]
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Title: Statin could inhibit a pathway linked to cancer development Source: Legal Reader URL: [Link]
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Title: Statin prevents cancer development in chronic inflammation by blocking interleukin 33 expression Source: PubMed URL: [Link]
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Title: this compound suppressed liver cancer cells in vitro and in vivo Source: US National Library of Medicine, National Institutes of Health URL: [Link]
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Title: this compound inhibits cell viability and metastatic properties in human... Source: ResearchGate URL: [Link]
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Title: Statins as Cancer Starvers Source: Johns Hopkins Medicine URL: [Link]
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Title: The Anti-Cancer Effect of this compound May Be a Drug-Specific Effect: Subgroup Analysis of the TOHO-LIP Study Source: ResearchGate URL: [Link]
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Title: The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput Source: US National Library of Medicine, National Institutes of Health URL: [Link]
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Title: Can someone help me with troubleshooting in a clonogenic assay for MDA-MB-231 breast cancer cells? Source: ResearchGate URL: [Link]
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Title: this compound inhibited cervical cancer cell viability and colony... Source: ResearchGate URL: [Link]
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Title: My problem in colony formation assay? Source: ResearchGate URL: [Link]
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Title: Cancer Research: Cell Proliferation and Colony Formation Assays Source: Agilent URL: [Link]
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Title: A Guide to the Colony Forming Cell Assay: Methods and Tips Source: YouTube URL: [Link]
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Title: The effect of this compound combinations in cell growth assays. To... Source: ResearchGate URL: [Link]
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Title: Effect of statins on colony formation of cancer cell lines. Source: ResearchGate URL: [Link]
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Visualizing Pitavastatin's Impact on Cellular Lipids: Application Notes and Protocols
Abstract
Statins, including Pitavastatin, are potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3][4][5] This inhibition has profound effects on cellular lipid metabolism, extending beyond cholesterol reduction. Visualizing these changes at a subcellular level is critical for understanding the pleiotropic effects of statins and for developing novel therapeutic strategies. This guide provides a comprehensive overview and detailed protocols for staining and visualizing the impact of this compound on cellular lipid distribution, with a focus on lipid droplets. We cover methodologies from classic histochemical stains to advanced fluorescence-based techniques, offering researchers a robust toolkit for their investigations.
Scientific Foundation: this compound and the Mevalonate Pathway
This compound's primary mechanism of action is the competitive inhibition of HMG-CoA reductase.[3][4][5] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor for the synthesis of cholesterol and numerous other essential molecules.[1][2][4] By blocking this step, this compound not only curtails cholesterol production but also reduces the synthesis of isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[6] These isoprenoids are vital for the post-translational modification (prenylation) of small GTPases involved in crucial cell signaling pathways.
The disruption of this pathway can lead to several observable cellular changes:
-
Reduced Cholesterol Synthesis: The most direct effect, leading to an upregulation of LDL receptors as the cell attempts to scavenge more cholesterol from the circulation.[4]
-
Alterations in Lipid Droplet (LD) Dynamics: LDs are organelles that store neutral lipids, primarily triacylglycerols (TAGs) and sterol esters.[7][8] The intricate balance of lipid synthesis, storage, and mobilization can be affected by statin treatment.
-
Pleiotropic Effects: Beyond lipid lowering, statins exhibit anti-inflammatory and anti-proliferative effects, partly through the inhibition of isoprenoid synthesis.[4][9]
Visualizing the fate of cellular lipids, particularly within LDs, provides a direct readout of the metabolic reprogramming induced by this compound.
Simplified Mevalonate Pathway Inhibition.
Experimental Design: Key Considerations
Before proceeding to staining, a well-controlled experimental setup is paramount for generating reliable and interpretable data.
-
Cell Line Selection: The choice of cell line should be guided by the research question. Hepatocytes (e.g., HepG2) are a primary target for statins and are excellent for studying cholesterol metabolism.[5][10] Macrophages (e.g., THP-1 derived) are relevant for atherosclerosis research, as their lipid accumulation leads to foam cell formation.
-
This compound Treatment:
-
Dose-Response: Determine the optimal concentration of this compound. A typical starting range for in vitro studies is 0.5-10 µM.[11] It is crucial to perform a dose-response curve to identify a concentration that elicits a measurable effect on lipid content without causing significant cytotoxicity.
-
Time-Course: The effects of statins on lipid metabolism can vary over time. An incubation period of 24-48 hours is often sufficient to observe significant changes.
-
Controls: Always include a vehicle control (e.g., DMSO, the solvent for this compound) at the same final concentration used for the drug treatment. A positive control, such as oleic acid (a fatty acid known to induce lipid droplet formation), can be beneficial to ensure the staining protocol is working correctly.[7]
-
-
Cell Culture Conditions: Plate cells on sterile glass coverslips to achieve optimal imaging quality.[12][13] Aim for 60-80% confluency at the time of staining to avoid artifacts from overcrowding or sparse cell distribution.[7][13]
General experimental workflow.
Staining Protocols for Cellular Lipids
The choice of stain depends on the specific lipids of interest, the required sensitivity, and the imaging modality available.
| Stain | Target | Principle | Pros | Cons |
| Oil Red O | Neutral Lipids (Triglycerides, Sterol Esters) | Lysochrome (fat-soluble) dye | Simple, robust, good for brightfield microscopy, quantifiable by extraction.[14] | Lower resolution, requires fixation, not fluorescent. |
| Nile Red | Neutral & Polar Lipids | Solvatochromic dye | Differentiates lipid classes by emission wavelength, suitable for live and fixed cells.[15][16] | Broad emission spectrum can cause bleed-through in multicolor imaging. |
| BODIPY 493/503 | Neutral Lipids | Fluorescent dye | Highly specific, bright, photostable, excellent for high-resolution confocal and live-cell imaging.[7][] | Prone to photobleaching, more expensive.[18] |
Protocol 1: Oil Red O Staining for Total Neutral Lipids
This classic method is a reliable choice for assessing overall changes in neutral lipid accumulation.
Principle: Oil Red O is a fat-soluble dye that preferentially partitions into the hydrophobic neutral lipid cores of LDs, staining them a vibrant red.[19]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin or 4% Paraformaldehyde (PFA) in PBS
-
60% Isopropanol
-
Oil Red O Staining Solution (see preparation below)
-
Hematoxylin (for counterstaining nuclei, optional)
Oil Red O Working Solution Preparation:
-
Prepare a stock solution by dissolving 0.5 g of Oil Red O powder in 100 mL of 100% isopropanol.
-
To prepare the working solution, mix 3 parts of the Oil Red O stock solution with 2 parts of distilled water.[14][20]
-
Let the solution sit for 10-20 minutes, then filter through a 0.2 µm filter to remove precipitates. The working solution is stable for a few hours.[14][20]
Step-by-Step Protocol:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Add 10% Formalin or 4% PFA and incubate for 30-60 minutes at room temperature.[14][20]
-
Washing: Discard the fixative and wash the cells twice with distilled water.
-
Permeabilization: Add 60% isopropanol and incubate for 5 minutes at room temperature.[14][20]
-
Staining: Remove the isopropanol and add the filtered Oil Red O working solution, ensuring the cells are completely covered. Incubate for 15-20 minutes.[14][20]
-
Washing: Remove the staining solution and wash extensively with distilled water (4-5 times) until the excess stain is removed.
-
(Optional) Counterstaining: Incubate with Hematoxylin for 1 minute to stain the nuclei blue. Wash 2-3 times with water.[14][20]
-
Imaging: Mount the coverslip onto a microscope slide with a drop of aqueous mounting medium. Image using a standard brightfield microscope. Lipid droplets will appear as red spherical structures.
Protocol 2: BODIPY 493/503 Staining for High-Resolution LD Imaging
BODIPY 493/503 is a highly specific, green-fluorescent dye ideal for high-resolution imaging of neutral lipids in both fixed and live cells.[7][8][]
Principle: This lipophilic dye readily partitions into the nonpolar environment of the neutral lipid core within LDs, exhibiting strong and stable fluorescence.[]
Materials:
-
BODIPY 493/503 (stock solution typically 1 mg/mL in DMSO)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS (for fixed-cell staining)
-
Mounting medium with DAPI (e.g., ProLong Gold Antifade with DAPI)
Step-by-Step Protocol (Fixed Cells):
-
Cell Culture & Treatment: Grow and treat cells on coverslips as described in Section 2.
-
Washing: Gently aspirate the culture medium and wash cells twice with PBS.
-
Fixation: Fix cells with 4% PFA for 20 minutes at room temperature.[7] Note: Avoid methanol-based fixatives as they can extract lipids.[18]
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Staining Solution Preparation: Prepare a working solution of 1-2 µM BODIPY 493/503 in PBS.[12][18] For a 1 mg/mL stock (approx. 3.8 mM), this is roughly a 1:2000 to 1:4000 dilution. Protect the solution from light.
-
Staining: Add the BODIPY working solution to the cells and incubate for 15-30 minutes at room temperature in the dark.[18]
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Mounting & Imaging: Mount the coverslip onto a microscope slide using an antifade mounting medium, preferably containing a nuclear counterstain like DAPI.[12] Image immediately using a fluorescence or confocal microscope with a standard green channel filter set (Excitation/Emission: ~493/503 nm).
For Live-Cell Imaging:
-
Skip the fixation steps (3 & 4).
-
Prepare the BODIPY 493/503 working solution in pre-warmed culture medium instead of PBS.
-
Incubate cells with the staining medium for 15-30 minutes at 37°C.[12][18]
-
Wash once with PBS or fresh medium and image immediately in an environmentally controlled chamber.
Advanced Application: Co-localization with ER Markers
Lipid droplets are born from the endoplasmic reticulum (ER), and they maintain close contact throughout their lifecycle.[21][22][23][24] Visualizing the spatial relationship between LDs and the ER can provide insights into lipid synthesis and trafficking.
Protocol:
-
Follow the BODIPY 493/503 staining protocol as described above.
-
After BODIPY staining and washing, proceed with immunofluorescence for an ER-resident protein (e.g., Calnexin or PDI) or stain with a fluorescent ER-tracker dye according to the manufacturer's instructions.
-
Image using a confocal microscope, capturing separate channels for BODIPY (LDs), the ER marker, and the nucleus (DAPI).
-
Merge the channels to visualize the co-localization or close apposition of LDs with the ER network.
Data Quantification and Analysis
Key Parameters to Quantify:
-
Number of Lipid Droplets per Cell: Provides information on LD biogenesis.
-
Size/Area of Lipid Droplets: Indicates changes in lipid storage capacity.
-
Total Staining Intensity per Cell: A measure of the overall neutral lipid content.
Basic ImageJ/Fiji Quantification Workflow:
-
Open Image: Open your fluorescence image of BODIPY-stained cells.
-
Set Scale: If not automatically set, define the pixel-to-micron ratio.
-
Split Channels: If you have a multi-channel image, split them to isolate the lipid droplet channel.
-
Thresholding: Use Image > Adjust > Threshold to create a binary image where only the lipid droplets are selected. Adjust the threshold manually to ensure accurate selection.[27]
-
Analyze Particles: Use Analyze > Analyze Particles. Set size and circularity parameters to exclude non-specific signals. Select "Display results," "Clear results," and "Summarize" to get quantitative data on the number, area, and average size of the droplets.[25][27]
-
Data Export: The results can be copied and pasted into spreadsheet software for further statistical analysis.[28]
Troubleshooting
| Problem | Potential Cause | Solution |
| High Background/Non-specific Staining | Dye concentration too high; Insufficient washing; Cell autofluorescence. | Optimize dye concentration (perform a titration); Increase the number and duration of wash steps; Include an unstained control to set baseline fluorescence. |
| Weak or No Signal | Dye degradation (light exposure); Insufficient incubation time; this compound effect is minimal. | Protect dye from light; Optimize incubation time; Confirm drug activity with a biochemical assay; Use a positive control (e.g., oleic acid treatment). |
| Rapid Photobleaching (BODIPY) | High laser power; Excessive exposure time. | Use the lowest laser power and exposure time necessary for a good signal; Use an antifade mounting medium; Image samples immediately after staining.[][18] |
| Altered Cell Morphology | Cytotoxicity from drug treatment; Harsh fixation/permeabilization. | Perform a cell viability assay (e.g., MTT) to confirm non-toxic drug concentration; Use 4% PFA for fixation and avoid detergents if possible. |
References
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Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain. (2022-05-23). Protocols.io. [Link]
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BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. (2016-09-05). NIH. [Link]
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This compound slows tumor progression and alters urine-derived volatile organic compounds through the mevalonate pathway. PMC - NIH. [Link]
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Procedures for the staining of lipid droplets with Oil Red O. (2018-04-15). Protocols.io. [Link]
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PROTOCOL: Quantifying Lipid Droplet Area with ImageJ. Leigh's Lab Notes. [Link]
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What is the recommended protocol and working concentration for BODIPY 493/503 staining in HepG2 cells to avoid rapid fluorescence fading?. ResearchGate. [Link]
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BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. (2016-09-05). Bio-protocol. [Link]
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Procedures for the staining of lipid droplets with Oil Red O v1. ResearchGate. [Link]
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This compound for lowering lipids. PMC - PubMed Central - NIH. [Link]
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Lipid (Oil Red O) Staining Kit. BioVision. [Link]
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This compound: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
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Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro. (2018-07-25). JoVE. [Link]
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This compound: a distinctive lipid-lowering drug. NATAP. [Link]
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What is the mechanism of this compound Calcium?. (2024-07-17). Patsnap Synapse. [Link]
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This compound: a Distinctive Lipid-Lowering Drug. Medscape. [Link]
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Inhibition of mevalonate pathway by this compound inhibits cellular proliferation and cholesterol levels. ResearchGate. [Link]
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Lipid Droplet Counter. ImageJ Documentation Wiki. [Link]
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Inhibiting Airway Smooth Muscle Contraction Using this compound: A Role for the Mevalonate Pathway in Regulating Cytoskeletal Proteins. (2020-05-06). PubMed. [Link]
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Nile Red quant on Image J. Musselman Lab. [Link]
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Nile Red staining of phytoplankton neutral lipids: species-specific fluorescence kinetics in various solvents. PubMed. [Link]
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Inhibition of the mevalonate pathway augments the activity of this compound against ovarian cancer cells. (2017-08-14). PubMed. [Link]
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Automated Lipid Droplet Quantification System for Phenotypic Analysis of Adipocytes using CellProfiler. PMC - NIH. [Link]
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Lipid droplets form a network interconnected by the endoplasmic reticulum through which their proteins equilibrate. (2022-03-01). PubMed. [Link]
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The Lipid Droplet and the Endoplasmic Reticulum. PubMed. [Link]
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Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes. PMC. [Link]
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Mevalonate pathway intermediates reduce the activity of this compound. ResearchGate. [Link]
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(PDF) Fluorescent Detection of Lipid Droplets and Associated Proteins. ResearchGate. [Link]
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Part 6. Data (Image) Analysis: Image J to determine Area of Lipid Droplets. (2021-12-29). YouTube. [Link]
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A Unique Junctional Interface at Contact Sites Between the Endoplasmic Reticulum and Lipid Droplets. Frontiers. [Link]
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A two-in-one probe: imaging lipid droplets and endoplasmic reticulum in tandem. Journal of Materials Chemistry B (RSC Publishing). [Link]
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Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues. (2021-09-14). Protocols.io. [Link]
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Nile Red Quantifier: a novel and quantitative tool to study lipid accumulation in patient-derived circulating monocytes using confocal microscopy. PMC - NIH. [Link]
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Lipid droplets are functionally connected to the endoplasmic reticulum in Saccharomyces cerevisiae. ResearchGate. [Link]
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Nile Red: Illuminating Lipids Across Sciences. (2024-01-20). YouTube. [Link]
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- 3. drugs.com [drugs.com]
- 4. What is the mechanism of this compound Calcium? [synapse.patsnap.com]
- 5. This compound: a Distinctive Lipid-Lowering Drug - Page 2 [medscape.com]
- 6. Inhibiting Airway Smooth Muscle Contraction Using this compound: A Role for the Mevalonate Pathway in Regulating Cytoskeletal Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]
- 8. bio-protocol.org [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. natap.org [natap.org]
- 11. Inhibition of the mevalonate pathway augments the activity of this compound against ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 16. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Lipid droplets form a network interconnected by the endoplasmic reticulum through which their proteins equilibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Lipid Droplet and the Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | A Unique Junctional Interface at Contact Sites Between the Endoplasmic Reticulum and Lipid Droplets [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. Quantifying Lipid Droplet Area with ImageJ [leighhenderson.github.io]
- 26. Automated Lipid Droplet Quantification System for Phenotypic Analysis of Adipocytes using CellProfiler - PMC [pmc.ncbi.nlm.nih.gov]
- 27. musselmanlab.com [musselmanlab.com]
- 28. m.youtube.com [m.youtube.com]
Application Note: Flow Cytometry Protocol for Analyzing Cell Cycle Arrest by Pitavastatin
Introduction: Unveiling the Anti-Proliferative Effects of Pitavastatin
This compound, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is clinically established for its role in lowering cholesterol.[1][2][3] The HMG-CoA reductase pathway is a critical metabolic cascade that produces cholesterol and a variety of non-sterol isoprenoids essential for normal cell function.[4] Beyond its lipid-lowering capabilities, a compelling body of evidence has illuminated the "pleiotropic" effects of statins, including this compound, demonstrating significant anti-proliferative and pro-apoptotic activities in various cancer cell lines.[4][5][6] This has positioned this compound as a subject of intense research in oncology and drug development.
The anti-cancer activity of this compound is frequently linked to its ability to induce cell cycle arrest, a critical mechanism for controlling cell proliferation.[6][7] By inhibiting HMG-CoA reductase, this compound depletes downstream products of the mevalonate pathway. This disruption interferes with key cellular processes, including the post-translational modification of small GTP-binding proteins like Ras and Rho, which are crucial for signal transduction pathways that govern cell cycle progression.[8] Mechanistically, this often leads to the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27, which act as brakes on the cell cycle machinery, halting cells in specific phases, most commonly G0/G1 or S phase, depending on the cellular context.[4][8]
Flow cytometry is a powerful and high-throughput technique for precisely quantifying the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). The method relies on staining cellular DNA with a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to the DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content: cells in the G2/M phase, having replicated their DNA, will exhibit twice the fluorescence of cells in the G0/G1 phase. Cells in the S phase, actively synthesizing DNA, will have an intermediate fluorescence intensity.
This application note provides a comprehensive, field-proven protocol for utilizing flow cytometry with PI staining to analyze and quantify cell cycle arrest induced by this compound in a cell culture model. It is designed for researchers, scientists, and drug development professionals seeking to investigate the anti-proliferative effects of this compound.
Mechanism of Action: this compound-Induced Cell Cycle Arrest
This compound's primary molecular target is HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. Inhibition of this enzyme leads to a reduction in mevalonate and its downstream products, which are vital for cell growth and proliferation.
dot
Figure 1: this compound's Mechanism of Cell Cycle Arrest. this compound inhibits HMG-CoA reductase, disrupting the mevalonate pathway and protein prenylation, which in turn upregulates p21/p27, inhibits CDK complexes, and causes cell cycle arrest.
Experimental Design and Controls
A robust experimental design is crucial for obtaining reliable and interpretable data. The following controls should be included in every experiment:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on the cell cycle.
-
Untreated Control: Cells cultured under normal conditions without any treatment. This serves as a baseline for normal cell cycle distribution.
-
Positive Control (Optional but Recommended): A known cell cycle inhibitor (e.g., Nocodazole for G2/M arrest or Hydroxyurea for S-phase arrest) to validate the experimental setup and staining procedure.
-
Staining Control (Unstained Cells): A sample of untreated cells that are not stained with Propidium Iodide. This is used to set the baseline fluorescence on the flow cytometer.
Materials and Reagents
| Reagent/Material | Supplier & Catalog Number (Example) | Storage | Notes |
| This compound Calcium | Sigma-Aldrich (PZ0009) | -20°C | Dissolve in DMSO to create a stock solution (e.g., 10 mM). |
| Cell Culture Medium (e.g., DMEM) | Gibco (11965092) | 4°C | Supplement with FBS and antibiotics as required for your cell line. |
| Fetal Bovine Serum (FBS) | Gibco (10270106) | -20°C | |
| Trypsin-EDTA (0.25%) | Gibco (25200056) | 4°C | For detaching adherent cells. |
| Phosphate-Buffered Saline (PBS) | Gibco (10010023) | Room Temp. | Ca2+/Mg2+ free. |
| 70% Ethanol, ice-cold | N/A | 4°C or -20°C | Prepare fresh from 100% ethanol and sterile water. |
| Propidium Iodide (PI) Staining Solution | R&D Systems (FC001) or prepare in-house | 4°C, light-sensitive | A common recipe is 50 µg/mL PI and 100 µg/mL RNase A in PBS. |
| RNase A (DNase-free) | Thermo Fisher (EN0531) | -20°C | To prevent staining of double-stranded RNA. |
| Flow Cytometry Tubes | Falcon (352054) | Room Temp. | |
| Cell Strainer (e.g., 40 µm) | Falcon (352340) | Room Temp. | To remove cell clumps before analysis. |
Detailed Step-by-Step Protocol
This protocol is optimized for adherent cells grown in a 6-well plate format but can be adapted for suspension cells and other culture vessels.
Part 1: Cell Seeding and this compound Treatment
-
Cell Seeding: Seed your cells of interest into 6-well plates at a density that will allow them to reach 50-60% confluency within 24 hours. The goal is to have actively proliferating, sub-confluent cells at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
This compound Treatment:
-
Prepare serial dilutions of this compound in your complete cell culture medium from your stock solution. A typical starting concentration range for in vitro studies is 1-20 µM. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.
-
Remove the old medium from the wells and add the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the predetermined time (e.g., 24, 48, or 72 hours).
-
Part 2: Cell Harvesting and Fixation
The Causality Behind the Choice of Fixative: Cold 70% ethanol is the fixative of choice for cell cycle analysis using PI. It serves a dual purpose: it permeabilizes the cell and nuclear membranes, allowing the dye to enter and stain the DNA, and it fixes the cells, preserving their state. Aldehyde-based fixatives like paraformaldehyde are generally not recommended as they can cause extensive cross-linking, which may result in a broader G1 peak and higher coefficient of variation (CV).
-
Harvest Adherent Cells:
-
Aspirate the culture medium.
-
Gently wash the cell monolayer once with 1-2 mL of PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 1 mL of complete medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Harvest Suspension Cells:
-
Directly transfer the cell suspension from the culture vessel to a 15 mL conical tube.
-
-
Cell Wash:
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in 1-2 mL of cold PBS and transfer to a labeled flow cytometry tube.
-
Centrifuge again at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
-
Fixation:
-
Gently resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing the cell suspension on a low setting, add 4.5 mL of ice-cold 70% ethanol dropwise. This dropwise addition while vortexing is critical to prevent cell clumping.[9]
-
Incubate the cells for at least 2 hours at 4°C. For convenience, cells can be stored in ethanol at -20°C for several weeks.[10]
-
Part 3: Propidium Iodide Staining
-
Rehydration: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5-10 minutes. Ethanol-fixed cells are less dense and require more force to pellet.
-
Wash: Carefully decant the ethanol. Wash the cell pellet twice with 2-3 mL of cold PBS, centrifuging at 500 x g for 5 minutes after each wash.
-
Staining:
-
Decant the final PBS wash.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining solution.
-
Incubate for 30 minutes at room temperature, protected from light.[9] The RNase A is essential to degrade any double-stranded RNA, which PI can also bind to, ensuring that the signal is specific to DNA content.
-
-
Filtration: Just before analysis, pass the stained cell suspension through a 40-50 µm nylon mesh filter to remove any remaining cell aggregates.[11] Cell clumps (doublets or aggregates) can be misinterpreted by the flow cytometer as single cells with higher DNA content (i.e., G2/M cells), leading to inaccurate results.
-
Analysis: Analyze the samples on a flow cytometer within a few hours. Keep samples on ice and protected from light until analysis.
Flow Cytometry Data Acquisition and Analysis
Workflow for Data Acquisition and Gating
dot
Figure 2: Gating Strategy for Cell Cycle Analysis. A sequential gating strategy is employed to first isolate the cell population of interest and then analyze the DNA content histogram.
-
Instrument Setup:
-
Use a laser appropriate for PI excitation (e.g., 488 nm or 561 nm).
-
Set the PI fluorescence channel (e.g., PE-Texas Red, PerCP-Cy5.5) to a linear scale . This is crucial because the difference in DNA content is arithmetic (2N vs 4N), not logarithmic.[12]
-
Run the unstained control sample to set the forward scatter (FSC) and side scatter (SSC) voltages and to define the negative population for PI fluorescence.
-
-
Gating Strategy:
-
Gate 1 (Cell Population): Create a plot of FSC-Area vs. SSC-Area. Draw a gate around the main cell population to exclude small debris and dead cells.[13][14]
-
Gate 2 (Singlet Gate): From the population defined in Gate 1, create a plot of FSC-Height vs. FSC-Area (or PI-Width vs PI-Area). Draw a tight gate around the diagonal population of single cells to exclude doublets and larger aggregates.[12]
-
Gate 3 (Cell Cycle Histogram): From the singlet population in Gate 2, create a histogram of the PI fluorescence intensity (Area).
-
-
Data Analysis:
-
The resulting histogram will show two distinct peaks. The first, larger peak represents cells in the G0/G1 phase (2N DNA content). The second, smaller peak represents cells in the G2/M phase (4N DNA content). The region between these two peaks represents cells in the S phase.
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in each phase. The software uses mathematical models (e.g., Dean-Jett-Fox) to fit curves to the data and calculate the proportions.[12]
-
A successful this compound treatment that induces G1 arrest will show an increased percentage of cells in the G0/G1 peak and a corresponding decrease in the S and G2/M populations compared to the vehicle control.
-
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Coefficient of Variation (CV) of G1 Peak | - High flow rate during acquisition.- Improper fixation.- Cell clumps. | - Run samples at the lowest possible flow rate.[2]- Ensure fixation is done with ice-cold 70% ethanol added dropwise while vortexing.- Filter cells through a nylon mesh just before analysis. |
| Excessive Debris in FSC vs SSC Plot | - Cell death due to high drug toxicity.- Harsh trypsinization or centrifugation. | - Lower the this compound concentration or reduce treatment time.- Handle cells gently during harvesting and washing steps. |
| G2/M Peak is Absent or Very Small | - Cells are not proliferating.- Cells are highly synchronized in G1. | - Ensure cells are seeded at a low density and are in the exponential growth phase before treatment.- Check untreated controls; if they also lack a G2/M peak, optimize cell culture conditions.[15] |
| Broad, Unresolved S-phase | - Inadequate RNase treatment.- Apoptotic cells (sub-G1 peak interfering). | - Ensure RNase A is active and incubation time is sufficient (at least 30 min).- If a significant sub-G1 peak is present, consider co-staining with an apoptosis marker like Annexin V in a separate experiment to confirm cell death. |
Conclusion
This application note provides a detailed and validated protocol for assessing this compound-induced cell cycle arrest using flow cytometry with Propidium Iodide staining. By carefully controlling experimental conditions, employing proper gating strategies, and understanding the underlying mechanism of action, researchers can generate robust and reproducible data. This method serves as a cornerstone for investigating the anti-proliferative effects of this compound and similar compounds, providing critical insights for cancer biology and drug development.
References
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
-
Lin, C. C., et al. (2018). Simvastatin-induced cell cycle arrest through inhibition of STAT3/SKP2 axis and activation of AMPK to promote p27 and p21 accumulation in hepatocellular carcinoma cells. Cellular Signalling. [Link]
-
BenchSci. Comprehensive Guide to Gating Strategies in Flow Cytometry. (2025). [Link]
-
ResearchGate. What is the recommended practice for analyzing Flow Cytometry cell cycle data?. (2018). [Link]
-
Bio-Rad Antibodies. Gating Strategies for Effective Flow Cytometry Data Analysis. [Link]
-
Drugs.com. This compound: Package Insert / Prescribing Information / MOA. (2025). [Link]
-
University of Iowa. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. [Link]
-
NCBI Bookshelf. This compound - StatPearls. [Link]
-
U.S. Food and Drug Administration. Livalo Label. [Link]
-
ResearchGate. Simvastatin-induced cell cycle arrest through inhibition of STAT3/SKP2 axis and activation of AMPK to promote p27 and p21 accumulation in hepatocellular carcinoma cells. (2018). [Link]
-
Qeios. This compound: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects. (2024). [Link]
-
UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]
-
Elabscience. Three Common Problems and Solutions of Cell Cycle Detection. (2024). [Link]
-
NanoCellect. Flow Cytometry Gating: Everything You Need to Know. (2020). [Link]
-
Bio-Rad Antibodies. Beginner Gating Strategies to Start Analyzing Your Flow Cytometry Data. (2024). [Link]
-
Circulation Research. Mevastatin Can Cause G1 Arrest and Induce Apoptosis in Pulmonary Artery Smooth Muscle Cells Through a p27Kip1-Independent Pathway. (2001). [Link]
-
ResearchGate. This compound blocked cell-cycle progression and induced cell death in.... (2019). [Link]
-
Nature. HMG-CoA reductase inhibitors induce apoptosis of lymphoma cells by promoting ROS generation and regulating Akt, Erk and p38 signals via suppression of mevalonate pathway. (2013). [Link]
-
MDPI. This compound Is a Highly Potent Inhibitor of T-Cell Proliferation. (2019). [Link]
-
Asian Pacific Journal of Cancer Prevention. Exploration of Binding Interaction of Steroidal Drugs with HMG-CoA Reductase for the Treatment of Breast Cancer Patients who suffer with Cardiovascular Problems: In-silico Studies. (2020). [Link]
-
ResearchGate. The effect of this compound combinations in cell growth assays. To.... (2022). [Link]
-
NIH. Assaying cell cycle status using flow cytometry. (2011). [Link]
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- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Simvastatin-induced cell cycle arrest through inhibition of STAT3/SKP2 axis and activation of AMPK to promote p27 and p21 accumulation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HMG-CoA reductase inhibitors induce apoptosis of lymphoma cells by promoting ROS generation and regulating Akt, Erk and p38 signals via suppression of mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of Binding Interaction of Steroidal Drugs with HMG-CoA Reductase for the Treatment of Breast Cancer Patients who suffer with Cardiovascular Problems: In-silico Studies | Asian Pacific Journal of Cancer Biology [waocp.com]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. researchgate.net [researchgate.net]
- 13. bosterbio.com [bosterbio.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. ClinPGx [clinpgx.org]
Techniques for measuring reactive oxygen species (ROS) in cells treated with Pitavastatin
Application Notes & Protocols
Topic: Techniques for Measuring Reactive Oxygen Species (ROS) in Cells Treated with Pitavastatin
Introduction: Unraveling the Interplay Between this compound and Cellular Oxidative Stress
Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[1][2] Historically viewed as mere byproducts of aerobic metabolism, ROS are now understood to be critical signaling molecules involved in various cellular processes.[1] However, when the balance between ROS production and the cell's antioxidant defenses is disrupted, a state of oxidative stress ensues, leading to damage of lipids, proteins, and DNA.[3][4] This imbalance is implicated in numerous pathologies, including the cardiovascular diseases that statins are designed to prevent.
This compound is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[5][6] Beyond its well-established lipid-lowering effects, this compound exhibits a range of "pleiotropic" effects that contribute to its cardiovascular benefits.[5][7] A key aspect of these effects is the modulation of cellular ROS levels. Studies have shown that this compound can protect endothelial cells from oxidative stress, potentially by enhancing the production of nitric oxide (NO) and reducing the activity of ROS-generating enzymes.[8][9][10] Understanding precisely how this compound influences ROS production is therefore crucial for researchers in cardiovascular biology and drug development.
This guide provides a comprehensive overview of the principles, experimental design considerations, and detailed protocols for accurately measuring ROS in cells treated with this compound. We will delve into the causality behind experimental choices, ensuring that the data generated is both accurate and trustworthy.
Scientific Background: The Mechanism of this compound-Mediated ROS Modulation
This compound's primary target, HMG-CoA reductase, catalyzes the conversion of HMG-CoA to mevalonate. This is a crucial step not only for cholesterol synthesis but also for the production of other isoprenoid intermediates.[7] These intermediates are essential for the post-translational modification (prenylation) of various proteins, including the small GTPase Rac1, a key subunit of NADPH oxidase. NADPH oxidase is a major enzymatic source of cellular ROS.
By inhibiting the mevalonate pathway, this compound can reduce the prenylation and activation of Rac1, leading to decreased NADPH oxidase activity and a subsequent reduction in ROS production.[7] This mechanism is a cornerstone of its antioxidant and anti-inflammatory properties, particularly in vascular endothelial cells.[9] However, the effects of statins on ROS can be context-dependent, and it is essential to empirically measure these changes in the specific cell type and experimental conditions under investigation.[11]
Sources
- 1. agilent.com [agilent.com]
- 2. On reactive oxygen species measurement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 4. scilit.com [scilit.com]
- 5. This compound: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 6. What is the mechanism of this compound Calcium? [synapse.patsnap.com]
- 7. Pleiotropic effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an HMG-CoA reductase inhibitor, ameliorates endothelial function in chronic smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Exerts Potent Anti-Inflammatory and Immunomodulatory Effects via the Suppression of AP-1 Signal Transduction in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound attenuates AGEs-induced mitophagy via inhibition of ROS generation in the mitochondria of cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound activates mitophagy to protect EPC proliferation through a calcium-dependent CAMK1-PINK1 pathway in atherosclerotic mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pitavastatin Solubility in Cell Culture Media
Welcome to the technical support guide for Pitavastatin. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their cell-based assays. As a potent HMG-CoA reductase inhibitor, this compound is a valuable tool for studies in cancer, immunology, and cardiovascular research.[1][2][3] However, its physicochemical properties present a common hurdle for investigators.
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which means it has high cellular permeability but critically low aqueous solubility.[4][5] This inherent insolubility is the primary source of many experimental challenges, from compound precipitation to inconsistent results. This guide provides in-depth, field-proven solutions to help you navigate these issues effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound for in vitro studies.
Q1: What is the best solvent to prepare a stock solution of this compound for cell culture?
A: The recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). This compound calcium salt is highly soluble in DMSO, with reported solubilities exceeding 25 mg/mL.[6][7] Dimethyl formamide (DMF) is another option with similar solubility (~30 mg/mL), but DMSO is more commonly used in cell culture applications.[6] Do not use ethanol or water to make your primary stock solution, as this compound is practically insoluble in these solvents.[7][8]
Q2: I tried to dissolve this compound powder directly into my cell culture medium (or PBS), and it didn't work. Why?
A: This is expected behavior due to this compound's hydrophobic nature. It is very slightly soluble in water and sparingly soluble in aqueous buffers.[6][9] The high concentration of salts and biomolecules in culture media can further suppress the solubility of hydrophobic compounds. The correct procedure is to first create a highly concentrated stock solution in an appropriate organic solvent like DMSO, and then dilute this stock into your aqueous medium.
Q3: I successfully dissolved this compound in DMSO, but when I added it to my cell culture media, the solution turned cloudy. What is happening?
A: You are observing a phenomenon known as "solvent-shifting precipitation." this compound is stable in the 100% organic solvent (DMSO) but crashes out of solution when it is rapidly diluted into the aqueous environment of your cell culture medium. The dramatic change in solvent polarity reduces its solubility limit instantly, causing the compound to precipitate. This is the most common solubility issue encountered by researchers.
Q4: What is the maximum concentration of DMSO I can safely use in my cell culture experiments?
A: As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v), and ideally at or below 0.1%. While this is cell-line dependent, concentrations above 0.5% can cause cellular stress, induce differentiation, affect membrane integrity, and act as a confounding variable in your experiment. Always run a "vehicle control" (media with the same final concentration of DMSO but without this compound) to ensure that the observed effects are from the drug itself and not the solvent.
Q5: How should I store my this compound solutions?
A: this compound calcium salt powder should be stored at -20°C, where it is stable for at least four years.[6] High-concentration stock solutions made in anhydrous DMSO can also be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. This compound is hygroscopic and slightly light-sensitive, so store stocks in tightly sealed, amber vials.[9] It is strongly recommended not to store working solutions that have been diluted in aqueous buffers or cell culture media for more than one day.[6] For maximum reproducibility, prepare fresh working dilutions for each experiment from a frozen DMSO stock.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Precipitate Formation When Diluting Stock Solution into Media
This is the most frequent and critical solubility challenge. The appearance of a precipitate means the actual concentration of soluble, active drug in your experiment is unknown and significantly lower than intended.
Root Cause Analysis: The Crash-Out Effect
When a small volume of highly concentrated this compound-DMSO stock is added directly to a large volume of aqueous media, the local concentration of the drug at the point of entry momentarily exceeds its solubility limit in the mixed solvent system. This triggers nucleation and precipitation before the solution can be homogenized. Serum proteins in the media can sometimes bind to the drug and either help or hinder this process, adding another layer of variability.
Workflow for Preparing this compound Working Solution
Caption: Recommended workflow for preparing cell culture-ready this compound.
Solution Protocol: The Serial Dilution Method
This protocol minimizes the solvent polarity shock to prevent precipitation.
-
Prepare a High-Concentration Master Stock: Dissolve this compound calcium salt in 100% anhydrous DMSO to a concentration of 10-20 mM. Ensure it is fully dissolved. A brief warming to 37°C or sonication can assist.[7] This is your master stock.
-
Create an Intermediate DMSO Dilution: Instead of diluting directly from the master stock into your media, perform an intermediate dilution in 100% DMSO. For example, if your final desired concentration is 10 µM and your master stock is 10 mM, you might create a 1 mM intermediate stock in DMSO.
-
Pre-warm the Culture Media: Bring the required volume of your final culture medium (e.g., DMEM + 10% FBS) to 37°C. Increased temperature slightly enhances the solubility and dissolution rate.
-
Perform the Final Dilution: Add the required volume from your intermediate DMSO stock to the pre-warmed media. For a 1:1000 final dilution, add 1 µL of a 10 mM intermediate stock to 1 mL of media for a final concentration of 10 µM.
-
Critical Technique: Add the DMSO stock dropwise into the vortex of the media while it is being gently agitated or vortexed. This ensures rapid dispersal and avoids creating localized pockets of high drug concentration that can precipitate.
-
Visual Inspection: After addition, inspect the solution carefully against a light source for any signs of cloudiness or crystalline precipitate.
Guide 2: Inconsistent Results or Suspected Compound Inactivity
If you observe variable dose-responses or a lack of expected biological effect, the issue may stem from undetected microprecipitation or compound degradation.
Root Cause Analysis
Even without visible cloudiness, microscopic drug aggregates can form. These aggregates are not bioavailable to the cells, leading to a lower effective concentration at the cell surface. Furthermore, improper storage or the presence of oxidizing agents can degrade the compound. This compound is known to degrade under oxidative stress.[10][11]
Troubleshooting Logic Flow
Caption: A logical flow for diagnosing sources of experimental inconsistency.
Validation and Best Practices
-
Filter Sterilization Check: After preparing your final working solution, you can filter it through a 0.22 µm syringe filter. If you have significant, undetected microprecipitation, this step may inadvertently remove your drug. Comparing the bioactivity of filtered vs. non-filtered solutions can be a diagnostic tool.
-
Run a Dose-Response Curve: Always perform a full dose-response experiment rather than using a single concentration. A shallow or inconsistent curve can be indicative of solubility problems at higher concentrations.
-
Fresh is Best: Always prepare fresh working dilutions in media for every experiment. Do not store or reuse media containing this compound. Aqueous solutions should not be stored for more than one day.[6]
Section 3: Key Technical Data
For convenience, the solubility and key properties of this compound calcium salt are summarized below.
| Solvent / Medium | Solubility | Source | Comments |
| DMSO | ≥ 34.85 mg/mL | [7] | Recommended primary solvent for stock solutions. |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [6] | An alternative to DMSO. |
| Ethanol (EtOH) | Insoluble | [7] | Not a suitable solvent. |
| Methanol | Very slightly soluble | [8][9] | Not recommended for primary stock preparation. |
| Water | Very slightly soluble / Insoluble | [7][9] | Do not dissolve directly in water. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | [6] | Direct dissolution is not feasible for stock preparation. |
Section 4: References
-
U.S. Food and Drug Administration (FDA). (2011). LIVALO (this compound) tablets Label. [Link]
-
Venkatachalam, K., et al. (2019). Method Development and Validation of this compound Calcium and its Degradation Behavior under varied Stress Conditions by UV Spec. Dhaka University Journal of Pharmaceutical Sciences. [Link]
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Yadav, S., et al. (2024). Solubility and Dissolution enhancement of this compound Calcium by using different polymers and formulated into tablet dosage form. YMER. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 5282452, this compound. [Link]
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Al-kassas, R., et al. (2022). Enhancement of the Solubility and Bioavailability of this compound through a Self-Nanoemulsifying Drug Delivery System (SNEDDS). Pharmaceuticals. [Link]
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ResearchGate. (n.d.). Solubility studies of this compound calcium in a different medium. [Link]
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ResearchGate. (2019). Method Development and Validation of this compound Calcium and its Degradation Behavior under varied Stress Conditions by UV Spectrophotometric methods. [Link]
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Google Patents. (2013). US20130310420A1 - Stable formulations of this compound.
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Gomas, A., et al. (2010). Degradation Pathway for this compound Calcium by Validated Stability Indicating UPLC Method. American Journal of Analytical Chemistry. [Link]
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Wagadre, G., et al. (2021). Kinetic Determinations of this compound Calcium by Stability Indicating HPTLC Method. International Journal of Pharmaceutical Sciences and Research. [Link]
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ResearchGate. (2023). This compound blocked cell-cycle progression and induced cell death in.... [Link]
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Garrow, A., et al. (2021). Interaction of the this compound with model membranes. PLOS ONE. [Link]
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Schonbeck, U., et al. (2022). This compound Is a Highly Potent Inhibitor of T-Cell Proliferation. International Journal of Molecular Sciences. [Link]
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Lee, T. J., et al. (2022). This compound Induces Cancer Cell Apoptosis by Blocking Autophagy Flux. Frontiers in Oncology. [Link]
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Pitavastatin stability and degradation in experimental solutions
Technical Support Center: Pitavastatin Stability & Degradation
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support resource for this compound. This guide, structured in a question-and-answer format, is designed to provide you, the researcher, with in-depth, field-proven insights into the stability and degradation of this compound in experimental settings. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind the observations and recommended procedures you encounter in the lab.
Section 1: Solution Preparation, Handling, and Storage
This section addresses the foundational questions about preparing and storing this compound solutions to ensure the integrity of your starting material.
Q1: What are the most critical factors affecting the stability of this compound in experimental solutions?
The primary factors you must control are pH, light exposure, and the presence of oxidizing agents. This compound's structure, which includes a dihydroxyheptenoic acid side chain, is susceptible to hydrolysis, particularly in acidic and basic conditions, leading to the formation of its lactone form[1]. The molecule is also inherently unstable in light[2][3]. Forced degradation studies confirm that this compound shows significant degradation under acidic, basic, oxidative, and photolytic stress conditions[4][5][6].
Q2: What is the best way to prepare and store a stock solution of this compound calcium?
For initial stock solutions, it is best to use organic solvents. This compound calcium is soluble in dimethyl sulfoxide (DMSO) at ~25 mg/mL and dimethylformamide (DMF) at ~30 mg/mL[7]. It is also soluble in methanol[2].
Recommended Storage Protocol:
-
Dissolve the crystalline solid this compound calcium in a high-quality organic solvent like DMSO or DMF. Purging the solvent with an inert gas like nitrogen or argon before sealing the vial is a good practice to minimize oxidation.
-
Store this stock solution at -20°C[7].
-
Protect the solution from light at all times by using amber vials or by wrapping standard vials in aluminum foil. This compound is slightly unstable in light[2][3].
For experiments requiring aqueous buffers, it is highly recommended to prepare these working solutions fresh daily. Dilute the organic stock solution into your aqueous buffer of choice just before use. Aqueous solutions of this compound are not recommended for storage for more than one day[7].
Q3: What is the solubility profile of this compound calcium in common laboratory solvents?
Understanding the solubility is the first step in designing your experiments. The solubility can vary, but the following table summarizes data from multiple sources.
| Solvent | Solubility Description | Approximate Concentration | Source(s) |
| Water | Very slightly soluble / Sparingly soluble | ~0.5 mg/mL (in 1:1 DMF:PBS pH 7.2) | [2][7] |
| Methanol | Soluble / Freely soluble | >25 mg/mL | [2][8] |
| Ethanol | Soluble | >25 mg/mL | [8] |
| DMSO | Soluble | ~25 mg/mL | |
| DMF | Soluble | ~30 mg/mL | [7] |
| Acetonitrile | Practically insoluble | Low | [2] |
Section 2: Troubleshooting Forced Degradation Studies
Forced degradation (or stress testing) is essential for understanding a molecule's intrinsic stability. This section troubleshoots common observations during these experiments.
Q4: I'm observing significant and rapid degradation of this compound in both acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Is this normal?
Yes, this is an expected and well-documented behavior. This compound is highly susceptible to both acid- and base-catalyzed hydrolysis[4][5][6]. The primary degradation pathway under these conditions is intramolecular cyclization (lactonization). The hydroxyl group at the C5 position attacks the carboxylic acid group, eliminating a molecule of water to form this compound lactone[1]. This is a common degradation pathway for all statins containing a hydroxy acid side chain[9][10].
Q5: What are the major degradation products I should expect to see under different stress conditions?
The degradation profile is highly dependent on the type of stress applied. The diagram below illustrates the main degradation pathways.
Caption: Major degradation pathways for this compound under stress.
The following table summarizes the expected outcomes from forced degradation studies based on published literature.
| Stress Condition | Reagents & Conditions | Expected Outcome | Key Degradation Products | Source(s) |
| Acid Hydrolysis | 0.1 N HCl, RT to 80°C | Significant Degradation | This compound Lactone, other impurities | [4][5][11][12] |
| Base Hydrolysis | 0.1 N NaOH, RT | Significant Degradation | This compound Lactone, other impurities | [4][5][11] |
| Oxidative | 3% - 6% H₂O₂, RT to 75°C | Significant Degradation | Multiple oxidized products | [4][13] |
| Photolytic | UV-A Radiation (e.g., 254 nm or 366 nm) | Significant Degradation | Four major photocyclized products | [4][14] |
| Thermal (Dry Heat) | 60°C - 80°C | Generally Stable | Minimal to no degradation | [11][12] |
| Neutral Hydrolysis | Water, RT to 75°C | Stable | Minimal degradation observed | [4][11] |
Q6: My sample degraded under oxidative stress (H₂O₂), but the degradation seems more complex than simple hydrolysis. Why?
This is also an expected result. This compound is susceptible to oxidative stress, leading to the formation of several degradation products[4][13]. The quinoline ring system and the double bond in the heptenoic acid side chain are potential sites for oxidation. Unlike hydrolysis, which typically leads to one major product (the lactone), oxidation can produce a more complex chromatogram with multiple smaller peaks. Identifying these requires advanced techniques like mass spectrometry (MS).
Q7: I exposed my solid this compound sample to heat and saw little degradation, but a solution of this compound showed more degradation under the same thermal stress. What explains this?
This compound in its solid, crystalline form is relatively stable under dry heat conditions[11][12]. However, when in solution, the molecules have greater mobility, and interactions with the solvent can facilitate degradation pathways that would not readily occur in the solid state. This is why ICH guidelines recommend stress testing in both solid and solution states. Furthermore, the stability of solid this compound can be highly dependent on its polymorphic form, with some forms showing superior thermal stability[15][16].
Section 3: Analytical Method Troubleshooting
A stable method is key to getting reliable data. This section focuses on common issues encountered during the analysis of this compound and its degradants, primarily using HPLC/UPLC.
Q8: I am developing a stability-indicating HPLC method. What are the recommended starting conditions for column, mobile phase, and detection?
A robust, stability-indicating method must be able to separate the intact this compound peak from all potential degradation products and formulation excipients.
Recommended Starting Point:
-
Column: A reversed-phase C18 column is the most common and effective choice. Dimensions like 250 mm x 4.6 mm with 5 µm particles are frequently reported[17][18]. For faster analysis, a UPLC with a BEH C18 column can be used[5].
-
Mobile Phase: A combination of acetonitrile and an aqueous buffer is typical. To achieve sharp, symmetrical peaks for this compound (an acidic compound), the mobile phase pH should be controlled. A slightly acidic pH of around 3.5 is often optimal[17][19]. This is commonly achieved with a phosphate buffer or by adding orthophosphoric acid or triethylamine[17].
-
Detection: UV detection is standard. This compound has a maximum absorbance (λmax) at approximately 245 nm, which is a suitable wavelength for quantification[5][11]. Wavelengths between 238 nm and 266 nm have also been successfully used[13][17].
-
Flow Rate: For a standard 4.6 mm i.d. HPLC column, a flow rate of 1.0 to 1.5 mL/min is a good starting point[17][20].
Q9: My this compound peak is showing significant tailing in my chromatogram. How can I fix this?
Peak tailing for acidic compounds like this compound on a C18 column is often caused by secondary interactions between the analyte's carboxyl group and residual, un-capped silanol groups on the silica stationary phase.
Caption: Troubleshooting workflow for HPLC peak tailing of this compound.
Troubleshooting Steps:
-
Lower the Mobile Phase pH: The most effective solution is often to lower the pH of the aqueous portion of your mobile phase to ~3.5[17]. At this pH, the carboxylic acid of this compound is protonated (less ionized), and the silanol groups are also protonated, which significantly reduces the undesirable ionic interactions causing the tailing.
-
Add a Competing Base: If adjusting the pH is not sufficient, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.2%) can help[17]. The TEA will preferentially bind to the active silanol sites, effectively masking them from interacting with your analyte.
-
Use a Modern, End-Capped Column: If problems persist, consider using a more modern, high-purity silica column that is specifically designed to be "base-deactivated" and has minimal residual silanols.
Q10: How can I confirm that my analytical method is truly "stability-indicating"?
A method is only stability-indicating if you can prove that all degradation product peaks are fully resolved from the main this compound peak and from each other.
Validation Protocol:
-
Perform Forced Degradation: Stress your this compound sample under various conditions (acid, base, peroxide, heat, light) to intentionally generate the degradation products[9].
-
Analyze Stressed Samples: Inject these degraded samples into your HPLC system.
-
Check for Resolution: The primary criterion is baseline resolution between the this compound peak and the nearest eluting degradation peak. A resolution factor (Rs) of greater than 1.5 is generally required.
-
Peak Purity Analysis (if using a PDA detector): Use a photodiode array (PDA) detector to assess peak purity. This analysis compares spectra across the entire peak and can detect the presence of co-eluting impurities, confirming that your main peak is spectrally homogenous and therefore pure[21].
References
-
Forced degradation study of statins: a review. (2018). International Journal of Applied Pharmaceutics. [Link]
-
Gomas, A., Ram, P., Srinivas, N., & Sriramulu, J. (2010). Degradation Pathway for this compound Calcium by Validated Stability Indicating UPLC Method. American Journal of Analytical Chemistry. [Link]
-
A Validated Stability-Indicating High-Performance Thin-Layer Chromatographic Method for the Analysis of this compound in Bulk Drug and Tablet Fomulation. (n.d.). ResearchGate. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Polymorphic form K of this compound calcium: an advance in stability and pharmaceutical applications. (2024). MedCrave online. [Link]
-
Review on Forced Degradation Study of Statins. (2018). Asian Journal of Pharmaceutical Analysis. [Link]
-
Formulation and evaluation of this compound nanosuspension. (2014). Journal of Chemical and Pharmaceutical Sciences. [Link]
- Review on Forced Degradation Study of St
-
Stability-indicating liquid chromatographic method for analysis of this compound calcium in tablet dosage forms. (2011). AKJournals. [Link]
-
Method Development and Validation of this compound Calcium and its Degradation Behavior under varied Stress Conditions by UV Spec. (2013). Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Degradation Pathway for this compound Calcium by Validated Stability Indicating UPLC Method. (2010). ResearchGate. [Link]
-
Kinetic Determinations of this compound Calcium by Stability Indicating HPTLC Method. (2018). ResearchGate. [Link]
-
Metabolic pathway of this compound. (2003). ResearchGate. [Link]
-
This compound: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. [Link]
-
A New Validated Stability-Indicating RP-HPLC Method for the Estimation of this compound in Tablet Dosage Forms. (2014). International Journal of Pharmacy and Analytical Research. [Link]
-
Solubility and Dissolution enhancement of this compound Calcium by using different polymers and formulated into tablet dosage form. (n.d.). ResearchGate. [Link]
-
Enhancement of the Solubility and Bioavailability of this compound through a Self-Nanoemulsifying Drug Delivery System (SNEDDS). (2022). National Institutes of Health (NIH). [Link]
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Degradation Pathway for this compound Calcium by Validated Stability Indicating UPLC Method. (2010). Semantic Scholar. [Link]
- Stable formulations of this compound. (2013).
- Stable this compound calcium composition. (2021).
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Photostability of this compound--a novel HMG-CoA reductase inhibitor. (2009). PubMed. [Link]
-
Polymorphic form K of this compound calcium: an advance in stability and pharmaceutical applications. (2024). MedCrave online. [Link]
-
Stability indicating HPTLC Method for the Estimation of this compound Calcium in presence of Acid induced Degradation Product. (2014). International Journal of ChemTech Research. [Link]
-
HPLC Determination of this compound Calcium in Pharmaceutical Dosage Forms. (2011). Walsh Medical Media. [Link]
-
Development and validation of RP-HPLC method for this compound calcium in bulk and formulation using experimental design. (2019). Journal of Applied Pharmaceutical Science. [Link]
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Development and validation of RP-HPLC method for this compound calcium in bulk and formulation using experimental design. (2019). ResearchGate. [Link]
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Development and validation of RP-HPLC method for this compound calcium in bulk and formulation using experimental design. (2019). Journal of Applied Pharmaceutical Science. [Link]
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Pitavastatin Cell-Based Assay Technical Support Center: A Guide to Minimizing Off-Target Effects
Welcome to the technical support center for researchers utilizing Pitavastatin in cell-based assays. As a potent inhibitor of HMG-CoA reductase, this compound is a valuable tool for investigating the role of the mevalonate pathway in various cellular processes. However, like all statins, its effects can extend beyond its primary target, leading to what are known as "pleiotropic" or off-target effects.[1][2][3] Understanding and mitigating these effects is crucial for generating robust and reproducible data.
This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, empowering you to confidently design and execute your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
Answer: this compound's primary, or on-target , effect is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[4][5][6] This action depletes the intracellular pool of mevalonate and its downstream products, including cholesterol and essential isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[7][8]
The off-target or "pleiotropic" effects are largely a consequence of depleting these isoprenoids, which are crucial for the post-translational modification (prenylation) of small GTPases like Rho, Ras, and Rac.[9][10][11] These effects are considered cholesterol-independent and can influence a wide range of cellular processes.[1][2]
| Effect Category | On-Target Effects | Known Off-Target (Pleiotropic) Effects |
| Primary Mechanism | Inhibition of HMG-CoA reductase, leading to reduced mevalonate and cholesterol synthesis.[4][5] | Inhibition of isoprenoid synthesis (FPP and GGPP), leading to decreased prenylation of small GTPases (e.g., Rho, Ras).[9][10][11] |
| Cellular Processes | Decreased intracellular cholesterol levels. | Modulation of endothelial function, inflammation, oxidative stress, and cell proliferation.[1][2][3][12] |
| Signaling Pathways | Primarily impacts the mevalonate pathway.[7] | Affects Rho/ROCK signaling, PI3K/Akt pathway, MAPK signaling (ERK, p38), and NF-κB activity.[9][13][14][15][16] |
Troubleshooting Guide: Common Issues in this compound Cell-Based Assays
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
Question: "I'm observing significant cell death in my cultures treated with this compound, even at concentrations reported to be non-toxic in the literature. What could be the cause, and how can I mitigate this?"
Causality and Troubleshooting Steps:
-
Concentration-Dependent Biphasic Effects: this compound can exhibit biphasic effects, where low concentrations may be protective or have minimal impact, while higher concentrations can induce apoptosis.[17] It's crucial to perform a detailed dose-response curve for your specific cell line to determine the optimal, non-toxic working concentration.
-
Solvent Toxicity: this compound is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells.
-
Protocol: Always include a vehicle control (media with the same final concentration of DMSO used for your highest this compound concentration) in your experiments. Aim to keep the final DMSO concentration below 0.1% (v/v).
-
-
Depletion of Essential Mevalonate Pathway Products: Prolonged or high-dose treatment with this compound can lead to the depletion of essential downstream products of the mevalonate pathway, which are necessary for cell survival.
-
Rescue Experiment Protocol: To confirm that the observed cytotoxicity is due to the on-target effect of this compound, you can perform a "rescue" experiment by co-incubating the cells with mevalonate. The reversal of cytotoxicity by mevalonate indicates that the effect is mediated through the inhibition of HMG-CoA reductase.[7][18][19][20]
Step-by-Step Rescue Experiment:
-
Seed your cells at the desired density.
-
Prepare your this compound treatment groups.
-
Prepare corresponding rescue groups with this compound and a molar excess of mevalonic acid (e.g., 100 µM).
-
Include a mevalonic acid-only control to assess its independent effect.
-
Incubate for the desired duration and assess cell viability using a standard method (e.g., MTT, Trypan Blue exclusion).
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to statins.[21] Factors such as the cell's proliferation rate and metabolic state can influence its response. It's essential to empirically determine the IC50 for your specific cell line.
Issue 2: Discrepancy Between Observed Effects and On-Target HMG-CoA Reductase Inhibition
Question: "My assay readout (e.g., changes in cell morphology, signaling pathway activation) doesn't seem to correlate with cholesterol depletion. How can I determine if I'm observing an off-target effect?"
Causality and Troubleshooting Steps:
The inhibition of protein prenylation, particularly of Rho GTPases, is a major source of this compound's off-target effects.[9][10][11]
Experimental Workflow to Differentiate On-Target vs. Off-Target Effects:
Caption: Workflow to dissect on-target vs. off-target effects.
Protocol for Differentiating On- and Off-Target Effects:
-
Mevalonate Rescue: As described in Issue 1, co-treatment with mevalonate will rescue effects mediated by the depletion of any downstream product of HMG-CoA reductase. If mevalonate reverses the observed phenotype, it confirms the effect is on-target.[7][18][19][20]
-
Isoprenoid Add-Back: To specifically investigate the role of protein prenylation, supplement the this compound-treated cells with either GGPP or FPP.
Signaling Pathway Analysis:
The pleiotropic effects of this compound are often mediated through specific signaling pathways.
Caption: this compound's impact on signaling pathways.
To confirm the involvement of a specific pathway, consider the following:
-
Western Blotting: Analyze the phosphorylation status of key signaling proteins (e.g., p-Akt, p-ERK, p-p38).[14]
-
Pharmacological Inhibitors: Use specific inhibitors for downstream effectors (e.g., a ROCK inhibitor like Y-27632 to block the Rho pathway) to see if this phenocopies or blocks the effect of this compound.
Issue 3: Inconsistent or Poor Reproducibility of Results
Question: "I'm getting variable results between experiments, even when I use the same conditions. What could be causing this?"
Causality and Troubleshooting Steps:
-
This compound Solution Instability: Like many small molecules, this compound solutions may degrade over time, especially when stored improperly or subjected to multiple freeze-thaw cycles.
-
Best Practice: Prepare small, single-use aliquots of your stock solution in DMSO and store them at -80°C. For each experiment, thaw a fresh aliquot and dilute it to the final working concentration in your cell culture medium immediately before use.
-
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum lot can all contribute to experimental variability.
-
Standardization Protocol:
-
Use cells within a defined, narrow passage number range.
-
Seed cells to achieve a consistent confluency at the time of treatment.
-
If using serum, test new lots for their ability to support cell growth and response to this compound before use in critical experiments.
-
Ensure consistent incubator conditions (temperature, CO2, humidity).
-
-
-
Assay Timing and Duration: The effects of this compound can be time-dependent. Short-term and long-term exposures can activate different cellular responses.
-
Time-Course Experiment: Perform a time-course experiment to identify the optimal duration of this compound treatment for your desired readout.
-
By systematically addressing these potential issues, you can enhance the reliability and reproducibility of your cell-based assays with this compound.
References
-
Davignon, J., & Mabile, L. (2011). Pleiotropic effects of this compound. British Journal of Clinical Pharmacology, 73(4), 554-569. [Link]
-
Sahebkar, A., et al. (2021). A comprehensive review on the lipid and pleiotropic effects of this compound. Progress in Lipid Research, 84, 101127. [Link]
-
Hounslow, N., et al. (2010). This compound: Finding its Place in Therapy. Cardiovascular Therapeutics, 28(3), e33-e45. [Link]
-
Sahebkar, A., et al. (2021). A comprehensive review on the lipid and pleiotropic effects of this compound. ResearchGate. [Link]
-
Davignon, J., & Mabile, L. (2011). Pleiotropic effects of this compound. PMC - PubMed Central - NIH. [Link]
-
Yokota, T., et al. (2021). The Anti-Cancer Effect of this compound May Be a Drug-Specific Effect: Subgroup Analysis of the TOHO-LIP Study. Journal of Atherosclerosis and Thrombosis, 28(4), 373-384. [Link]
-
Maeda, N., et al. (2007). This compound decreases the expression of endothelial lipase both in vitro and in vivo. Cardiovascular Research, 74(1), 165-174. [Link]
-
Chen, Y. L., et al. (2019). This compound Exerts Potent Anti-Inflammatory and Immunomodulatory Effects via the Suppression of AP-1 Signal Transduction in Human T Cells. International Journal of Molecular Sciences, 20(14), 3532. [Link]
-
Sharma, S., et al. (2024). This compound: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects. Qeios. [Link]
-
Igle, A., et al. (2021). Pleiotropic effects of this compound: a pilot study using the saphenous vein endothelial cell model of endothelial injury and pre. European Review for Medical and Pharmacological Sciences, 25(2), 798-806. [Link]
-
Kim, J. Y., & Yokota, H. (2019). This compound slows tumor progression and alters urine-derived volatile organic compounds through the mevalonate pathway. JCI Insight, 4(16), e128522. [Link]
-
Li, Y., et al. (2024). This compound sensitizes the EGFR-TKI associated resistance in lung cancer by inhibiting YAP/AKT/BAD-BCL-2 pathway. Cancer Cell International, 24(1), 224. [Link]
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Hu, Z., et al. (2012). This compound decreases tau levels via the inactivation of Rho/ROCK. Neurobiology of Aging, 33(10), 2306-2320. [Link]
-
EBM Consult. (n.d.). Drug Monograph: this compound (Livalo). EBM Consult. [Link]
-
Medscape. (2010). This compound: a Distinctive Lipid-Lowering Drug. Medscape. [Link]
-
Alavala, R. R., et al. (2015). Mitigation of statins-induced cytotoxicity and mitochondrial dysfunction by L-carnitine in freshly-isolated rat hepatocytes. Iranian Journal of Pharmaceutical Research, 14(4), 1117-1127. [Link]
-
Saita, T., et al. (2013). This compound subacutely improves endothelial function and reduces inflammatory cytokines and chemokines in patients with hypercholesterolaemia. Heart, 99(22), 1673-1678. [Link]
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Zeiser, R., et al. (2019). This compound Is a Highly Potent Inhibitor of T-Cell Proliferation. International Journal of Molecular Sciences, 20(23), 5873. [Link]
-
ResearchGate. (n.d.). This compound significantly increased the adhesion function of early... ResearchGate. [Link]
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Zeiser, R., et al. (2019). This compound Is a Highly Potent Inhibitor of T-Cell Proliferation. MDPI. [Link]
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Sharma, S., et al. (2024). [Review Article] this compound: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects. ResearchGate. [Link]
-
Martin, G., et al. (2001). Statin-induced inhibition of the Rho-signaling pathway activates PPARα and induces HDL apoA-I. Journal of Clinical Investigation, 107(11), 1423-1432. [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
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ResearchGate. (n.d.). Mevalonate‐mediated effects of this compound. ResearchGate. [Link]
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Journal of Medicinal Chemistry. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(23), 17057-17081. [Link]
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Sygnature Discovery. (n.d.). Target Validation. Sygnature Discovery. [Link]
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Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]
-
Song, E. Y., et al. (2013). Statins inhibit proliferation and cytotoxicity of a human leukemic natural killer cell line. BMC Cancer, 13, 605. [Link]
-
BioMed Central. (2013). Statins inhibit proliferation and cytotoxicity of a human leukemic natural killer cell line. BMC Cancer, 13, 605. [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]
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Unal, I. H., et al. (2018). In vitro comparison of the cytotoxic effects of statins on U266 myeloma cell line. The Indian Journal of Medical Research, 148(2), 209-216. [Link]
-
ResearchGate. (n.d.). Mevalonate pathway intermediates reduce the activity of this compound. ResearchGate. [Link]
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Eto, M., & Lüscher, T. F. (2004). Rho GTPases, Statins, and Nitric Oxide. Arteriosclerosis, Thrombosis, and Vascular Biology, 24(12), 2183-2186. [Link]
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PharmGKB. (n.d.). This compound Pathway, Pharmacokinetics. PharmGKB. [Link]
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El-Hage, J., et al. (2012). On-target and Off-target-based Toxicologic Effects. Toxicologic Pathology, 40(1), 116-120. [Link]
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da Silva, S. D., et al. (2016). In vitro Anti-Tumor Effects of Statins on Head and Neck Squamous Cell Carcinoma: A Systematic Review. PLoS One, 11(11), e0166801. [Link]
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Amin, E., et al. (2013). Signaling Through Rho GTPase Pathway as Viable Drug Target. Current Cancer Drug Targets, 13(7), 724-738. [Link]
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Kim, J., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications, 14(1), 5786. [Link]
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Fessler, M. B. (2011). Targeting the Mevalonate Cascade as a New Therapeutic Approach in Heart Disease, Cancer and Pulmonary Disease. Pharmacology & Therapeutics, 131(3), 350-370. [Link]
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Corning. (n.d.). Troubleshooting Guide for Cell Culture Contamination. Corning. [Link]
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YouTube. (2020). Cell Culture Troubleshooting Tips and Tricks. YouTube. [Link]
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Technical Support Center: Enhancing Pitavastatin Bioavailability in Animal Models
Introduction:
Welcome to the technical support center for researchers dedicated to improving the oral bioavailability of Pitavastatin in animal models. This compound, a potent HMG-CoA reductase inhibitor, is classified as a Biopharmaceutics Classification System (BCS) Class II drug. This classification highlights its key challenge: high permeability coupled with low aqueous solubility.[1] This inherent low solubility can lead to poor dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability, which complicates preclinical assessments.[1][2][3] This guide provides a structured, question-and-answer-based resource to troubleshoot common experimental hurdles, from formulation development to in vivo pharmacokinetic (PK) analysis.
Section 1: Foundational FAQs - Understanding the Core Problem
Q1: Why is the oral bioavailability of this compound often low and variable in animal models?
A1: The primary reason is its classification as a BCS Class II drug, meaning it has low solubility in water but is readily permeable across the gut wall.[1] For a drug to be absorbed after oral administration, it must first dissolve in the gastrointestinal fluids. Since this compound dissolves slowly and poorly, the amount of drug available in solution for absorption is limited.[2][3] This dissolution-rate-limited absorption is a major cause of low bioavailability.[2]
Several other factors contribute to variability:
-
First-Pass Metabolism: While this compound is minimally metabolized by Cytochrome P450 (CYP) enzymes compared to other statins, it does undergo glucuronidation in the liver by UGT1A3 and UGT2B7.[4][5][6] This hepatic first-pass effect can reduce the amount of active drug reaching systemic circulation.[2]
-
Enterohepatic Recirculation: A significant portion of bioavailable this compound is excreted unchanged in the bile and can be reabsorbed, a process that contributes to its longer duration of action but can also introduce variability in plasma concentration profiles.[7][8]
-
Animal Physiology: Factors like gastric pH, gastric emptying time, intestinal transit time, and even the presence of food can significantly alter drug dissolution and absorption, leading to inter-animal variability.[2][9][10] For instance, a high-fat meal can decrease the maximum plasma concentration (Cmax) of this compound.[4][11]
Q2: What are the main formulation strategies to overcome this compound's low solubility?
A2: The overarching goal is to enhance the dissolution rate and apparent solubility of this compound in the GI tract. Several successful strategies have been reported:
-
Solid Dispersions: This is one of the most effective techniques.[12] It involves dispersing this compound in an amorphous form within a hydrophilic carrier matrix (like PVP K30 or mannitol).[3][12] This prevents drug crystallization and presents the drug to the GI fluids in a higher energy state, dramatically increasing dissolution. Studies have shown that a solid dispersion of this compound with mannitol using a melting method increased cumulative drug release from 43.1% (for the pure drug) to 99.68%.[1][3][13]
-
Lipid-Based Formulations (e.g., SNEDDS): Self-nanoemulsifying drug delivery systems (SNEDDS) are mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in aqueous media (like GI fluids).[14] This formulation keeps the drug in a solubilized state, presenting it in small droplets with a large surface area for absorption.[14] A this compound SNEDDS was shown to significantly improve Cmax, AUC (Area Under the Curve), and overall bioavailability compared to a reference formulation.[14][15]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range drastically increases the surface area-to-volume ratio, which enhances the dissolution velocity. Nanoparticle-mediated delivery of this compound has been shown to be more effective than systemic administration in animal models of atherosclerosis, suggesting improved local delivery and efficacy.[16][17]
Section 2: Formulation Troubleshooting Guide
Q3: My solid dispersion shows signs of drug recrystallization during stability testing. What's going wrong and how can I fix it?
A3: This is a critical issue indicating that the amorphous state is not stable, which will negate any dissolution enhancement.
-
Causality: Recrystallization occurs when the polymer carrier cannot effectively prevent the drug molecules from re-aligning into their stable, crystalline lattice. This can be due to an inappropriate drug-to-carrier ratio (too much drug), selection of a carrier that has poor miscibility with the drug, or exposure to high humidity or temperature, which can act as plasticizers and increase molecular mobility.
-
Troubleshooting Steps:
-
Optimize Drug Loading: Systematically decrease the drug-to-carrier ratio. For example, studies with this compound and mannitol found a 1:4 drug-to-carrier ratio to be highly effective.[1][3]
-
Screen Different Carriers: The interaction between the drug and polymer is key. Test carriers with different properties. Hydrophilic polymers like PVP K30, HPMC, or Soluplus® often form strong hydrogen bonds with drugs, preventing crystallization.
-
Add a Second Polymer: Incorporating a small amount of a secondary, more hydrophobic polymer can sometimes inhibit crystallization by disrupting the symmetry of the system.
-
Control Environmental Conditions: Store the solid dispersion in desiccated, temperature-controlled conditions. Conduct accelerated stability studies (e.g., 40°C/75% RH) to identify potential issues early.
-
Characterization is Key: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to confirm the amorphous nature of your initial formulation and to detect any crystalline peaks after stability testing.
-
Q4: I'm developing a SNEDDS for this compound, but the nanoemulsion is unstable and shows phase separation after dilution. What should I investigate?
A4: The stability of the formed nanoemulsion upon dilution is paramount for in vivo success. Instability suggests an improperly optimized formulation.
-
Causality: Phase separation occurs when the surfactant and co-surfactant are unable to sufficiently lower the interfacial tension between the oil and water phases, leading to droplet coalescence. This can be due to a poor choice of excipients, incorrect ratios, or the drug precipitating out of the oil phase upon dilution.
-
Troubleshooting Steps:
-
Re-evaluate Excipient Selection: Start with systematic solubility studies. The drug must be highly soluble in the chosen oil phase. The surfactant and co-surfactant must efficiently emulsify the oil and maintain the drug's solubility. For this compound, cinnamon oil, Tween 80, and PEG 400 have been identified as effective oil, surfactant, and co-surfactant, respectively.[14]
-
Construct a Pseudo-Ternary Phase Diagram: This is a critical, non-negotiable step. This diagram maps the nanoemulsion region for different ratios of oil, surfactant, and co-surfactant. It allows you to identify robust formulations that can withstand dilution.
-
Check Surfactant HLB Value: The Hydrophile-Lipophile Balance (HLB) of your surfactant/co-surfactant system should be optimized for the chosen oil, typically in the range of 12-18 for forming stable o/w nanoemulsions.
-
Assess Drug Precipitation: After diluting your SNEDDS, let it sit for several hours and then centrifuge it. Analyze the supernatant for drug concentration. A significant drop indicates drug precipitation, meaning you may need an oil or co-solvent system with higher solubilizing capacity for this compound.
-
Section 3: In Vivo Study Troubleshooting Guide
Q5: I'm observing very high inter-animal variability in my rat pharmacokinetic study. What are the common causes and how can I minimize this?
A5: High variability is a common challenge in preclinical PK studies and can obscure the true performance of your formulation.[18] It often stems from a combination of drug properties, formulation issues, and study conduct.[19][20]
-
Causality & Mitigation Strategies:
-
Inconsistent Dosing Technique: Oral gavage, if not performed correctly, can lead to dosing errors or stress-induced physiological changes.
-
Solution: Ensure all technicians are thoroughly trained and consistent in their technique. Use appropriate, size-specific gavage needles. Verify the dose volume for each animal based on its most recent body weight.[21]
-
-
Physiological Differences: Animal stress, health status, and the presence of food can significantly alter gut motility and blood flow, impacting absorption.[9][22]
-
Solution: Standardize procedures rigorously. Acclimatize animals to handling and the experimental environment.[21][22] Standardize the fasting period before dosing (usually overnight with free access to water) to minimize food effects.[21] Ensure all animals are healthy and from a single, reputable supplier.
-
-
Formulation-Related Issues: If the formulation is not robust (e.g., precipitates upon contact with stomach acid), it will behave inconsistently.
-
Solution: Before the in vivo study, test your formulation's stability in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). An ideal formulation should maintain the drug in a solubilized or finely dispersed state.
-
-
Genetic Variation: Outbred animal stocks (like Sprague-Dawley or Wistar rats) have inherent genetic variability, which can affect the expression of metabolic enzymes and transporters.[21]
-
Solution: If variability remains high, consider using an inbred strain. Alternatively, increase the number of animals per group (n=6 to 8) to improve statistical power. Randomize animals into treatment groups to distribute variability evenly.[22]
-
-
Q6: The plasma concentrations of this compound in my samples are much lower than expected, or even undetectable. What should I check?
A6: This frustrating issue can point to problems anywhere from the formulation to the bioanalytical method.
-
Troubleshooting Workflow:
-
Verify the Bioanalytical Method: This is the first suspect.
-
Check for Stability Issues: this compound's main metabolite, this compound lactone, is unstable and can convert back to the parent drug in plasma.[23] Ensure your sample handling procedure prevents this, for example, by adding a pH 4.2 buffer to freshly collected plasma.[23]
-
Assess Extraction Recovery & Matrix Effects: Was the drug efficiently extracted from the plasma? Are components in the plasma suppressing the signal in the mass spectrometer? These must be validated. A mean extraction recovery above 70% is generally considered acceptable.[24]
-
Confirm LLOQ: Is the Lower Limit of Quantification (LLOQ) of your assay sensitive enough to detect the expected concentrations? A sensitive LC-MS/MS method can achieve an LLOQ of 0.2 ng/mL.[24]
-
-
Re-examine the Formulation & Dose:
-
Dose Calculation: Double-check all calculations for dose preparation. Was the correct salt form of this compound accounted for?
-
In Vitro Release: Re-run the in vitro dissolution/release test. If the release is poor in the lab, it will certainly be poor in vivo.
-
-
Review In Vivo Procedures:
-
Section 4: Key Protocols & Workflows
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes a common and effective method for preparing solid dispersions.
-
Selection of Carrier: Choose a hydrophilic carrier. Polyvinylpyrrolidone (PVP) K30 is an excellent choice due to its proven success.[12]
-
Determine Ratio: Start with a drug-to-carrier ratio of 1:3 by weight.[12]
-
Dissolution: Accurately weigh this compound and PVP K30. Dissolve both components completely in a suitable volatile solvent, such as ethanol.[12] Ensure a clear solution is formed.
-
Solvent Evaporation: Use a rotary evaporator (rotovap) with a water bath set to 40-50°C. The rotation and vacuum will remove the solvent efficiently, leaving a thin film on the flask wall.
-
Drying: Scrape the solid film from the flask. Place the resulting powder in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Processing: Gently grind the dried solid dispersion using a mortar and pestle to obtain a fine, homogenous powder.
-
Self-Validation/Characterization (Crucial):
-
Visual Inspection: The powder should be homogenous.
-
Drug Content: Dissolve a known weight of the solid dispersion in a suitable solvent and analyze via HPLC-UV or UPLC to ensure drug content is within 95-105% of the theoretical value.[3]
-
Amorphous Confirmation: Analyze the powder using DSC (look for the absence of a sharp melting peak for this compound) and PXRD (look for the absence of sharp diffraction peaks).
-
In Vitro Dissolution: Perform a dissolution test comparing the solid dispersion to the pure drug. A significant increase in dissolution rate validates the formulation's success.
-
Protocol 2: General Workflow for an Oral Pharmacokinetic Study in Rats
This protocol outlines the key steps for assessing the bioavailability of a new this compound formulation.
-
Animal Model: Use male Sprague-Dawley or Wistar rats (200-250g). House them with a 12-hour light/dark cycle and provide standard chow and water ad libitum.
-
Acclimation: Allow at least 3-5 days for animals to acclimate to the facility and handling.[22]
-
Fasting: Fast animals overnight (approx. 12-16 hours) before dosing, with free access to water. This standardizes GI conditions.[21]
-
Dosing:
-
Weigh each animal on the morning of the study.
-
Prepare the dosing formulation (e.g., suspension of pure drug or formulation in 0.5% carboxymethyl cellulose) at the target concentration.
-
Administer the dose accurately via oral gavage. A typical dose for this compound in rats might be in the range of 1-5 mg/kg.[25][26]
-
-
Blood Sampling:
-
Collect serial blood samples (approx. 200-250 µL) from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).
-
Typical time points for this compound: Pre-dose (0), 0.25, 0.5, 1 (around expected Tmax), 2, 4, 8, 12, and 24 hours post-dose.[27]
-
-
Plasma Processing:
-
Immediately after collection, centrifuge the blood (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Crucial Stability Step: Transfer the plasma to a clean tube, and if not processing immediately, add a stabilizing buffer (e.g., pH 4.2) to prevent lactone interconversion.[23]
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.
Section 5: Data Presentation & Visualization
Table 1: Example Pharmacokinetic Parameters of a Novel this compound Formulation vs. Pure Drug in Rats
| Parameter | Pure this compound Suspension | Novel Formulation (e.g., SNEDDS) | Fold Increase |
| Dose (mg/kg) | 5 | 5 | - |
| Cmax (ng/mL) | 150 ± 35 | 450 ± 90 | 3.0x |
| Tmax (h) | 1.0 ± 0.25 | 0.75 ± 0.25 | - |
| AUC₀₋₂₄ (ng·h/mL) | 850 ± 210 | 2975 ± 550 | 3.5x |
| Relative Bioavailability | 100% | 350% | 3.5x |
Data are presented as mean ± SD (n=6) and are hypothetical for illustrative purposes. Real experimental data should be used.
Diagrams
Caption: Decision tree for troubleshooting high variability in PK studies.
References
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Drug Absorption - Clinical Pharmacology - MSD Manual Professional Edition. (n.d.). MSD Manuals. Retrieved December 12, 2025, from [Link]
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Al-kuraishy, H. M., Al-Gareeb, A. I., Hussien, N. R., Al-Naimi, M. S., & Lugnier, C. (2024). This compound: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects. Qeios. [Link]
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Alhakamy, N. A., Badr-Eldin, S. M., Ahmed, O. A. A., Asfour, H. Z., Aldawsari, H. M., Mohamed, A. I., ... & Fahmy, U. A. (2022). Enhancement of the Solubility and Bioavailability of this compound through a Self-Nanoemulsifying Drug Delivery System (SNEDDS). Pharmaceutics, 14(3), 482. [Link]
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Di, L., & Umland, J. P. (2017). Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. Molecular Pharmaceutics, 14(6), 1747-1755. [Link]
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Al-kuraishy, H. M., Al-Gareeb, A. I., Hussien, N. R., Al-Naimi, M. S., & Lugnier, C. (2024). [Review Article] this compound: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects. ResearchGate. [Link]
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Alhakamy, N. A., Badr-Eldin, S. M., Ahmed, O. A. A., Asfour, H. Z., Aldawsari, H. M., Mohamed, A. I., ... & Fahmy, U. A. (2022). (PDF) Enhancement of the Solubility and Bioavailability of this compound through a Self-Nanoemulsifying Drug Delivery System (SNEDDS). ResearchGate. [Link]
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Taraseviciene-Stewart, L., Kasahara, Y., Voelkel, N. F., & Cool, C. D. (2011). Nanoparticle-mediated delivery of this compound into lungs ameliorates the development and induces regression of monocrotaline-induced pulmonary artery hypertension. American Journal of Respiratory and Critical Care Medicine, 183(1), 116-124. [Link]
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Pharmacokinetics of this compound in WT and KO rats. The concentrations... (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
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Technical Support Center: Navigating Pitavastatin-Induced Cytotoxicity in Primary Cell Cultures
Welcome to the technical support center for researchers utilizing Pitavastatin in primary cell culture models. This guide is designed to provide field-proven insights and actionable troubleshooting strategies to address the common challenge of drug-induced cytotoxicity. As a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, this compound's effects extend beyond cholesterol synthesis, often leading to significant off-target or unintended cytotoxic responses in sensitive primary cell systems. Our goal is to equip you with the knowledge to anticipate, identify, and manage these effects, ensuring the integrity and reproducibility of your experimental data.
Section 1: Troubleshooting Guide
This section addresses specific, acute problems you may encounter during your experiments. The question-and-answer format is designed for rapid problem identification and resolution.
Question 1: I'm observing massive, unexpected cell death in my primary cultures, even at nanomolar concentrations of this compound. What's going wrong?
Answer: This is a frequent observation, particularly in sensitive primary cells like T-cells, endothelial cells, or myoblasts. The high potency of this compound means that even low concentrations can trigger robust cellular responses.[1] The issue likely stems from one of three areas: the inherent sensitivity of your cell type, off-target effects due to pathway disruption, or suboptimal culture conditions amplifying stress.
Potential Causes & Step-by-Step Solutions:
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On-Target Cytotoxicity via Mevalonate Pathway Depletion: this compound's primary action is to inhibit HMG-CoA reductase, depleting the cell of mevalonate and its crucial downstream products, such as geranylgeranyl pyrophosphate (GGPP) and farnesyl pyrophosphate (FPP).[2][3] These molecules are essential for the prenylation of small GTPases (e.g., Rho, Rac) that regulate cell survival, proliferation, and cytoskeletal integrity.[4][5]
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Troubleshooting Step: Perform a Mevalonate Rescue Experiment . This is the definitive test to confirm the cytotoxicity is a direct result of HMG-CoA reductase inhibition. Co-incubate your primary cells with this compound and either Mevalonic Acid (MVA) or Geranylgeranyl Pyrophosphate (GGPP). If the addition of MVA or GGPP reverses the cytotoxicity, you have confirmed the effect is on-target.[3][5][6] (See Protocol 3 for a detailed methodology).
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Cell Culture Health and Density: Primary cells are less robust than immortalized cell lines and are highly sensitive to environmental stressors.[7] Low seeding density can inhibit the establishment of crucial cell-cell contacts and autocrine signaling, making cells more susceptible to drug-induced stress.
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Troubleshooting Step: Optimize your seeding density. Before initiating your this compound experiment, perform a growth curve to determine the optimal plating density that ensures cells are in a healthy, logarithmic growth phase at the time of drug addition. Ensure your media is fresh and all supplements are within their expiration dates. Long-term use of certain antibiotics can also be toxic and should be avoided if possible.[7]
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-
Incorrect Drug Concentration or Exposure Time: The IC50 of this compound can vary by orders of magnitude between different cell types.[6][8] It's possible your "low" concentration is well above the cytotoxic threshold for your specific primary cells.
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Troubleshooting Step: Conduct a Dose-Response and Time-Course Experiment . Test a broad range of this compound concentrations (e.g., from 1 nM to 10 µM) and assess viability at multiple time points (e.g., 12, 24, 48, and 72 hours). This will allow you to determine the precise IC50 value and the minimum effective exposure time for your experimental goals.[9] (See Protocol 1).
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Question 2: My cytotoxicity results with this compound are highly variable between experimental replicates. How can I improve reproducibility?
Answer: Variability is a common frustration in drug screening, especially with primary cells.[10] The root cause is often inconsistent experimental parameters or subtle differences in cell health.
Potential Causes & Step-by-Step Solutions:
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Inconsistent Cell Passage Number and Health: Primary cells have a finite lifespan and their phenotype can change with each passage. Cells at a high passage number may be senescent or have altered metabolic activity, leading to different responses to this compound.
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Troubleshooting Step: Standardize your cell culture practice. Use cells from the same donor and within a narrow passage range (e.g., passages 2-5) for all replicates. Always perform a quick viability check (e.g., Trypan Blue exclusion) before seeding to ensure your starting population is >95% viable.[11]
-
-
Drug Preparation and Storage: this compound, like many small molecules, can degrade if not stored properly. Inconsistent dilutions or using old stock solutions can introduce significant error.
-
Troubleshooting Step: Implement a strict drug handling protocol. Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO), aliquot it into single-use vials, and store it at -80°C. When preparing working solutions, perform serial dilutions fresh for each experiment.
-
-
Assay-Related Artifacts: The choice of viability assay can influence results. For example, MTT assays measure metabolic activity, which can be affected by mitochondrial dysfunction—a known effect of statins—potentially confounding the measurement of cell death.[12][13][14]
-
Troubleshooting Step: Validate your primary assay with an orthogonal method. If you are using a metabolic assay like MTT or XTT, confirm key results with a method that directly measures cell death or membrane integrity, such as a Lactate Dehydrogenase (LDH) release assay or a direct cell count with a viability dye.[2]
-
Question 3: I'm seeing significant morphological changes (cell rounding, detachment) but my viability assay (e.g., MTT) shows only a modest decrease. What does this discrepancy mean?
Answer: This discrepancy often points towards a specific cellular process that precedes outright cell death, such as cell cycle arrest or the early stages of apoptosis.
Potential Causes & Step-by-Step Solutions:
-
Cell Cycle Arrest: this compound is known to induce cell cycle arrest, typically in the G0/G1 or sub-G1 phase.[1][6][12][15] Cells arrested in their cycle may stop proliferating and change shape but can remain metabolically active for some time, thus appearing "viable" in an MTT assay.
-
Troubleshooting Step: Perform a Cell Cycle Analysis . Use a DNA-intercalating dye like Propidium Iodide (PI) followed by flow cytometry. An accumulation of cells in the G0/G1 phase or an increase in the sub-G1 population (indicative of apoptotic DNA fragmentation) will confirm if cell cycle arrest is the primary effect at your tested concentration and time point.[8]
-
-
Early Apoptosis: Morphological changes like membrane blebbing, cell shrinkage, and detachment are hallmarks of apoptosis.[16] These early apoptotic cells may still have intact mitochondria and thus show metabolic activity.
-
Troubleshooting Step: Use an Annexin V/PI Apoptosis Assay . This flow cytometry-based assay can distinguish between healthy cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+). This provides a much more nuanced view than a simple viability assay. (See Protocol 2).
-
Experimental Workflow for Troubleshooting Cytotoxicity
The following diagram outlines a logical workflow for diagnosing and addressing unexpected cytotoxicity.
Caption: this compound blocks HMG-CoA reductase, depleting key isoprenoids.
FAQ 2: How does my choice of primary cell type influence its sensitivity to this compound?
Answer: Primary cell type is a critical determinant of sensitivity. Different cells have varying reliance on the mevalonate pathway and express different levels of drug transporters.
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Highly Proliferative Cells: Cells with high proliferation rates, such as activated T-lymphocytes or endothelial progenitor cells, are often more sensitive because the mevalonate pathway is crucial for synthesizing components needed for cell division. [1][6][17]* Muscle Cells (Myocytes): Statin-induced myotoxicity is a known clinical side effect. [18][19]In vitro, primary skeletal muscle cells can be sensitive to this compound, which can impair mitochondrial function and induce apoptosis. [19]* Endothelial Cells: The effect on endothelial cells can be complex and dose-dependent. At certain concentrations, this compound can have protective effects by enhancing barrier integrity, while at higher concentrations, it can induce cytotoxicity. [20][21][22]* Hepatocytes: As the primary target for cholesterol metabolism, hepatocytes are also susceptible to statin-induced toxicity, often through mechanisms involving oxidative stress. [23]
Cell Type Reported IC50 / Effective Concentration Key References Human T-Cells (freshly stimulated) 3.6 nM [1][6] Human T-Cells (pre-activated) 48.5 nM [1][6] Rat Brain Endothelial Cells 10 nM (barrier enhancement) [22] Human Umbilical Vein Endothelial Cells 10 µM (expression changes) [4][24] | HepG2 (Hepatocellular Carcinoma) | 1.84 µM | [8]|
Table 1: Examples of varying this compound effective concentrations across different cell types, highlighting the need for empirical determination of the optimal dose.
FAQ 3: How can I mitigate this compound's cytotoxic effects while still studying its intended mechanism (e.g., anti-inflammatory effects)?
Answer: This is a classic challenge in pharmacology. The key is to separate the desired "pleiotropic" effects from the cytotoxicity caused by wholesale inhibition of the mevalonate pathway.
-
Use the Lowest Effective Concentration: Meticulously determine the lowest concentration of this compound that elicits the desired biological effect (e.g., reduction of an inflammatory cytokine) without causing significant cell death.
-
Partial Rescue Experiments: In some cases, you can partially rescue cells by adding back specific downstream metabolites. For example, if you hypothesize that the desired effect is independent of protein geranylgeranylation, you could try to rescue the cells with GGPP. If the cells survive but the desired effect remains, you have successfully decoupled the two phenomena. This requires careful validation. [5]3. Use Antioxidants: If cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) or L-carnitine might reduce cell death while preserving other statin effects. [23]This must be validated, as antioxidants can have their own biological effects.
Section 3: Key Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a framework for establishing a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 12-24 hours.
-
Drug Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium. A typical range would be from 20 µM down to 2 nM. Include a "no drug" vehicle control (e.g., 0.1% DMSO).
-
Treatment: Carefully remove half the medium from each well and add an equal volume of the 2X this compound dilutions. This minimizes cell disturbance. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. [13]5. Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as % viability vs. log[this compound concentration]. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50.
Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V/PI Staining
This flow cytometry-based protocol provides a quantitative assessment of the mode of cell death.
-
Cell Culture and Treatment: Culture and treat cells with this compound in 6-well plates as determined by your dose-response experiments. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE to avoid membrane damage. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.
-
Healthy Cells: FITC- / PI- (Bottom-left quadrant)
-
Early Apoptotic Cells: FITC+ / PI- (Bottom-right quadrant)
-
Late Apoptotic/Necrotic Cells: FITC+ / PI+ (Top-right quadrant)
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the predominant mode of cell death induced by this compound.
Key Signaling Pathways in this compound-Induced Apoptosis
Caption: this compound triggers apoptosis via key survival and stress pathways.
Protocol 3: Mevalonate Pathway Rescue Experiment
This protocol is essential for confirming that observed cytotoxicity is a direct consequence of HMG-CoA reductase inhibition.
-
Experimental Setup: Design your experiment with the following groups (at minimum):
-
Vehicle Control
-
This compound (at a cytotoxic concentration, e.g., 2x IC50)
-
This compound + Mevalonic Acid (MVA, typically 100-500 µM)
-
This compound + Geranylgeranyl Pyrophosphate (GGPP, typically 5-10 µM)
-
MVA alone
-
GGPP alone
-
-
Co-treatment: Add the rescue agents (MVA or GGPP) to the culture medium either simultaneously with this compound or as a 1-2 hour pre-treatment.
-
Incubation: Incubate for the standard duration of your cytotoxicity experiment (e.g., 48 hours).
-
Assessment: Measure cell viability using your validated assay (e.g., MTT, LDH, or Annexin V staining).
-
Interpretation: A significant increase in viability in the "this compound + MVA" or "this compound + GGPP" groups compared to the "this compound alone" group confirms that the cytotoxicity is mediated through the mevalonate pathway. [3][5][6]
References
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Oelke, M., et al. (2022). This compound Is a Highly Potent Inhibitor of T-Cell Proliferation. MDPI. Available at: [Link]
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Lin, C.-A., et al. (2022). The Anticancer Effect of this compound on Cervical Cancer Is Mediated by the Regulation of the Cell Cycle and Apoptosis. ResearchGate. Available at: [Link]
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Sakamoto, T., et al. (2021). The Anti-Cancer Effect of this compound May Be a Drug-Specific Effect: Subgroup Analysis of the TOHO-LIP Study. National Center for Biotechnology Information. Available at: [Link]
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Luo, T., et al. (2024). This compound induces autophagy-dependent ferroptosis in MDA-MB-231 cells via the mevalonate pathway. National Center for Biotechnology Information. Available at: [Link]
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Zha, Z., et al. (2018). This compound attenuates AGEs-induced mitophagy via inhibition of ROS generation in the mitochondria of cardiomyocytes. National Center for Biotechnology Information. Available at: [Link]
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Lee, G., et al. (2020). This compound induces apoptosis in oral squamous cell carcinoma through activation of FOXO3a. National Center for Biotechnology Information. Available at: [Link]
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Oelke, M., et al. (2022). This compound Is a Highly Potent Inhibitor of T-Cell Proliferation. National Center for Biotechnology Information. Available at: [Link]
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Al-Shorbagy, M. Y., et al. (2023). Unveiling the Anticancer Potential of this compound Calcium: A Multifaceted Approach Integrating In Silico and In Vitro Studies against IDO1 and TDO2 Enzymes. ResearchGate. Available at: [Link]
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Kojima, Y., et al. (2010). This compound decreases the expression of endothelial lipase both in vitro and in vivo. Oxford Academic. Available at: [Link]
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Dewider, F., et al. (2024). This compound induces caspase-mediated apoptotic death through oxidative stress and DNA damage in combined with cisplatin in human cervical cancer cell line. PubMed. Available at: [Link]
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Kojima, Y., et al. (2010). This compound decreases the expression of endothelial lipase both in vitro and in vivo. PubMed. Available at: [Link]
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Li, Y., et al. (2021). This compound maintains MAPK7 expression and alleviates angiotensin II‑induced vascular endothelial cell inflammation and injury. Spandidos Publications. Available at: [Link]
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Berns, A. S., & Kashtalap, V. V. (2022). Endothelial protective effect of this compound. Cardiovascular Therapy and Prevention. Available at: [Link]
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Onal, B., et al. (2022). Pleiotropic effects of this compound: a pilot study using the saphenous vein endothelial cell model of endothelial injury and prevention of atherosclerosis. European Review for Medical and Pharmacological Sciences. Available at: [Link]
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Jo, H., et al. (2022). This compound Induces Apoptosis of Cutaneous Squamous Cell Carcinoma Cells through Geranylgeranyl Pyrophosphate-Dependent c-Jun N-Terminal Kinase Activation. National Center for Biotechnology Information. Available at: [Link]
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Abdoli, N., et al. (2015). Mitigation of statins-induced cytotoxicity and mitochondrial dysfunction by L-carnitine in freshly-isolated rat hepatocytes. National Center for Biotechnology Information. Available at: [Link]
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Kusters, D. M., et al. (2015). Statins and oxidative stress in chronic heart failure. Scielo. Available at: [Link]
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Zhao, W., & Zhao, S. P. (2015). Resveratrol for Protection against Statin Toxicity in C2C12 and H9c2 cells. National Center for Biotechnology Information. Available at: [Link]
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Pollyea, D. A., et al. (2024). This compound Potentiates Mitochondrial Dysfunction and Venetoclax Cytotoxicity in Acute Myeloid Leukemia Cells. ASH Publications. Available at: [Link]
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Naito, Y., et al. (2005). A therapeutic dose of the lipophilic statin this compound enhances oxidant-induced apoptosis in human vascular smooth muscle cells. PubMed. Available at: [Link]
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Lee, G., et al. (2022). This compound Induces Cancer Cell Apoptosis by Blocking Autophagy Flux. National Center for Biotechnology Information. Available at: [Link]
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Nishioku, T., et al. (2009). This compound Strengthens the Barrier Integrity in Primary Cultures of Rat Brain Endothelial Cells. National Center for Biotechnology Information. Available at: [Link]
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Song, E. Y., et al. (2013). Statins inhibit proliferation and cytotoxicity of a human leukemic natural killer cell line. National Center for Biotechnology Information. Available at: [Link]
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El-Demerdash, E., et al. (2025). Role of rosuvastatin and this compound in alleviating diabetic cardiomyopathy in rats: Targeting of RISK, NF-κB/ NLRP3 inflammasome and TLR4. PubMed Central. Available at: [Link]
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Urbano, F., et al. (2017). Atorvastatin but Not Pravastatin Impairs Mitochondrial Function in Human Pancreatic Islets and Rat β-Cells. Direct Effect of Oxidative Stress. ResearchGate. Available at: [Link]
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Pollyea, D. A., et al. (2024). This compound Potentiates Mitochondrial Dysfunction and Venetoclax Cytotoxicity in Acute Myeloid Leukemia Cells. ResearchGate. Available at: [Link]
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Statins attenuate cholesterol-induced ROS via inhibiting NOX2/NOX4 and mitochondrial pathway in collecting ducts of the kidney. (2022). BMC Nephrology. Available at: [Link]
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Song, E. Y., et al. (2013). Statins inhibit proliferation and cytotoxicity of a human leukemic natural killer cell line. Biomarker Research. Available at: [Link]
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Zhang, Y., et al. (2022). This compound activates mitophagy to protect EPC proliferation through a calcium-dependent CAMK1-PINK1 pathway in atherosclerotic mice. PubMed Central. Available at: [Link]
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Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. National Center for Biotechnology Information. Available at: [Link]
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An, F., & Horvath, P. (2022). A review for cell-based screening methods in drug discovery. National Center for Biotechnology Information. Available at: [Link]
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In vitro Anti-Tumor Effects of Statins on Head and Neck Squamous Cell Carcinoma: A Systematic Review. (2016). PLOS ONE. Available at: [Link]
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Miltenyi Biotec. (2019). Primary cell isolation for drug discovery assays [WEBINAR]. YouTube. Available at: [Link]
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Roy, A. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Available at: [Link]
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Awad, K., et al. (2017). Translational insight into statin-induced muscle toxicity: from cell culture to clinical studies. Journal of Cellular Physiology. Available at: [Link]
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Kim, H., et al. (2025). This compound-induced cholesterol deficiency elevates serum biomarkers associated with statin-related adverse effects in rats. PubMed Central. Available at: [Link]
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Statin-related Muscle Toxicity: An Evidence-based Review. (2022). Cureus. Available at: [Link]
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Technical Support Center: Navigating Matrix Effects in Pitavastatin Bioanalysis
Welcome to the technical support center for the bioanalysis of Pitavastatin. This resource is designed for researchers, scientists, and drug development professionals to effectively identify and mitigate matrix effects in their liquid chromatography-mass spectrometry (LC-MS) assays. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy, precision, and reliability of your data.
Understanding the Challenge: The Nature of Matrix Effects
In LC-MS bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[3][4][5] This phenomenon can severely compromise the accuracy and reproducibility of quantitative results.[3][6] Electrospray ionization (ESI) is particularly susceptible to these effects.[2][7]
For this compound, a potent HMG-CoA reductase inhibitor, accurate quantification in biological matrices like plasma is crucial for pharmacokinetic and toxicokinetic studies.[8][9][10] The primary cause for concern in plasma samples is the presence of phospholipids, which are notorious for causing ion suppression.[1][7][11][12]
Troubleshooting Guides & FAQs
This section is structured to address common issues encountered during this compound bioanalysis. Each question is followed by a detailed explanation of the underlying causes and actionable troubleshooting steps.
FAQ 1: My this compound signal is showing high variability and poor reproducibility between samples. Could this be a matrix effect?
Answer:
Yes, high variability and poor reproducibility are classic symptoms of uncompensated matrix effects.[13] When different biological samples have varying concentrations of interfering components, the extent of ion suppression or enhancement on your this compound signal will also vary, leading to inconsistent results.[14]
Troubleshooting Steps:
-
Qualitative Assessment with Post-Column Infusion: This is an excellent first step to visualize regions of ion suppression in your chromatogram.[3][7]
-
Quantitative Assessment with Post-Extraction Spike: This method will allow you to quantify the extent of the matrix effect.[3][7][15]
-
Evaluate Your Internal Standard (IS): Ensure you are using an appropriate internal standard. A stable isotope-labeled (SIL) internal standard for this compound (e.g., this compound-d4) is the gold standard as it co-elutes and experiences similar matrix effects to the analyte, providing the best compensation.[16][17][18] If you are using a structural analogue, it may not be adequately compensating for the matrix effect.[18]
FAQ 2: I've confirmed a significant matrix effect. What is the most effective sample preparation technique to minimize it?
Answer:
The choice of sample preparation technique is critical for minimizing matrix effects. The goal is to selectively remove interfering components, particularly phospholipids, while maximizing the recovery of this compound.[7]
Comparison of Sample Preparation Techniques:
| Technique | Principle | Pros | Cons | Effectiveness for this compound |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample using an organic solvent (e.g., acetonitrile, methanol).[11] | Simple, fast, and inexpensive.[11] | Ineffective at removing phospholipids and other endogenous components, often leading to significant matrix effects.[1][11][19] | Generally not recommended as a standalone technique due to high risk of phospholipid-based matrix effects.[20] |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned from the aqueous sample into an immiscible organic solvent based on its solubility. | Can provide cleaner extracts than PPT.[1] | Analyte recovery can be low, especially for more polar compounds.[1] Method development can be time-consuming.[21] | Moderately effective. A published method for this compound in human plasma utilized LLE.[22] |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.[21] | Can provide very clean extracts and significantly reduce matrix effects compared to PPT.[1][23] | Can be more time-consuming and costly than PPT and LLE. Method development is required.[11] | Highly effective. SPE is a common choice for robust bioanalytical methods. |
| HybridSPE®-Phospholipid | A hybrid technique that combines protein precipitation with the removal of phospholipids via a zirconia-coated stationary phase.[11][12] | Simple workflow similar to PPT but provides superior removal of phospholipids, leading to a dramatic reduction in matrix effects.[12][24][25] | Can be more expensive than traditional PPT. | Highly recommended for plasma samples to specifically target and remove phospholipids.[12][19] |
Recommendation: For this compound bioanalysis in plasma, HybridSPE®-Phospholipid or a well-optimized Solid-Phase Extraction (SPE) method is highly recommended to effectively mitigate phospholipid-based matrix effects.[12][24]
FAQ 3: I am using a stable isotope-labeled internal standard (this compound-d4), but I'm still seeing issues with accuracy and precision. Why isn't it fully compensating for the matrix effect?
Answer:
While SIL internal standards are the best tool for compensating for matrix effects, they are not always a perfect solution.[5] Several factors can lead to inadequate correction:
-
Chromatographic Separation of Analyte and IS: The substitution of hydrogen with deuterium can sometimes cause a slight shift in retention time.[5] If your this compound and this compound-d4 separate on the column, they may elute in regions with different degrees of ion suppression, leading to inaccurate quantification.
-
Different Extraction Recoveries: Although rare for SIL IS, it is possible for the analyte and IS to have different extraction recoveries.
-
Interference with the IS Signal: Check for any co-eluting compounds that may be interfering with the mass transition of your this compound-d4.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of this compound and this compound-d4 to confirm they are co-eluting perfectly.
-
Optimize Chromatography: If there is a slight separation, adjust your mobile phase composition or gradient to achieve co-elution.
-
Evaluate IS Response in Different Matrices: Analyze your IS in different lots of blank matrix to ensure its response is consistent.
FAQ 4: Can I just dilute my sample to reduce matrix effects?
Answer:
Diluting the sample can be a simple and sometimes effective way to reduce the concentration of interfering matrix components.[3] However, this approach has a significant drawback: it also dilutes your analyte, which can compromise the sensitivity of your assay, especially for samples with low this compound concentrations.[3] This may not be feasible if you need to achieve a low limit of quantification (LLOQ).
Experimental Protocols & Workflows
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of the matrix factor (MF), which indicates the degree of ion suppression or enhancement.
Materials:
-
Blank biological matrix (e.g., plasma) from at least six different sources.[26]
-
This compound and IS stock solutions.
-
Mobile phase and reconstitution solvent.
-
Validated sample preparation method (e.g., SPE, LLE).
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and IS into the reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank matrix from the six different sources. Spike the dried extracts with this compound and IS at the same low and high concentrations as Set A.
-
Set C (Matrix-Spiked Samples): Spike this compound and IS into the blank matrix at low and high concentrations before extraction.
-
-
Analyze all samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
-
Acceptance Criteria (as per FDA guidance): The precision (CV%) of the IS-normalized matrix factor across the different matrix lots should not be greater than 15%.[26]
Workflow for Identifying and Mitigating Matrix Effects
The following diagram illustrates a systematic approach to addressing matrix effects in this compound bioanalysis.
Sources
- 1. tandfonline.com [tandfonline.com]
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- 4. welch-us.com [welch-us.com]
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- 8. This compound: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 24. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 25. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. fda.gov [fda.gov]
Welcome to the technical support center for enhancing the signal-to-noise ratio in Pitavastatin-related enzyme assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here, we delve into the causal relationships behind experimental choices and provide in-depth, field-proven insights to ensure the scientific integrity of your results.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is the primary enzymatic target of this compound?
-
What are the main enzymes responsible for this compound metabolism?
-
Why is a high signal-to-noise ratio crucial in these assays?
-
-
Troubleshooting Guide for HMG-CoA Reductase Inhibition Assays
-
Problem: High Background Signal or Assay Interference.
-
Problem: Weak or No Signal.
-
Problem: Inconsistent or Non-Reproducible Results.
-
-
Troubleshooting Guide for this compound Metabolism Assays (UGT & CYP)
-
Problem: Low Metabolite Formation.
-
Problem: High Variability Between Replicates.
-
Problem: Difficulty in Detecting Metabolites by LC-MS/MS.
-
-
Experimental Protocols
-
Protocol 1: In Vitro HMG-CoA Reductase Inhibition Assay (Spectrophotometric).
-
Protocol 2: this compound Glucuronidation Assay with Human Liver Microsomes.
-
-
References
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic target of this compound?
This compound is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] This enzyme is the rate-limiting step in the biosynthesis of cholesterol.[2] By inhibiting HMG-CoA reductase, this compound reduces the production of mevalonic acid, a precursor to cholesterol, which in turn leads to an upregulation of LDL receptors on liver cells and increased clearance of LDL cholesterol from the bloodstream.[2]
Q2: What are the main enzymes responsible for this compound metabolism?
The primary route of this compound metabolism is glucuronidation, which is the addition of a glucuronic acid moiety to the drug molecule. This process is mainly catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A3 and UGT2B7, leading to the formation of this compound lactone, its major metabolite.[1][3] Metabolism by the cytochrome P450 (CYP) system is minimal, with only a minor contribution from CYP2C9.[4] This metabolic profile results in a lower potential for drug-drug interactions compared to other statins that are extensively metabolized by CYP enzymes.[5]
Q3: Why is a high signal-to-noise ratio crucial in these assays?
A high signal-to-noise (S/N) ratio is fundamental for obtaining accurate and reliable data in any enzyme assay. It ensures that the measured signal from the enzymatic reaction is clearly distinguishable from the background noise. A low S/N ratio can lead to:
-
Inaccurate determination of kinetic parameters such as IC50, Km, and Vmax.
-
Poor reproducibility between experiments.
-
False-negative or false-positive results in inhibitor screening.
-
Difficulty in detecting subtle changes in enzyme activity.
Troubleshooting Guide for HMG-CoA Reductase Inhibition Assays
HMG-CoA reductase activity is typically monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[6][7]
Problem: High Background Signal or Assay Interference
Symptoms:
-
High absorbance readings in "no enzyme" or "no substrate" controls.
-
Non-linear reaction progress curves.
Potential Causes & Solutions:
-
Intrinsic Fluorescence of this compound: this compound has been shown to exhibit native fluorescence, with an excitation maximum around 252 nm and an emission maximum around 418 nm. While the standard HMG-CoA reductase assay is absorbance-based at 340 nm, if you are using a fluorescence-based method, this intrinsic fluorescence could interfere.
-
Solution: When developing a fluorescence-based assay, carefully select fluorophores with excitation and emission wavelengths that do not overlap with those of this compound. If using an absorbance-based assay, ensure your spectrophotometer's optics are clean and that there is no light leakage.
-
-
Contaminated Reagents: Impurities in buffers, NADPH, or HMG-CoA can contribute to high background absorbance.
-
Solution: Use high-purity reagents and freshly prepared buffers. Always run a "reagent blank" containing all components except the enzyme to determine the background absorbance.
-
-
Precipitation of this compound: At high concentrations, this compound may precipitate in the assay buffer, causing light scattering and an apparent increase in absorbance.
-
Solution: Check the solubility of this compound in your assay buffer. If necessary, adjust the buffer pH or add a small amount of a compatible solvent. Ensure the final solvent concentration does not inhibit the enzyme.
-
Workflow for Diagnosing High Background
Caption: Troubleshooting high background in HMG-CoA reductase assays.
Problem: Weak or No Signal
Symptoms:
-
Minimal change in absorbance at 340 nm over time.
-
Calculated enzyme activity is near zero.
Potential Causes & Solutions:
-
Inactive Enzyme: HMG-CoA reductase may have lost activity due to improper storage or handling.
-
Solution: Aliquot the enzyme upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Always include a positive control (no inhibitor) to verify enzyme activity.
-
-
Suboptimal Reagent Concentrations: The concentrations of HMG-CoA or NADPH may be too low.
-
Solution: For inhibitor screening, the substrate (HMG-CoA) concentration should ideally be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors. However, to ensure a measurable signal, you may need to optimize the concentration. The NADPH concentration should be saturating.
-
-
Inappropriate Buffer Conditions: The pH or ionic strength of the assay buffer may not be optimal for enzyme activity.[8]
-
Solution: The optimal pH for HMG-CoA reductase is typically around 7.4. Verify the pH of your buffer and consider screening a range of pH values if activity is low.
-
Problem: Inconsistent or Non-Reproducible Results
Symptoms:
-
High variability in results between replicate wells or different experiments.
-
IC50 values fluctuate significantly.
Potential Causes & Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability.
-
Solution: Use calibrated pipettes and appropriate pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variation.
-
-
Temperature Fluctuations: Enzyme activity is sensitive to temperature.
-
Solution: Ensure that all reagents and the plate reader are equilibrated to the assay temperature (typically 37°C) before starting the reaction.
-
-
Edge Effects in Microplates: Evaporation from the outer wells of a microplate can lead to changes in reagent concentrations and affect results.
-
Solution: Avoid using the outer wells of the plate for your assay. Alternatively, fill the outer wells with buffer or water to minimize evaporation from the inner wells.
-
Troubleshooting Guide for this compound Metabolism Assays (UGT & CYP)
These assays typically involve incubating this compound with human liver microsomes (HLMs) or recombinant enzymes (e.g., UGT1A3, UGT2B7, CYP2C9) and the appropriate cofactors (UDPGA for UGTs, NADPH for CYPs). The formation of metabolites is then quantified by LC-MS/MS.[9]
Problem: Low Metabolite Formation
Symptoms:
-
The concentration of this compound glucuronide or other metabolites is below the limit of detection of the analytical method.
Potential Causes & Solutions:
-
Inactive Microsomes or Recombinant Enzymes: Similar to HMG-CoA reductase, UGT and CYP enzymes can lose activity if not stored and handled properly.
-
Solution: Use high-quality, properly stored enzymes. Include a positive control substrate for the specific enzyme being tested to confirm its activity.
-
-
Insufficient Cofactor Concentration: The concentrations of UDPGA (for UGTs) or NADPH (for CYPs) may be limiting the reaction.
-
Solution: Ensure that the cofactor concentrations are saturating. Typical concentrations are in the millimolar range.
-
-
Inhibition by this compound: At high concentrations, this compound itself might inhibit the metabolic enzymes (substrate inhibition).
-
Solution: Perform a substrate concentration curve to determine the optimal concentration of this compound for the assay.
-
-
Need for Enzyme Activation: UGTs are located in the lumen of the endoplasmic reticulum in microsomes, and their active site may not be fully accessible.
Metabolite Formation Enhancement Workflow
Caption: Workflow to enhance metabolite formation in UGT/CYP assays.
Problem: High Variability Between Replicates
Symptoms:
-
Large standard deviations in metabolite concentrations across replicate incubations.
Potential Causes & Solutions:
-
Inconsistent Incubation Times: Variation in the start and stop times of the reaction can lead to variability.
-
Solution: Use a multichannel pipette to start and stop the reactions simultaneously. For quenching, ensure the quenching solution is added rapidly and efficiently to all wells.
-
-
Poor Mixing: Inadequate mixing of reagents can result in non-uniform reaction rates.
-
Solution: Gently vortex or pipette-mix the reaction components thoroughly before and during the incubation if possible without denaturing the enzymes.
-
-
Instability of this compound or its Metabolites: this compound lactone is known to be unstable and can convert back to this compound, especially in plasma.[9] This interconversion can also be pH-dependent.
-
Solution: Acidifying the sample immediately after quenching the reaction can help stabilize the lactone metabolite.[9] Analyze samples as quickly as possible after preparation.
-
Problem: Difficulty in Detecting Metabolites by LC-MS/MS
Symptoms:
-
Poor peak shape, low signal intensity, or high background noise in the chromatogram.
Potential Causes & Solutions:
-
Matrix Effects: Components of the incubation mixture (e.g., proteins, salts) can suppress or enhance the ionization of the analytes in the mass spectrometer.
-
Inappropriate LC Conditions: The mobile phase composition, pH, or column chemistry may not be suitable for the separation and retention of this compound and its metabolites.
-
Solution: Develop a robust LC method. For basic compounds like this compound, an acidic mobile phase is often used to promote protonation and good peak shape.[15]
-
-
Incorrect MS/MS Parameters: The mass transitions and collision energies may not be optimized for the analytes.
-
Solution: Infuse a standard solution of this compound and its metabolite (if available) directly into the mass spectrometer to optimize the precursor and product ion masses and the collision energy for maximum signal intensity.
-
Experimental Protocols
Protocol 1: In Vitro HMG-CoA Reductase Inhibition Assay (Spectrophotometric)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Human recombinant HMG-CoA reductase
-
This compound
-
HMG-CoA
-
NADPH
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT.[16]
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode at 37°C.
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial dilutions in the assay buffer.
-
Prepare working solutions of HMG-CoA and NADPH in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound or vehicle control
-
HMG-CoA solution
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add NADPH solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the this compound concentration and fit the data to a suitable model to calculate the IC50 value.
-
| Component | Typical Final Concentration |
| HMG-CoA Reductase | 5-10 µg/mL |
| HMG-CoA | 200-400 µM |
| NADPH | 200-400 µM |
| This compound | 0.1 nM - 10 µM (for IC50 determination) |
Protocol 2: this compound Glucuronidation Assay with Human Liver Microsomes
This protocol is a general guideline for measuring the formation of this compound glucuronide.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
Alamethicin
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
Quenching Solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a stock solution of UDPGA in water.
-
Prepare a stock solution of alamethicin in a suitable solvent.
-
-
Microsome Activation:
-
In a microcentrifuge tube on ice, combine HLMs and assay buffer.
-
Add alamethicin to a final concentration of 10-50 µg/mg of microsomal protein and incubate on ice for 15 minutes.
-
-
Reaction Setup:
-
In new tubes, add the activated microsome suspension.
-
Add the this compound working solution.
-
Pre-warm the tubes at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add the UDPGA solution to start the reaction.
-
-
Incubation:
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes). The reaction should be in the linear range with respect to time and protein concentration.
-
-
Quench the Reaction:
-
Add cold quenching solution to stop the reaction.
-
-
Sample Preparation for LC-MS/MS:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the presence of this compound glucuronide.
-
| Component | Typical Final Concentration |
| Human Liver Microsomes | 0.1 - 0.5 mg/mL |
| This compound | 1 - 50 µM |
| UDPGA | 1 - 5 mM |
| Alamethicin | 10 - 50 µg/mg protein |
References
- El-Gindy, A., Emara, S., & Hadad, G. M. (2015). Rapid and selective determination of this compound calcium in presence of its degradation products and co-formulated drug by first derivative and synchronous fluorescence spectroscopy. RSC Advances, 5(52), 41653-41664.
- Fisher, M. B., Campanale, K., Ackermann, B. L., Vandenbranden, M., & Wrighton, S. A. (2000). In vitro glucuronidation of 3'-azido-3'-deoxythymidine (zidovudine) by human liver microsomes and recombinant UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 28(5), 560-566.
- Teti, D. (2023). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti's Blog.
- Gansner, E. R., & North, S. C. (2000). An open graph visualization system and its applications to software engineering. Software: Practice and Experience, 30(11), 1203-1233.
- Thermo Fisher Scientific. (n.d.). UDP-glycosyltransferase BACULOSOMES™ Transferase Activity Assay Protocol.
-
Graphviz. (n.d.). DOT Language. Retrieved from [Link]
- The Coding Pack. (2021, January 13). Graphviz tutorial [Video]. YouTube.
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
- Fujino, H., Yamada, I., Shimada, S., Yoneda, M., & Kojima, J. (2003).
- Weng, N., & Halls, T. D. J. (2001). Systematic Troubleshooting for LC/MS/MS: Part 1, Sample Preparation and Chromatography.
- Mann, D. M. (2021). HMG-CoA Reductase Inhibitors. In StatPearls.
- Yu, Y., & Kong, A. N. T. (2007). The effect of incubation conditions on the enzyme kinetics of UDP-glucuronyltransferases. AAPS Journal, 9(2), E191–E199.
- Weng, N., & Halls, T. D. J. (2002). Systematic Troubleshooting for LC/MS/MS: Part 2, Mass Spectrometry and Data Processing.
- Sirtori, C. R. (2014). The pharmacology of statins. Pharmacological research, 88, 3-11.
- Examining the effects of HMG-CoA reductase inhibitors on anabolic and catabolic signaling pathway proteins associated with degenerative disc diseases. (2022). Journal of Musculoskeletal & Neuronal Interactions, 22(2), 290-299.
- Al-Suwayeh, S. A., Taha, E. I., Al-Qahtani, F. M., & Ahmed, M. O. (2020). Enhancement of the Solubility and Bioavailability of this compound through a Self-Nanoemulsifying Drug Delivery System (SNEDDS). Pharmaceutics, 12(10), 942.
- Qi, X., Ding, L., Wen, A., Zhou, N., Du, X., & Shakya, S. (2013). Simple LC-MS/MS methods for simultaneous determination of this compound and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of this compound lactone to this compound in plasma and its application to a pharmacokinetic study. Journal of pharmaceutical and biomedical analysis, 72, 8-15.
- Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- The Clinical Pharmacogenetics Implementation Consortium (CPIC). (2022).
- Zhou, J., Tracy, T. S., & Remmel, R. P. (2021). Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs). In Methods in Molecular Biology (pp. 167-184). Humana, New York, NY.
- Dynarowicz-Latka, P., & Hac-Wydro, K. (2022). Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins. International Journal of Molecular Sciences, 23(22), 13809.
- Mukhtar, R. Y., & Reid, J. (2011). This compound: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia. Therapeutic advances in chronic disease, 2(5), 309–323.
- Sigma-Aldrich. (n.d.). HMG-CoA Reductase (HMGR) Assay Kit Technical Bulletin.
- Shapiro, A. B. (2016). Re: Does anyone have a protocol for measuring HMG-CoA reductase activity on crude cell lysates? [Online forum post].
- Weng, N. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 19(11), 1156-1164.
- Abdel-Hamid, M., & El-Shabrawy, Y. (2017). Effect of pH on the enzyme activity and stability. Journal of Applied Pharmaceutical Science, 7(5), 213-217.
- Dr. Oracle. (n.d.). What is the comparison between this compound (this compound) and other HMG-CoA reductase inhibitors (statins)?.
- Shapiro, A. B. (2015). Re: How can Triton X-100 stabilize an enzyme? [Online forum post].
- Charles River Laboratories. (n.d.). UGT Inhibition, Induction and Phenotyping Assays.
- PubChem. (n.d.). This compound.
- Kowa Pharmaceutical Europe Co. Ltd. (n.d.).
- PubChem. (n.d.). This compound Calcium.
- Walsky, R. L., & Obach, R. S. (2011). Optimized assays for human UDP-glucuronosyltransferase (UGT) activities: altered alamethicin concentration and utility to screen for UGT inhibitors. Drug Metabolism and Disposition, 39(8), 1465-1474.
- Deng, J. W., Lin, C. K., Hsiao, H. Y., Ho, Y. F., Wu, C. C., & Tsai, I. L. (2007). Determination of two HMG-CoA reductase inhibitors, pravastatin and this compound, in plasma samples using liquid chromatography-tandem mass spectrometry for pharmaceutical study.
- Funes, J., & Queralt, E. (1980). Effect of the nonionic detergent Triton X-100 on mitochondrial succinate-oxidizing enzymes. Archives of biochemistry and biophysics, 201(1), 133–140.
- Kumar, A., Sahoo, S. K., & Padhee, K. (2024). Solubility and Dissolution enhancement of this compound Calcium by using different polymers and formulated into tablet dosage form. YMER, 23(3), 128-142.
- Kubota, T., Ajoy, D., & O'Brien, P. J. (2011). Effect of this compound on experimental choroidal neovascularization in rats. Experimental eye research, 93(4), 421–426.
- U.S. Food and Drug Administration. (2019).
- Yang, X. (2021).
- Fujiwara, R., Nakajima, M., & Yokoi, T. (2009). Interactions between human UDP-glucuronosyltransferase (UGT) 2B7 and UGT1A enzymes. Journal of pharmaceutical sciences, 98(11), 4349–4357.
- Walsky, R. L., & Obach, R. S. (2011). Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors. Drug Metabolism and Disposition, 39(8), 1465-1474.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025). International Journal of Health and Medical Sciences, 8(2), 45-56.
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- 5. This compound: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Strategies to Control for Pitavastatin's Autofluorescence in Imaging Studies
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with Pitavastatin-induced autofluorescence. This document provides in-depth troubleshooting guides, validated protocols, and expert-driven insights to help you acquire high-fidelity imaging data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding this compound's inherent fluorescence.
Q1: Why does this compound exhibit autofluorescence?
This compound, a synthetic statin, possesses a chemical structure containing a quinoline ring system and a fluorophenyl group[1]. These fused aromatic rings and conjugated structures are inherently fluorescent, meaning they can absorb photons from an excitation light source (like a microscope's laser) and re-emit them at a longer wavelength, a phenomenon known as native or intrinsic fluorescence. Studies have shown that this compound in an aqueous solution exhibits a fluorescence emission maximum at approximately 418 nm when excited at 252 nm. It is critical to note that its degradation products can also be fluorescent, potentially complicating the background signal.
Q2: What problems does this autofluorescence cause in my imaging experiments?
The autofluorescence from this compound creates a significant background signal that can severely compromise the quality and interpretation of your imaging data. This interference manifests in several ways:
-
Reduced Signal-to-Noise Ratio (SNR): The unwanted light emission from the drug can overwhelm the specific signal from your fluorescent probes (e.g., antibody-conjugated fluorophores), making it difficult to detect your target of interest, especially for low-abundance analytes[2].
-
Spectral Overlap: this compound's fluorescence, primarily in the blue-green region of the spectrum, can directly overlap with the emission spectra of commonly used fluorophores like DAPI, GFP, and FITC, making it impossible to distinguish the true signal from the background using standard filter sets[4][5].
Q3: How can I confirm that the background I'm seeing is from this compound?
This is a critical first step in troubleshooting. The easiest and most definitive way is to run an unlabeled control sample[2][3].
-
Experimental Control: Prepare a sample of your cells or tissue, treat it with this compound at the same concentration and for the same duration as your experimental samples, but omit all fluorescent labels (e.g., fluorescently-tagged antibodies, dyes).
-
Imaging: Image this control sample using the exact same instrument settings (laser power, gain, filter sets) that you use for your fully stained samples.
-
Analysis: If you observe significant fluorescence in this unlabeled, drug-treated control, it confirms that this compound (or its interaction with the cellular environment) is a primary source of the background signal.
Part 2: A Strategic Troubleshooting Guide
Effectively managing autofluorescence requires a multi-faceted approach. The optimal strategy depends on your specific experimental context, available equipment, and the fluorophores you intend to use. This guide is structured as a decision-making workflow, from initial experimental design to advanced image analysis.
Caption: A troubleshooting workflow for managing this compound-induced autofluorescence.
Strategy 1: AVOIDANCE by Experimental Design
The most effective strategy is to proactively design your experiment to avoid the spectral window of this compound's autofluorescence.
1A. Characterize the Autofluorescence Spectrum
Principle: Before you can avoid the autofluorescence, you must know its specific spectral properties in your biological system. While literature provides a starting point (Ex: 252 nm / Em: 418 nm), the exact spectrum can be influenced by the local microenvironment (e.g., binding to proteins or membranes)[6]. Action: Using a confocal microscope with a spectral detector (lambda scanning capability), acquire the full emission spectrum of the autofluorescence from an unlabeled, this compound-treated control sample. Excite the sample across a range of wavelengths (e.g., 405 nm, 488 nm) to see which laser line most strongly excites the background.
1B. Select Spectrally Distinct Fluorophores
Principle: The simplest way to circumvent autofluorescence is to use fluorophores that operate in a "quiet" spectral region. Autofluorescence from biological sources is typically strongest in the blue-to-green part of the spectrum (350–550 nm)[2]. By selecting probes that emit in the red or far-red regions (620–750 nm), you can effectively separate your signal from the background noise[2][5][7]. Action: Once you have characterized the autofluorescence spectrum, choose primary or secondary antibodies conjugated to fluorophores with emission maxima well above 600 nm.
Caption: Visual representation of spectral overlap and the far-red solution.
Strategy 2: REDUCTION during Sample Preparation
If avoiding the autofluorescence is not possible, the next step is to actively reduce or quench it before imaging.
2A. Chemical Quenching
Principle: Certain chemical reagents can diminish autofluorescence by binding to and quenching fluorescent molecules or through chemical reduction[8][9]. Action:
-
Commercial Kits: Reagents like Vector® TrueVIEW® work by binding to fluorescent elements and quenching their signal[2][9]. These are often optimized to preserve specific antibody staining and are a reliable first choice[8][9].
-
Sudan Black B: A lipophilic dye that is effective at quenching autofluorescence from lipofuscin, a common source of background in aging tissues[10][11]. It should be used with caution as it can sometimes introduce its own background signal in the far-red spectrum[12].
2B. Photobleaching
Principle: Photobleaching is the irreversible photochemical destruction of a fluorophore. By exposing your this compound-treated sample to intense, broad-spectrum light before you apply your specific fluorescent labels, you can selectively destroy the drug's autofluorescent properties while leaving your target epitopes intact for subsequent antibody staining[4][13][14]. Action: Place your fixed and permeabilized slides on a microscope stage or in a light box and expose them to a strong light source (e.g., mercury or xenon arc lamp) for a period ranging from minutes to a few hours. The optimal duration should be determined empirically[15].
Strategy 3: SEPARATION during Image Acquisition & Analysis
When the autofluorescence signal cannot be sufficiently avoided or reduced, advanced imaging and computational techniques can be used to separate it from the true signal.
3A. Spectral Imaging and Linear Unmixing
Principle: This powerful technique treats autofluorescence as a distinct fluorescent component with its own unique emission "fingerprint" or spectrum[16]. A spectral detector on a confocal microscope captures the entire emission spectrum at each pixel of the image. A linear unmixing algorithm then uses the pre-determined spectra of your fluorophore(s) and the autofluorescence to calculate the relative contribution of each component to every pixel, mathematically separating them into distinct channels[17][18]. Action: First, image an unlabeled, this compound-treated sample to acquire the pure "autofluorescence" spectrum. Then, image singly-labeled samples for each fluorophore in your experiment to get their pure spectra. Finally, image your fully stained experimental sample and use the unmixing software, providing it with the reference spectra you collected, to generate a clean, autofluorescence-free image[19].
Caption: Workflow for spectral imaging and linear unmixing.
3B. Time-Resolved Fluorescence Microscopy (FLIM)
Principle: FLIM separates signals based on fluorescence lifetime—the average time a molecule stays in its excited state before emitting a photon—rather than its emission wavelength[20][21]. Most autofluorescence has a very short lifetime (typically <2 nanoseconds). By using specific probes with long fluorescence lifetimes (e.g., lanthanide chelates, which can have lifetimes in the microsecond to millisecond range) and employing time-gated detection, it's possible to only collect photons emitted long after the short-lived autofluorescence has decayed[22][23]. Action: This technique requires specialized instrumentation (pulsed laser, time-gated detector). If available, label your target with a long-lifetime probe. Set the detector's time gate to begin acquiring data after the initial autofluorescence burst has subsided, effectively creating an image from only the probe's signal[23].
3C. Computational Background Subtraction
Principle: This is a simpler post-processing approach where an "average" background signal is subtracted from the experimental image. Action: Acquire an image of an unlabeled, this compound-treated control sample (your "background" image). In an image analysis program like ImageJ/Fiji, you can then subtract this background image from your stained experimental images[20]. More sophisticated algorithms, such as CLEAR-AF, use a reference image to perform adaptive, local background estimation and removal[24]. This method assumes the autofluorescence is relatively uniform, which may not always be the case, and it risks over- or under-subtracting signal[25].
Part 3: Detailed Protocols
Protocol 1: Characterizing this compound's Autofluorescence Spectrum
Rationale: To accurately determine the emission profile of this compound in your specific sample type to inform fluorophore selection and spectral unmixing.
Materials:
-
Confocal microscope with a spectral detector (e.g., Zeiss LSM with Quasar, Leica SP8 with HyD)
-
Samples (cells or tissue) treated with this compound (unlabeled)
-
Control samples (untreated, unlabeled)
Procedure:
-
Prepare Control Samples: Grow/prepare your cells or tissue sections as you would for your experiment. Include three groups: (a) Untreated, unstained; (b) this compound-treated, unstained; (c) Vehicle control-treated, unstained.
-
Mount Samples: Mount samples in a low-fluorescence mounting medium.
-
Set Up Microscope: Turn on the microscope and lasers. Start with the 405 nm and 488 nm laser lines, as these are common exciters of autofluorescence.
-
Image Untreated Control: Place the untreated sample on the stage. Using standard imaging settings, confirm that endogenous autofluorescence is minimal.
-
Image this compound-Treated Sample: Switch to the this compound-treated sample. Find a representative field of view.
-
Perform Lambda Scan: Engage the spectral detector. Set it to acquire a series of images across the entire emission spectrum (e.g., from 410 nm to 700 nm with 5-10 nm steps). This is often called a "lambda scan" or "spectral scan."
-
Generate Spectrum: In the microscope software, select a region of interest (ROI) that clearly shows the autofluorescence. The software will generate a plot of intensity versus wavelength for that ROI. This is your autofluorescence emission spectrum.
-
Repeat: Repeat the lambda scan using different excitation laser lines (e.g., 488 nm, 561 nm) to see which one most efficiently excites the background.
Protocol 2: Photobleaching for Autofluorescence Reduction
Rationale: To reduce autofluorescence from this compound by photochemically destroying it prior to immunolabeling. This protocol is adapted from established methods[13][15].
Materials:
-
Fixed, permeabilized samples on glass slides
-
Fluorescence microscope with a broad-spectrum lamp (mercury or xenon) or a dedicated LED light box
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sample Preparation: Perform all fixation, permeabilization, and washing steps on your this compound-treated samples as per your standard protocol.
-
Pre-Bleaching Hydration: Ensure samples are kept hydrated in PBS in a suitable light-transparent dish or on a slide with a coverslip.
-
Exposure to Light:
-
Place the sample on the microscope stage.
-
Open the shutter to expose the sample to the full intensity of the broad-spectrum lamp. Use a large objective field of view to bleach a wide area.
-
Expose the sample for 30 minutes to 2 hours. The optimal time must be determined empirically. Check a small area periodically to assess the reduction in autofluorescence.
-
-
Post-Bleaching Washes: After bleaching, wash the samples 3 times for 5 minutes each with PBS.
-
Proceed with Staining: The samples are now ready for the blocking and immunolabeling steps of your standard protocol.
Protocol 3: Workflow for Spectral Imaging and Linear Unmixing
Rationale: To computationally separate the this compound autofluorescence signal from one or more specific fluorophore signals.
Materials:
-
Confocal microscope with a spectral detector and unmixing software
-
Reference Sample 1 (Autofluorescence): this compound-treated, unlabeled sample.
-
Reference Sample 2 (Fluorophore A): this compound-untreated sample, stained ONLY with your first fluorophore.
-
(Optional) Reference Sample 3 (Fluorophore B): this compound-untreated sample, stained ONLY with your second fluorophore.
-
Experimental Sample: this compound-treated sample stained with all fluorophores.
Procedure:
-
Acquire Reference Spectra:
-
Using the spectral detector, perform a lambda scan on Reference Sample 1 to get the pure spectrum for this compound autofluorescence. Save this spectrum in the software's reference library.
-
Repeat this process for Reference Sample 2 (and 3, etc.) to get the pure emission spectrum for each fluorophore you are using. Save these spectra.
-
-
Set Up Experimental Acquisition:
-
Place your fully stained Experimental Sample on the stage.
-
Set the spectral detector to collect the emission light across the entire range that covers all your signals (autofluorescence and fluorophores).
-
Acquire a multispectral image stack.
-
-
Perform Linear Unmixing:
-
Open the linear unmixing tool in your microscope's software.
-
Load the acquired multispectral image.
-
Select the reference spectra you saved in Step 1 (Autofluorescence, Fluorophore A, etc.) as the "endmembers" for the unmixing algorithm.
-
Execute the algorithm. The software will process the raw data and output a new image stack where each channel represents the calculated signal from only one component, with the autofluorescence relegated to its own separate channel, which can then be discarded.
-
Part 4: Data Summary
Table 1: Spectral Properties of this compound vs. Common Fluorophores
This table helps in selecting fluorophores to minimize spectral overlap with this compound's known autofluorescence.
| Compound/Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Spectral Region | Potential for Overlap with this compound |
| This compound | ~252 (UV), likely excites with 405nm | ~418 | Blue | HIGH (Reference) |
| DAPI | 358 | 461 | Blue | High |
| Alexa Fluor 488 / FITC[4] | 495 | 519 | Green | Moderate (tail overlap) |
| Green Fluorescent Protein (GFP)[4] | 488 | 507 | Green | Moderate (tail overlap) |
| Alexa Fluor 555 / TRITC | 555 | 565 | Orange/Red | Low |
| Alexa Fluor 647[3] | 650 | 668 | Far-Red | Very Low / Ideal |
| Alexa Fluor 750 | 749 | 775 | Near-Infrared (NIR) | Very Low / Ideal |
Part 5: References
-
Tips to Minimize Autofluorescence. (2023, July 19). FluoroFinder. Retrieved from [Link]
-
How to Reduce Autofluorescence. (n.d.). Southern Biotech. Retrieved from [Link]
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How to reduce autofluorescence in cell-based assays. (n.d.). BMG LABTECH. Retrieved from [Link]
-
Spectral unmixing for multispectral fluorescence imaging using prior knowledge of spectral signatures. (n.d.). SPIE Digital Library. Retrieved from [Link]
-
Connally, R., et al. (2004). Flash lamp-excited time-resolved fluorescence microscope suppresses autofluorescence in water concentrates to deliver an 11-fold increase in signal-to-noise ratio. Journal of Biomedical Optics. Retrieved from [Link]
-
Northeast, R. (2021, June 29). How to Reduce Autofluorescence. Labcompare.com. Retrieved from [Link]
-
LUMoS Spectral Unmixing Fiji/ImageJ Plugin. (n.d.). Retrieved from [Link]
-
SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues. (n.d.). BMC Bioinformatics. Retrieved from [Link]
-
Berezin, M. Y., & Achilefu, S. (2010). Elimination of autofluorescence background from fluorescence tissue images by use of time-gated detection and the AzaDiOxaTriAngulenium (ADOTA) fluorophore. PMC. Retrieved from [Link]
-
Belal, T. S., et al. (2016). Rapid and selective determination of this compound calcium in presence of its degradation products and co-formulated drug by first derivative and synchronous spectrofluorimetry. RSC Advances. Retrieved from [Link]
-
Practical Considerations for Spectral Imaging. (n.d.). ZEISS Microscopy Online Campus. Retrieved from [Link]
-
Hickey, J. W., et al. (2021). CLEAR-AF: Improved Autofluorescence Subtraction for Multiplexed Tissue Imaging via Polar Transformation and Gaussian Mixture Models. bioRxiv. Retrieved from [Link]
-
Quenching Autofluorescence. (2024, March 18). University of Helsinki Wiki. Retrieved from [Link]
-
Automated Autofluorescence Background Subtraction Algorithm for Biomedical Raman Spectroscopy. (n.d.). Optica Publishing Group. Retrieved from [Link]
-
Zhao, J., et al. (2007). Automated autofluorescence background subtraction algorithm for biomedical Raman spectroscopy. Applied Spectroscopy. Retrieved from [Link]
-
Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. (2023, February 8). Methods and Protocols. Retrieved from [Link]
-
How Quenching Tissue Autofluorescence Works. (n.d.). Lab Manager. Retrieved from [Link]
-
Du, Z., et al. (2021). Photochemical pre-bleaching of formalin-fixed archival prostate tissues significantly reduces autofluorescence to facilitate multiplex immunofluorescence staining. bioRxiv. Retrieved from [Link]
-
Autofluorescence Subtraction. (n.d.). FlowJo v10 Documentation. Retrieved from [Link]
-
Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue. (2024, January 14). Journal of Biophotonics. Retrieved from [Link]
-
Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue. (2024, November 12). STAR Protocols. Retrieved from [Link]
-
How do I get rid off tissue autofluorescence? (2015, December 11). ResearchGate. Retrieved from [Link]
-
Time-resolved fluorescence microscopy. (n.d.). Photochemical & Photobiological Sciences. Retrieved from [Link]
-
Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. (2016, September 12). Cardiff University Blogs. Retrieved from [Link]
-
Incucyte® Tutorial Series: Learn How to Remove Background Fluorescence When Image Processing. (2023, May 15). YouTube. Retrieved from [Link]
-
Epand, R. M., et al. (2021). Interaction of the this compound with model membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes. Retrieved from [Link]
-
Photostability of this compound--a novel HMG-CoA reductase inhibitor. (2009, November 1). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
This compound. (n.d.). Kowa Pharmaceutical. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Repurposing this compound and L-Glutamine: Replenishing β-Cells in Hyperlipidemic Type 2 Diabetes Mouse Model. (2023, April 1). International Journal of Molecular Sciences. Retrieved from [Link]
-
This compound: an overview. (n.d.). European Heart Journal Supplements. Retrieved from [Link]
-
This compound: Package Insert / Prescribing Information / MOA. (2024, October 5). Drugs.com. Retrieved from [Link]
-
This compound Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved from [Link]
-
This compound: clinical effects from the LIVES Study. (n.d.). Atherosclerosis Supplements. Retrieved from [Link]
-
This compound prevents NMDA-induced retinal ganglion cell death by suppressing leukocyte recruitment. (n.d.). Investigative Ophthalmology & Visual Science. Retrieved from [Link]
-
This compound-induced cholesterol deficiency elevates serum biomarkers associated with statin-related adverse effects in rats. (2024, March 7). Scientific Reports. Retrieved from [Link]
-
This compound Calcium. (n.d.). PubChem. Retrieved from [Link]
-
Stabilization and regression of coronary plaques treated with this compound proven by angioscopy and intravascular ultrasound--the TOGETHAR trial. (n.d.). Journal of Atherosclerosis and Thrombosis. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the In Vitro Potency of Pitavastatin and Atorvastatin in Hepatocytes
Executive Summary
Statins are cornerstone therapies for hypercholesterolemia, primarily acting through the inhibition of HMG-CoA reductase in hepatocytes. While clinically effective, different statins exhibit distinct pharmacological profiles. This guide provides an in-depth, objective comparison of the in vitro potency of two prominent synthetic statins, pitavastatin and atorvastatin, using the hepatocyte as the model system. We will dissect their direct enzymatic inhibition, downstream effects on critical cholesterol-regulating genes like the LDL receptor (LDLR) and PCSK9, and provide detailed, field-tested experimental protocols for researchers to validate these findings. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical data and methodological insights necessary to understand the nuanced differences between these two widely used therapeutic agents.
Introduction: The Central Role of Hepatocytes in Statin Action
Hepatocytes are the primary site of both cholesterol synthesis and clearance, making them the principal target for HMG-CoA reductase inhibitors (statins).[1] By competitively inhibiting the rate-limiting enzyme in the mevalonate pathway, statins trigger a cascade of events that ultimately lowers circulating low-density lipoprotein cholesterol (LDL-C).[1][2] Atorvastatin and this compound are highly effective synthetic statins, but they possess unique structural and metabolic characteristics that influence their biological activity.[3][4]
This guide moves beyond simple clinical efficacy comparisons to explore the fundamental molecular potency of these drugs within their target cells. Understanding these in vitro differences is crucial for elucidating their full therapeutic potential and explaining variations in patient responses. We will utilize data derived from human hepatocyte-like cell lines, such as HepG2, which provide a robust and reproducible model for studying hepatic cholesterol homeostasis and statin responsiveness.[5][6]
Mechanism of Action: A Molecular Cascade
The primary action of both this compound and atorvastatin is the competitive inhibition of HMG-CoA reductase. This enzymatic blockade depletes the intracellular pool of cholesterol in the hepatocyte.[7] This depletion is sensed by the cell, leading to the activation of Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a master transcription factor for genes involved in cholesterol synthesis and uptake.[8][9]
Activated SREBP-2 translocates to the nucleus and initiates two critical, and somewhat opposing, transcriptional events:
-
Upregulation of the LDL Receptor (LDLR): Increased LDLR gene expression leads to a higher density of LDL receptors on the hepatocyte surface.[1] This enhances the clearance of LDL-C from the circulation, which is the primary therapeutic goal.
-
Upregulation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): SREBP-2 also activates the transcription of the PCSK9 gene.[9][10][11] The secreted PCSK9 protein binds to the LDLR on the cell surface, targeting it for lysosomal degradation.[9] This action blunts the LDL-lowering effect of statins and represents a counter-regulatory mechanism.[9][11]
The interplay between LDLR and PCSK9 upregulation is a key determinant of a statin's net efficacy.
Comparative In Vitro Potency Analysis
The potency of this compound and atorvastatin can be assessed at multiple levels, from direct enzyme inhibition to downstream cellular responses.
Direct HMG-CoA Reductase Inhibition
The most direct measure of potency is the half-maximal inhibitory concentration (IC50) against the target enzyme, HMG-CoA reductase. In vitro studies consistently demonstrate that this compound has a higher affinity for the enzyme's active site.
-
This compound exhibits greater potency in inhibiting HMG-CoA reductase activity and cholesterol synthesis in vitro compared to other statins.[12]
Cellular Effects on Cholesterol Homeostasis
Beyond direct enzyme inhibition, the ultimate effect on hepatocyte function is paramount. This is evaluated by measuring changes in the expression of key regulatory proteins.
-
LDL Receptor (LDLR) Upregulation: Both statins effectively upregulate LDLR expression as a consequence of cholesterol depletion.[8][10][13] this compound is described as a particularly efficient inducer of hepatocyte LDL-C receptors, which contributes to its robust LDL-C reduction even at low doses.[4][12]
-
PCSK9 Induction: A crucial point of differentiation is the magnitude of the counter-regulatory PCSK9 induction. Studies in HepG2 cells show that statin treatment significantly increases PCSK9 expression.[10] For instance, 10 μmol/L of atorvastatin was shown to upregulate PCSK9 expression approximately 7.5-fold, while LDLR expression increased by only 2.5-fold under the same conditions.[10] Some evidence suggests that atorvastatin may cause a greater increase in the formation of the PCSK9/LDLR complex compared to other statins, which would promote more LDLR degradation.[13]
-
Apolipoprotein A-I (ApoA-I) Induction: ApoA-I is the primary protein component of high-density lipoprotein (HDL). Some statins can increase its production, which is a beneficial pleiotropic effect. In HepG2 cells, this compound was found to induce ApoA-I expression more efficiently than atorvastatin, with a rank order of potency being this compound (at 3 µM) > simvastatin (at 10 µM) > atorvastatin (at 30 µM).[14] This effect is also dependent on HMG-CoA reductase inhibition.[14]
Data Summary
| Parameter | This compound | Atorvastatin | Key Insight |
| HMG-CoA Reductase Inhibition | Highly Potent[12] | Potent (IC50 ~7.5 nM in rat liver)[7] | This compound generally exhibits higher direct enzymatic inhibition. |
| LDLR Upregulation | Efficient inducer, even at low doses[4] | Effective inducer[9][10] | Both are effective, with this compound noted for high efficiency. |
| PCSK9 mRNA Induction | Induces PCSK9[10] | Strong inducer (~7.5-fold at 10 µM)[10] | Atorvastatin is a potent inducer of PCSK9, which may temper its net effect on LDLR levels. |
| ApoA-I Induction (HepG2) | More efficient induction at lower concentrations[14] | Less efficient induction, requires higher concentration[14] | This compound shows a more potent beneficial effect on the primary HDL apolipoprotein in vitro. |
Experimental Methodologies
To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary controls for trustworthy data interpretation. The human hepatoma cell line HepG2 is a commonly used and accepted model for these assays.[14][15]
Workflow Overview
Protocol 1: HMG-CoA Reductase Inhibition Assay (Cell-Free)
Causality: This assay directly measures the inhibition of the target enzyme, independent of cellular uptake or metabolism, to determine intrinsic inhibitory potency. Commercial kits are available for this purpose.[16]
-
Reagent Preparation: Prepare assay buffer, NADPH, HMG-CoA substrate, and purified HMG-CoA reductase enzyme (e.g., from rat liver microsomes) as per manufacturer instructions.[16][17] Prepare serial dilutions of this compound and atorvastatin.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the statin dilution (or vehicle control), and the HMG-CoA reductase enzyme.
-
Initiate Reaction: Add the HMG-CoA and NADPH solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 340 nm (OD 340 nm) in a kinetic mode at 37°C. The rate of NADPH consumption is indicated by the decrease in absorbance.
-
Data Analysis: Calculate the rate of reaction for each statin concentration. Plot the percentage of inhibition against the log of the inhibitor concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Gene and Protein Expression Analysis in Hepatocytes
Causality: This cellular assay evaluates the downstream consequences of HMG-CoA reductase inhibition, reflecting the drug's ability to enter the cell and modulate the target pathways.
-
Cell Culture and Plating: Culture HepG2 cells in Dulbecco's modified Eagle medium (DMEM) with 10% fetal bovine serum (FBS). Plate cells in 6-well plates and allow them to reach ~80% confluency.
-
Serum Starvation: To establish a baseline and remove exogenous cholesterol, wash cells with PBS and switch to serum-free DMEM for 18-24 hours prior to treatment.[15]
-
Statin Treatment: Treat cells with increasing concentrations of this compound or atorvastatin (e.g., 0.1 to 10 µM) for a set time (e.g., 24 hours). Include the following essential controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the statins.
-
Rescue Control: Cells co-incubated with a high concentration of the statin (e.g., 5 µM) and mevalonate (e.g., 4 mM).[15] This demonstrates that the observed effects are specifically due to HMG-CoA reductase inhibition, as providing the downstream product should reverse the effect.
-
-
Harvesting for RNA Analysis (qRT-PCR):
-
Lyse the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the mRNA levels of LDLR, PCSK9, ApoA-I, and a housekeeping gene (e.g., GAPDH) using real-time PCR.
-
-
Harvesting for Protein Analysis (Western Blot):
-
Lyse the cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against LDLR, SREBP-2, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the bands. Quantify band intensity to determine relative protein levels.
-
Discussion and Field Insights
The in vitro data present a compelling picture of two highly potent statins with distinct molecular profiles.
-
Potency vs. Net Effect: this compound appears to be a more potent direct inhibitor of HMG-CoA reductase and a more efficient inducer of ApoA-I.[12][14] While both drugs strongly upregulate the LDLR, atorvastatin's potent induction of its negative regulator, PCSK9, is a significant confounding factor.[10] This strong counter-regulatory response may slightly diminish the net increase in functional LDLR on the cell surface compared to a statin with less pronounced effects on PCSK9.
-
The Role of the Mevalonate Pathway: The inhibitory effects of both statins are reversed by the addition of mevalonate, confirming their mechanism of action is on-target.[14][15] Furthermore, the depletion of downstream isoprenoids like geranylgeranyl pyrophosphate (GGPP) is now understood to be a key mechanism through which statins exert some of their pleiotropic effects, including the regulation of PCSK9 and insulin signaling.[18][19][20]
-
Metabolic Differences: A key difference not captured in these potency assays is metabolism. Atorvastatin is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, making it susceptible to drug-drug interactions.[3] In contrast, this compound is minimally metabolized by CYP enzymes, which reduces the potential for such interactions.[4] This is a critical consideration when translating in vitro findings to clinical contexts.
Conclusion
In a direct in vitro comparison in hepatocytes, both this compound and atorvastatin are potent inhibitors of cholesterol synthesis that effectively upregulate the LDL receptor. However, key differences emerge:
-
This compound demonstrates higher potency in direct HMG-CoA reductase inhibition and shows a more favorable effect on ApoA-I induction.[12][14]
-
Atorvastatin is a particularly strong inducer of the negative regulator PCSK9, which may temper its overall efficacy in increasing surface LDLR protein.[10][13]
These findings highlight that while statins share a common primary mechanism, their in vitro potencies and effects on the complex network of cholesterol homeostasis can differ significantly. This guide provides the foundational data and methodologies for researchers to further explore these nuances in the development of next-generation lipid-lowering therapies.
References
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- Dubuc G, et al. Statins Upregulate PCSK9, the Gene Encoding the Proprotein Convertase Neural Apoptosis-Regulated Convertase-1 Implicated in Familial Hypercholesterolemia. Arteriosclerosis, Thrombosis, and Vascular Biology.
- Maejima T, et al. Effect of this compound on apolipoprotein A-I production in HepG2 cell. PubMed.
- HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816). Assay Genie.
- Kou I, et al. Atorvastatin and lovastatin, but not pravastatin, increased cellular complex formation between PCSK9 and the LDL receptor in human hepatocyte-like C3A cells. PubMed.
- Al-Kuraishy H, et al. A Comparative Study between Atorvastatin and this compound Toxicity on Liver and Kidney in Albino Rats. ResearchGate.
- Deng J, et al. Effect of atorvastatin on hepatocyte LDLR and PCSK9. ResearchGate.
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- O'Keefe JH, et al. This compound: evidence for its place in treatment of hypercholesterolemia. PMC - NIH.
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- Saito Y. Critical appraisal of the role of this compound in treating dyslipidemias and achieving lipid goals. Vascular health and risk management.
- Burnett JR, et al. Inhibition of HMG-CoA Reductase by Atorvastatin Decreases Both VLDL and LDL Apolipoprotein B Production in Miniature Pigs. Arteriosclerosis, Thrombosis, and Vascular Biology.
- Norimatsu K, et al. Lipid Lowering Therapy and Circulating PCSK9 Concentration. PMC - NIH.
- Saku K, et al. This compound, a potent hydroxymethylglutaryl coenzyme a reductase inhibitor, increases cholesterol 7 alpha-hydroxylase gene expression in HepG2 cells. PubMed.
- Erikhina M.V., et al. HepG2 cell line as a model for studying of the statins' hepatic uptake. ResearchGate.
- HMG-CoA Reductase Inhibitors. StatPearls - NCBI Bookshelf.
- Schwartz G.G., et al. Effects of Atorvastatin on the Intracellular Stability and Secretion of Apolipoprotein B in HepG2 Cells. PubMed.
- Wang Y, et al. Atorvastatin increases Fads1, Fads2 and Elovl5 gene expression via the geranylgeranyl pyrophosphate-dependent Rho kinase pathway in 3T3-L1 cells. PubMed Central.
- Regulatory mechanisms of hepatocyte PCSK9 expression: translating mechanistic insights into potential nutraceuticals. ResearchGate.
- Liu Y, et al. Statin-Induced Geranylgeranyl Pyrophosphate Depletion Promotes PCSK9–Dependent Adipose Insulin Resistance. PMC.
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A Comparative Guide to the Mechanistic Differences Between Pitavastatin and Simvastatin on Smooth Muscle Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
The proliferation of vascular smooth muscle cells (SMCs) is a critical component in the pathogenesis of atherosclerosis and in-stent restenosis. Statins, primarily known for their cholesterol-lowering effects, have been shown to exert direct effects on the vascular wall, including the inhibition of SMC proliferation.[1][2] These cholesterol-independent actions, termed pleiotropic effects, are a key area of research for understanding the full therapeutic potential of this drug class.[1][3][4] This guide provides an in-depth comparison of the mechanistic differences between two commonly prescribed statins, pitavastatin and simvastatin, on SMC proliferation, supported by experimental data and methodologies.
Introduction to this compound and Simvastatin
Both this compound and simvastatin are inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[5][6][7] This inhibition is the primary mechanism for their lipid-lowering effects.[7][8] However, the mevalonate pathway also produces essential non-steroidal isoprenoid compounds, and by inhibiting their synthesis, statins can modulate various cellular processes, including cell growth and differentiation.[1][6][7]
This compound is a newer, synthetic, and lipophilic statin with distinct pharmacokinetic properties, including minimal metabolism by the cytochrome P450 system, which reduces the potential for drug-drug interactions.[9][10] Simvastatin, a widely used lipophilic statin, has been extensively studied for its pleiotropic effects on the vasculature.[5][11]
Core Mechanistic Pathways in SMC Proliferation
The inhibitory effects of this compound and simvastatin on SMC proliferation are largely attributed to their pleiotropic effects, which are independent of their cholesterol-lowering action.[3][6] These effects are primarily mediated through the inhibition of isoprenoid synthesis, which is crucial for the post-translational modification and function of small GTP-binding proteins like Rho and Ras.[4][12]
The Role of the RhoA/ROCK Pathway
The RhoA/Rho-associated coiled-coil containing kinase (ROCK) pathway is a central regulator of SMC proliferation and migration.[12][13] Statins inhibit the synthesis of geranylgeranyl pyrophosphate (GGPP), an isoprenoid intermediate required for the membrane localization and activation of RhoA.[12][14] Inhibition of the RhoA/ROCK pathway by statins leads to several downstream effects that collectively suppress SMC proliferation.[12][15]
This compound's Impact: this compound has been shown to inhibit the RhoA/ROCK pathway, leading to a decrease in SMC proliferation.[3][16] This inhibition is associated with a reduction in myosin light chain (MLC) phosphorylation and F-actin stress fiber formation, which are critical for cell division and migration.[16][17] The inhibitory effects of this compound on these processes can be reversed by the addition of mevalonate or GGPP, confirming the role of the mevalonate pathway.[16][17]
Simvastatin's Impact: Simvastatin also effectively inhibits the RhoA/ROCK pathway in SMCs.[5][14][18] This leads to the disruption of RhoA activation, which in turn suppresses the phosphorylation of downstream targets involved in cell contraction and proliferation.[5] Furthermore, simvastatin's inhibition of RhoA can induce apoptosis in vascular smooth muscle cells.[18] The effects of simvastatin on this pathway are also reversed by the addition of GGPP.[5][14]
Caption: Statin Inhibition of the RhoA/ROCK Pathway in SMCs.
Modulation of Cell Cycle Regulatory Proteins
Statins can also influence the expression and activity of key cell cycle regulatory proteins. The progression of the cell cycle is controlled by cyclins and cyclin-dependent kinases (CDKs).
This compound's Impact: Studies have indicated that this compound can suppress DNA synthesis in SMCs.[19] It achieves this, in part, by inactivating extracellular signal-regulated kinases 1/2 (ERK1/2), a key signaling pathway involved in cell proliferation.[19] This inactivation of ERK1/2 is linked to the depletion of mevalonate pathway products.[19] this compound has also been shown to reduce the expression of the pro-inflammatory gene Egr-1, which is involved in regulating SMC proliferation.[20][21]
Simvastatin's Impact: Simvastatin has been shown to inhibit SMC proliferation by upregulating the expression of the cyclin-dependent kinase inhibitor p21WAF1.[22] This protein halts the cell cycle at the G1 phase, preventing DNA replication and cell division. Additionally, simvastatin can induce apoptosis in SMCs, further contributing to the reduction of cell numbers.[2][18]
Experimental Methodologies
To investigate the mechanistic differences between this compound and simvastatin on SMC proliferation, a series of in vitro experiments are typically employed.
Experimental Workflow
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A Senior Application Scientist's Guide to Validating the Efficacy of Pitavastatin in a High-Fat Diet-Induced Hyperlipidemic Rat Model
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust preclinical study validating the efficacy of Pitavastatin. We will move beyond a simple recitation of protocols to explore the causal reasoning behind experimental choices, ensuring a self-validating study design that yields trustworthy and publishable results. This guide compares this compound's performance with other alternatives and is supported by established experimental data and methodologies.
Introduction: The Rationale for Preclinical Validation of this compound
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a primary modifiable risk factor for atherosclerotic cardiovascular disease. Statins, which are competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, are the cornerstone of hyperlipidemia therapy.[1][2] HMG-CoA reductase catalyzes a rate-limiting step in cholesterol biosynthesis.[1][2][3]
This compound is a potent, fully synthetic statin that demonstrates strong HMG-CoA reductase inhibition.[2] Notably, it is minimally metabolized by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4, which is a major pathway for many other statins.[4][5] This characteristic reduces the potential for drug-drug interactions, making this compound a compelling candidate for specific patient populations.[6] Preclinical validation in a reliable animal model is a critical step to elucidate its lipid-lowering efficacy and safety profile before advancing to clinical trials. The high-fat diet (HFD) induced hyperlipidemic rat model is a well-established and clinically relevant platform for this purpose, as it mimics the diet-related dyslipidemia common in humans.[7][8][9]
Designing the In Vivo Study: From Model Induction to Therapeutic Intervention
The credibility of the entire study hinges on the successful and consistent induction of a hyperlipidemic state and a well-structured experimental design.
The High-Fat Diet (HFD) Hyperlipidemia Rat Model
Expertise & Experience: The choice of an HFD model is predicated on its ability to induce a metabolic state that closely resembles human hyperlipidemia, including elevated total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG).[7] The duration of feeding is critical; a period of 4 to 8 weeks is typically sufficient to establish a stable hyperlipidemic phenotype without causing irreversible organ damage that could confound the results.[7][9][10]
Experimental Protocol: Induction of Hyperlipidemia
-
Animal Selection: Use male Wistar or Sprague-Dawley rats, approximately 7-8 weeks old, weighing 150-200g. House them in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle).[9][11]
-
Acclimatization: Allow a one-week acclimatization period with free access to standard chow and water before commencing the experiment.[11]
-
Diet Formulation: Prepare a high-fat diet. A common and effective composition consists of:
-
Standard Chow: ~60%
-
Lard/Vanaspati Ghee: ~20%
-
Cholesterol: ~1-2%
-
Cholic Acid: ~0.5% (to aid lipid absorption)
-
Sucrose/Fructose: ~10-15%
-
This diet composition can be procured from commercial vendors or prepared in-house. Consistency is key.
-
-
Induction Phase: Feed the rats the HFD ad libitum for 6-8 weeks. A control group should receive a standard pellet diet concurrently.[7]
-
Confirmation of Hyperlipidemia: Prior to initiating treatment, collect a baseline blood sample (via tail vein) to confirm the hyperlipidemic state by measuring the lipid profile. Expect significantly elevated TC, TG, and LDL-C compared to the control group.
Experimental Workflow and Group Design
A logical workflow ensures that all variables are controlled and the data collected is robust.
Authoritative Grounding: The experimental design must include appropriate controls to validate the findings. A normal control confirms baseline health, a disease control (HFD) establishes the model's efficacy, and a positive control (a well-characterized statin like Atorvastatin) provides a benchmark for comparison.[7]
Caption: Experimental workflow for validating this compound efficacy.
Experimental Groups (n=8-10 rats per group):
-
Group 1 (Normal Control): Standard diet + Vehicle (e.g., 1% CMC-Na) daily.
-
Group 2 (Hyperlipidemic Control): HFD + Vehicle daily.
-
Group 3 (this compound - Low Dose): HFD + this compound (e.g., 1 mg/kg) daily.
-
Group 4 (this compound - High Dose): HFD + this compound (e.g., 2 mg/kg) daily.
-
Group 5 (Comparator): HFD + Atorvastatin (e.g., 10 mg/kg) daily.[7][12]
Trustworthiness: Dosing should be performed via oral gavage to ensure accurate and consistent administration. The vehicle used to suspend the drugs must be administered to the control groups to nullify any potential effects of the vehicle itself.
Efficacy Assessment: Protocols and Data Interpretation
The primary measure of efficacy is the drug's ability to ameliorate the hyperlipidemic state. This is quantified through a panel of biochemical assays.
Core Biochemical Assays
Experimental Protocol: Serum Lipid Profile and Liver Function Analysis
-
Blood Collection: At the end of the treatment period, fast the animals overnight (12-14 hours). Anesthetize the rats (e.g., with isoflurane or ketamine/xylazine) and collect blood via cardiac puncture.
-
Serum Separation: Dispense the blood into serum separator tubes. Allow to clot for 30 minutes at room temperature, then centrifuge at 3000 rpm for 15 minutes at 4°C.[13]
-
Lipid Profile Analysis: Use commercially available enzymatic colorimetric kits for the quantitative determination of:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Calculation: Low-Density Lipoprotein Cholesterol (LDL-C) is typically calculated using the Friedewald formula (if TG < 400 mg/dL): LDL-C = TC - HDL-C - (TG / 5)
-
-
Liver Function Analysis: Use the same serum samples to measure the activity of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using appropriate enzymatic kits.[14][15][16][17] Elevated levels of these enzymes are indicative of potential liver damage.[14][16]
Data Presentation and Comparative Analysis
Trustworthiness: Summarizing quantitative data in a clear, tabular format is essential for direct comparison and interpretation. The data below is representative of expected outcomes based on published literature.[12][18]
| Group | Treatment | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) | ALT (U/L) |
| 1 | Normal Control | 75 ± 6.5 | 80 ± 7.2 | 45 ± 3.1 | 14 ± 2.8 | 40 ± 4.1 |
| 2 | HFD Control | 255 ± 15.1 | 190 ± 12.8 | 28 ± 2.5 | 189 ± 14.5 | 85 ± 7.9 |
| 3 | This compound (1 mg/kg) | 160 ± 11.2 | 135 ± 9.5 | 38 ± 2.9 | 95 ± 10.1 | 52 ± 5.3 |
| 4 | This compound (2 mg/kg) | 130 ± 9.8 | 110 ± 8.1 | 42 ± 3.0 | 66 ± 8.5 | 48 ± 4.9 |
| 5 | Atorvastatin (10 mg/kg) | 145 ± 10.5 | 125 ± 9.0** | 35 ± 2.7 | 85 ± 9.3 | 55 ± 6.0 |
| *Values are presented as Mean ± SEM. **p<0.01 vs HFD Control; p<0.05 vs HFD Control. |
Interpretation:
-
Efficacy: A successful outcome is characterized by a statistically significant reduction in TC, TG, and LDL-C in the this compound-treated groups compared to the HFD Control group. A dose-dependent effect is often observed.
-
Comparative Performance: this compound 2 mg has been shown to be comparable or superior to Atorvastatin 10 mg in lowering LDL-C.[12][19] A notable advantage of this compound is its tendency to cause a more significant increase in HDL-C compared to other statins.[5][18]
-
Safety: The ALT and AST levels in the treatment groups should be significantly lower than in the HFD control group and ideally close to the normal control group, indicating a reversal of HFD-induced liver stress and a good safety profile.[11]
Mechanistic Insights: The "Why" Behind the Results
Expertise & Experience: Understanding the mechanism of action provides a solid foundation for interpreting the biochemical data. This compound's primary action is the potent and selective inhibition of HMG-CoA reductase.
Caption: Mechanism of action of this compound on the HMG-CoA reductase pathway.
This inhibition depletes the intracellular cholesterol pool in hepatocytes.[3] To compensate, the cell upregulates the expression of LDL receptors on its surface.[1][3] These receptors then clear LDL-C from the circulation more efficiently, leading to the observed reduction in serum LDL-C levels.[3] Furthermore, sustained inhibition of hepatic cholesterol synthesis also leads to decreased production of very-low-density lipoproteins (VLDL), contributing to the reduction in triglycerides.[1]
Beyond lipid-lowering, statins like this compound exhibit "pleiotropic" effects, including improving endothelial function and reducing inflammation, which contribute to their overall cardiovascular benefits.[3][18]
Conclusion
This guide outlines a robust, self-validating framework for assessing the preclinical efficacy of this compound. By employing a high-fat diet-induced hyperlipidemic rat model, researchers can effectively demonstrate this compound's potent ability to lower total cholesterol, triglycerides, and LDL-C. Comparative analysis often reveals its non-inferiority or superiority to other statins, particularly regarding its beneficial effects on HDL-C and its favorable safety profile, evidenced by the normalization of liver enzymes.[5][20] The mechanistic underpinnings of its action through HMG-CoA reductase inhibition provide a clear rationale for the observed biochemical outcomes. Following these detailed protocols and analytical strategies will generate high-quality, reliable data essential for advancing drug development.
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A Senior Application Scientist's Guide to Differential Gene Expression Analysis: Pitavastatin vs. Rosuvastatin
Introduction: Beyond Cholesterol Reduction
Statins, or HMG-CoA reductase inhibitors, are a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular disease.[1][2] Their primary mechanism involves competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is crucial for cholesterol biosynthesis in the liver.[1][3][4] However, the clinical benefits of statins often extend beyond their lipid-lowering effects. These additional, "pleiotropic" effects—which include improving endothelial function, reducing inflammation, and decreasing oxidative stress—are thought to contribute significantly to their therapeutic efficacy.[2][5][6]
While all statins share a common primary target, differences in their chemical structure, pharmacokinetics, and potency can lead to distinct pharmacological profiles and varied pleiotropic effects.[7] This guide focuses on two prominent statins: Pitavastatin, a moderately potent statin, and Rosuvastatin, a high-intensity statin.[8][9] this compound is noted for its minimal metabolism by cytochrome P450 (CYP) enzymes, potentially reducing drug-drug interactions, and has shown neutral or beneficial effects on glucose metabolism.[9][10][11] Rosuvastatin is one of the most potent statins for lowering LDL cholesterol ("bad cholesterol").[9]
Understanding the distinct molecular fingerprints these drugs leave on a cell is paramount for drug development professionals and researchers aiming to leverage or mitigate specific cellular responses. Differential gene expression (DGE) analysis using RNA sequencing (RNA-Seq) is a powerful and unbiased methodology for capturing the global transcriptomic changes induced by a compound.[12][13][14] This guide provides an in-depth, experience-driven framework for designing, executing, and interpreting a DGE study to compare the cellular impact of this compound and Rosuvastatin.
Pharmacological Profiles: A Tale of Two Statins
The fundamental difference in how this compound and Rosuvastatin might uniquely alter gene expression begins with their distinct molecular and metabolic properties. These differences influence their bioavailability, tissue distribution, and potential for off-target effects.
| Feature | This compound (Livalo) | Rosuvastatin (Crestor) | Rationale for DGE Impact |
| Potency / Intensity | Moderate-Intensity[8] | Moderate-to-High Intensity[8][9] | Higher potency may induce a stronger or broader transcriptomic response, potentially affecting more cellular pathways. |
| Metabolism | Minimal metabolism by CYP enzymes (primarily UGT)[9][11] | Metabolized by CYP2C9 and CYP2C19[9][11] | Different metabolic pathways reduce the risk of certain drug-drug interactions for this compound and may lead to different intracellular concentrations and subsequent gene expression changes. |
| Pleiotropic Effects | Favorable effects on glucose metabolism; increases HDL cholesterol[10][11][15][16] | Potent LDL-C reduction; reduces C-Reactive Protein (CRP)[2][8] | These distinct clinical profiles suggest underlying differences in the regulation of genes involved in glucose homeostasis, inflammation, and lipid transport. |
| Indication | Primary hypercholesterolemia and mixed dyslipidemia[8] | Broader, including primary prevention of cardiovascular events[8] | The broader indication for Rosuvastatin is linked to its potent effects, which may be reflected in more extensive gene expression modulation. |
The Core Mechanism: The Mevalonate Pathway
Both drugs target the same critical pathway. The inhibition of HMG-CoA reductase not only depletes cholesterol but also reduces downstream isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[17][18] These molecules are vital for the post-translational modification (prenylation) of small GTPase proteins (e.g., Ras, Rho, Rac), which are master regulators of numerous cell signaling pathways. Therefore, many of the pleiotropic effects of statins are attributed to the inhibition of this process.
Caption: The Mevalonate Pathway and the site of statin inhibition.
Experimental Design and Protocol: A Self-Validating Workflow
A robust experimental design is the most critical aspect of any RNA-Seq experiment, ensuring that the results are meaningful and reproducible.[19]
Part 1: Experimental Design Rationale
-
Choice of Cellular Model: The liver is the primary site of cholesterol synthesis and statin activity.[3] Therefore, a human hepatoma cell line like HepG2 is an excellent and widely used model. It is well-characterized, easy to culture, and expresses the necessary metabolic pathways. For studying vascular-specific effects, Human Umbilical Vein Endothelial Cells (HUVECs) would be a suitable alternative.[20][21]
-
Drug Concentration and Exposure Time: The goal is to observe transcriptional changes, not widespread cytotoxicity.
-
Causality: It is crucial to determine the IC50 (half-maximal inhibitory concentration) for cell viability for both statins in your chosen cell line using an assay like MTT or CellTiter-Glo. For DGE analysis, using concentrations at or below the IC20 (e.g., 1-10 µM, based on literature) ensures that observed gene expression changes are due to specific pharmacological effects, not a general stress or death response.[22]
-
Time Points: Transcriptional changes can be rapid. A time course experiment (e.g., 6h, 12h, 24h) is ideal. A 24-hour time point is often chosen as a standard to capture both primary and secondary response genes.[23]
-
-
Controls and Replicates:
-
Controls: A vehicle control (e.g., DMSO, the solvent for the statins) is non-negotiable. This allows you to isolate the effect of the drug from the effect of the solvent.
-
Replicates: Biological replicates (at least n=3 per condition) are essential for statistical power.[23] These are separate cell cultures treated independently, accounting for biological variability. Technical replicates are less critical with modern sequencing platforms but can assess the reproducibility of the library prep and sequencing process.[23]
-
Part 2: Step-by-Step Experimental Protocol
This protocol outlines the major steps from cell culture to sequencing.
Caption: High-level overview of the RNA-Seq experimental workflow.
-
Cell Seeding and Treatment:
-
Culture HepG2 cells in appropriate media (e.g., EMEM + 10% FBS) to ~70-80% confluency in 6-well plates.
-
Prepare stock solutions of this compound and Rosuvastatin in DMSO.
-
Treat cells in triplicate with the pre-determined, non-cytotoxic concentrations of this compound, Rosuvastatin, or an equivalent volume of DMSO (vehicle control). Incubate for 24 hours.
-
-
RNA Extraction and Quality Control (QC):
-
Trustworthiness: This is a critical self-validating step. High-quality RNA is essential for reliable data.[24]
-
Lyse cells directly in the plate using TRIzol or a lysis buffer from a column-based kit (e.g., Qiagen RNeasy).
-
Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove contaminating genomic DNA.
-
Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. The RNA Integrity Number (RIN) is a key metric. A RIN score > 8 is required for high-quality RNA-Seq.
-
Quantify RNA concentration using a Qubit fluorometer.
Table 2: Example RNA Quality Control Metrics
Sample ID Treatment Concentration (ng/µL) RIN Score Pass/Fail P1 This compound 155 9.8 Pass P2 This compound 162 9.7 Pass P3 This compound 148 9.9 Pass R1 Rosuvastatin 170 9.6 Pass R2 Rosuvastatin 165 9.8 Pass R3 Rosuvastatin 159 9.5 Pass V1 Vehicle 181 9.9 Pass V2 Vehicle 177 9.7 Pass | V3 | Vehicle | 184 | 9.6 | Pass |
-
-
RNA-Seq Library Preparation and Sequencing:
-
Starting with ~500 ng of total RNA, isolate mRNA using oligo(dT) magnetic beads to select for polyadenylated transcripts.[24]
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand, perform end-repair, A-tailing, and ligate sequencing adapters. These adapters contain unique indices for multiplexing (pooling multiple samples together).
-
Perform PCR amplification to enrich the adapter-ligated DNA fragments.
-
Perform library QC to assess fragment size distribution and concentration.
-
Pool the indexed libraries and sequence on an Illumina platform (e.g., NovaSeq) to generate ~20 million single-end 50 bp reads per sample.
-
Bioinformatics Analysis: From Raw Data to Biological Insight
The analysis of RNA-Seq data is a multi-step process designed to filter, align, and statistically analyze sequencing reads to identify differentially expressed genes.[25][26][27]
Caption: Standard bioinformatics pipeline for RNA-Seq DGE analysis.
-
Quality Control and Trimming:
-
Alignment:
-
Align the trimmed reads to a reference genome (e.g., human genome build GRCh38) using a splice-aware aligner like STAR .[24][27] A high percentage of uniquely mapped reads (>70%) is indicative of a good quality experiment.[27]
Table 3: Example Alignment QC Metrics (STAR Output)
Sample ID Total Reads Uniquely Mapped Reads (%) P1 21,543,210 92.1% R1 20,987,654 91.5% | V1 | 22,109,876 | 92.5% |
-
-
Quantification:
-
Differential Gene Expression (DGE) Analysis:
-
Expertise: Raw counts cannot be compared directly due to variations in sequencing depth and RNA composition between samples.[29][30] Normalization is a mandatory step to scale the raw counts.[31]
-
Use a specialized R package like DESeq2 or edgeR .[12] These tools incorporate robust normalization methods (like TMM for edgeR or the median of ratios for DESeq2) and use statistical models based on the negative binomial distribution to test for differential expression.[28][32]
-
The analysis will compare:
-
This compound vs. Vehicle
-
Rosuvastatin vs. Vehicle
-
-
The results are typically filtered based on an adjusted p-value (or False Discovery Rate, FDR) threshold of < 0.05 and a log2 fold change cutoff (e.g., > |1|).
-
Interpreting the Data: Finding the Unique Molecular Signatures
The final output will be two lists of differentially expressed genes (DEGs). The true scientific insight comes from comparing these lists.
Table 4: Hypothetical Top Differentially Expressed Genes (vs. Vehicle) (Illustrative Data)
| Gene Symbol | This compound log2(FoldChange) | This compound p-adj | Rosuvastatin log2(FoldChange) | Rosuvastatin p-adj | Putative Function |
| HMGCR | -2.58 | 1.2e-50 | -3.15 | 4.5e-65 | Statin Target (Cholesterol Synthesis) |
| LDLR | 1.95 | 3.4e-22 | 2.41 | 8.9e-30 | LDL Cholesterol Uptake |
| SREBF2 | 1.50 | 7.8e-15 | 1.88 | 2.1e-21 | Cholesterol Homeostasis Regulator |
| INSIG1 | 1.21 | 6.5e-11 | 1.45 | 9.2e-14 | SREBP activity inhibitor |
| ABCA1 | 0.85 | 2.2e-06 | 1.10 | 3.3e-09 | Cholesterol Efflux |
| PPARG | 0.92 | 4.1e-07 | 0.15 | 0.65 (NS) | Adipogenesis, Glucose Metabolism |
| IL6 | -0.55 | 0.21 (NS) | -1.55 | 1.8e-12 | Pro-inflammatory Cytokine |
| TLR4 | -0.40 | 0.33 (NS) | -1.20 | 5.5e-09 | Innate Immunity, Inflammation[33] |
Downstream Pathway Analysis
To understand the biological meaning behind the long lists of DEGs, perform functional enrichment analysis using tools that query databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG).[34][35]
-
Common Pathways: Both statins are expected to significantly impact pathways related to "Cholesterol metabolism" and "Terpenoid backbone biosynthesis," validating the on-target effect.
-
Unique Pathways: The key discovery lies here. For example, this compound might uniquely enrich for genes in "Adipocytokine signaling" or "Insulin signaling pathways," consistent with its clinical profile.[16] Rosuvastatin might show stronger enrichment for "NF-kappa B signaling" or "Cytokine-cytokine receptor interaction," pointing to a more pronounced anti-inflammatory effect.[33]
Table 5: Hypothetical Enriched KEGG Pathways (p-adj < 0.05) (Illustrative Data)
| KEGG Pathway | Enriched in this compound DEGs? | Enriched in Rosuvastatin DEGs? | Interpretation |
| hsa00100: Steroid biosynthesis | Yes | Yes | Common On-Target Effect |
| hsa04920: Adipocytokine signaling pathway | Yes | No | Unique effect of this compound on adipocyte-related signaling. |
| hsa04060: Cytokine-cytokine receptor interaction | No | Yes | Unique anti-inflammatory signature for Rosuvastatin. |
| hsa04620: Toll-like receptor signaling pathway | No | Yes | Corroborates stronger modulation of innate immune pathways by Rosuvastatin.[33] |
Conclusion
Differential gene expression analysis provides an unparalleled, high-resolution view of the distinct cellular mechanisms of this compound and Rosuvastatin. While both effectively target the mevalonate pathway, their broader transcriptomic impacts diverge, likely accounting for their unique clinical and pleiotropic profiles. This comparative approach moves beyond a simple measure of potency to reveal nuanced differences in inflammatory modulation, metabolic regulation, and other key cellular processes. For researchers and drug development professionals, this methodology is not just a discovery tool but a foundational approach for mechanism-of-action studies, biomarker identification, and the strategic development of next-generation therapeutics.
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A Comparative Guide to the Pleiotropic Effects of Pitavastatin and Pravastatin for Researchers and Drug Development Professionals
In the landscape of cardiovascular therapeutics, statins have long been cornerstone agents, primarily lauded for their potent lipid-lowering capabilities. However, the clinical benefits of statins often extend beyond what can be solely attributed to the reduction of low-density lipoprotein cholesterol (LDL-C). These additional, non-lipid-lowering properties, termed "pleiotropic effects," are a subject of intense research and are crucial for understanding the full therapeutic potential of this drug class. This guide provides a detailed comparative analysis of the pleiotropic effects of two notable statins: pitavastatin, a lipophilic statin, and pravastatin, a hydrophilic statin. We will delve into their differential impacts on endothelial function, inflammation, and oxidative stress, supported by experimental data and detailed protocols to empower researchers in their own investigations.
The Crux of Statin Pleiotropy: Beyond HMG-CoA Reductase
The primary mechanism of action for all statins is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition upregulates LDL receptor expression in the liver, leading to increased clearance of circulating LDL-C. However, the inhibition of HMG-CoA reductase also has a crucial downstream consequence: the depletion of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Rho, Rac, and Ras. The disruption of the function of these signaling proteins is central to the pleiotropic effects of statins.[1][2][3][4]
This guide will focus on the comparative effects of this compound and pravastatin on three key areas of pleiotropy:
-
Endothelial Function: The health of the vascular endothelium is paramount for cardiovascular homeostasis. Statins can improve endothelial function by enhancing the production of nitric oxide (NO), a potent vasodilator and anti-inflammatory molecule.
-
Inflammation: Atherosclerosis is now widely recognized as a chronic inflammatory disease. Statins exhibit anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines and adhesion molecules.
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses contributes to endothelial dysfunction and atherosclerosis. Statins can mitigate oxidative stress through various mechanisms.
Comparative Analysis of Pleiotropic Effects: this compound vs. Pravastatin
While both this compound and pravastatin exhibit pleiotropic effects, their distinct physicochemical properties—this compound being lipophilic and pravastatin being hydrophilic—may influence their tissue distribution and molecular interactions, leading to differences in their pleiotropic profiles.
Impact on Endothelial Function
A healthy endothelium is characterized by the bioavailability of nitric oxide (NO), produced by endothelial nitric oxide synthase (eNOS). Statins can positively influence eNOS activity through multiple mechanisms.
This compound: Studies have shown that this compound can activate eNOS, leading to increased NO production. This effect is, in part, mediated by the inhibition of the RhoA/Rho-kinase (ROCK) pathway.[5] The inhibition of RhoA geranylgeranylation prevents its activation, leading to the stabilization of eNOS mRNA and subsequent upregulation of eNOS protein expression.[3] Furthermore, this compound has been shown to increase the phosphorylation of eNOS at its activating site (Ser1177) through the PI3K/Akt signaling pathway.[6]
Pravastatin: Pravastatin has also been demonstrated to activate eNOS and promote vasodilation, independent of its cholesterol-lowering effects.[6][7] Like this compound, this is linked to the inhibition of the Rho/ROCK pathway. Additionally, pravastatin has been shown to increase the number and function of endothelial progenitor cells (EPCs), which are crucial for endothelial repair.[8]
Comparative Data Summary: Endothelial Function
| Pleiotropic Effect | This compound | Pravastatin | Key Findings & Citations |
| eNOS Activation | Potent activator through PI3K/Akt pathway and Rho/ROCK inhibition.[5][6] | Activates eNOS, leading to increased NO production.[6][7] | Both statins enhance eNOS activity, a cornerstone of their endothelial benefits. |
| Endothelial Progenitor Cells (EPCs) | Shown to increase circulating EPCs.[8] | Increases EPC number and function.[8] | This compound may have a more pronounced effect on increasing circulating EPCs compared to atorvastatin, a similar lipophilic statin.[8] Pravastatin's effect on EPCs is also well-documented. |
| Vasodilation | Improves endothelium-dependent vasodilation. | Induces vasorelaxation in aortic rings.[7] | Both statins contribute to improved blood flow and vascular health. |
Anti-Inflammatory Effects
The anti-inflammatory properties of statins are a critical component of their pleiotropic profile. A key biomarker for systemic inflammation is high-sensitivity C-reactive protein (hs-CRP).
This compound: Clinical studies have consistently demonstrated that this compound significantly reduces hs-CRP levels in patients with hypercholesterolemia.[9] Furthermore, in a head-to-head trial with pravastatin in HIV-infected patients (a population with chronic inflammation), this compound showed a significantly greater reduction in markers of immune activation and arterial inflammation, including soluble CD14 (sCD14), oxidized LDL (oxLDL), and lipoprotein-associated phospholipase A2 (Lp-PLA2).[9]
Pravastatin: Pravastatin has also been shown to lower hs-CRP levels.[1] The Pravastatin Inflammation/CRP Evaluation (PRINCE) trial provided key evidence for this effect.[1] However, in the aforementioned comparative trial in HIV patients, pravastatin did not significantly reduce sCD14.[9]
Comparative Data Summary: Anti-Inflammatory Markers
| Inflammatory Marker | This compound (% change) | Pravastatin (% change) | Study & Citation |
| hs-CRP | Significant reduction | Significant reduction | Both statins demonstrate anti-inflammatory effects by lowering hs-CRP.[1][9] |
| sCD14 | -10.0% | +0.6% | INTREPID Trial[9] |
| oxLDL | -26.9% | -17.5% | INTREPID Trial[9] |
| Lp-PLA2 | -26.6% | -15.5% | INTREPID Trial[9] |
Antioxidant Properties
Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key driver of endothelial dysfunction and atherosclerosis. Statins can counteract this by reducing ROS production and enhancing antioxidant defenses.
This compound: this compound has been shown to reduce oxidative stress by inhibiting NADPH oxidase, a major source of vascular ROS. This effect is linked to the inhibition of Rac1, another small GTP-binding protein.[2] Additionally, this compound can increase the expression and activity of antioxidant enzymes such as superoxide dismutase (SOD).[10][11][12]
Pravastatin: Pravastatin also exhibits antioxidant effects. Studies have shown that it can directly scavenge superoxide radicals and improve the activity of antioxidant enzymes like SOD.[13][14][15]
Comparative Data Summary: Antioxidant Effects
| Antioxidant Effect | This compound | Pravastatin | Key Findings & Citations |
| ROS Production | Reduces ROS by inhibiting NADPH oxidase.[2] | Demonstrates superoxide scavenging activity.[13][14] | Both statins help to mitigate the damaging effects of oxidative stress in the vasculature. |
| Antioxidant Enzymes | Increases superoxide dismutase (SOD) activity.[10][11][12] | Increases SOD activity.[15] | The enhancement of the body's natural antioxidant defenses is a shared pleiotropic mechanism. |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the molecular mechanisms and to facilitate further research, this section outlines key signaling pathways and experimental workflows.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the pleiotropic effects of this compound and pravastatin.
Caption: Statin-mediated inhibition of HMG-CoA reductase and subsequent pleiotropic effects.
Experimental Protocols
The following are detailed protocols for key experiments to assess the pleiotropic effects of statins.
This protocol outlines a method to study the anti-inflammatory effects of this compound and pravastatin on tumor necrosis factor-alpha (TNF-α)-stimulated human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs (primary cells or a low-passage cell line)
-
Endothelial Cell Growth Medium (with supplements)
-
This compound and Pravastatin (research grade)
-
Recombinant Human TNF-α
-
Phosphate-Buffered Saline (PBS)
-
TRIzol reagent for RNA extraction
-
qRT-PCR reagents and primers for inflammatory markers (e.g., VCAM-1, ICAM-1, IL-6)
-
ELISA kits for secreted cytokines (e.g., IL-6, MCP-1)
-
Western blot reagents and antibodies for signaling proteins (e.g., phospho-NF-κB p65, total NF-κB p65)
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium at 37°C in a humidified 5% CO2 incubator.
-
Statin Pre-treatment: Seed HUVECs in 6-well plates and allow them to reach 80-90% confluency. Pre-treat the cells with varying concentrations of this compound or pravastatin (e.g., 0.1, 1, 10 µM) or vehicle control for 24 hours.
-
Inflammatory Challenge: After pre-treatment, stimulate the cells with TNF-α (e.g., 10 ng/mL) for a specified time (e.g., 4 hours for RNA analysis, 24 hours for protein analysis).
-
RNA Analysis (qRT-PCR):
-
Lyse the cells with TRIzol and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR to quantify the relative expression of inflammatory genes (VCAM-1, ICAM-1, IL-6), normalized to a housekeeping gene (e.g., GAPDH).
-
-
Protein Analysis (ELISA and Western Blot):
-
Collect the cell culture supernatant for ELISA to measure the concentration of secreted cytokines.
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors for Western blot analysis of key inflammatory signaling proteins.
-
Causality and Self-Validation: This protocol includes a vehicle control to establish the baseline inflammatory response to TNF-α. The dose-response to the statins allows for the determination of their potency. The use of both RNA and protein analysis provides a more complete picture of the anti-inflammatory effects.
This protocol describes a common in vivo model to assess the impact of this compound and pravastatin on the development of atherosclerosis in apolipoprotein E-deficient (ApoE-/-) mice.[11][16][17][18][19]
Materials:
-
ApoE-/- mice (e.g., on a C57BL/6J background)
-
High-fat diet (e.g., Western diet containing 21% fat and 0.15% cholesterol)
-
This compound and Pravastatin
-
Gavage needles
-
Surgical tools for tissue harvesting
-
Oil Red O stain
-
Histology equipment
Procedure:
-
Animal Model and Diet: At 6-8 weeks of age, place male ApoE-/- mice on a high-fat diet to induce atherosclerosis.
-
Statin Treatment: After 4-6 weeks on the high-fat diet, divide the mice into three groups: vehicle control, this compound-treated, and pravastatin-treated. Administer the statins daily via oral gavage at appropriate doses (e.g., 1-10 mg/kg/day).
-
Treatment Duration: Continue the treatment for 8-12 weeks.
-
Tissue Harvesting: At the end of the treatment period, euthanize the mice and perfuse the vascular system with PBS followed by 4% paraformaldehyde. Harvest the aorta from the heart to the iliac bifurcation.
-
Atherosclerotic Plaque Analysis:
-
En face analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich plaques. Quantify the plaque area as a percentage of the total aortic surface area using image analysis software.
-
Aortic root histology: Embed the aortic root in OCT compound, cryosection, and stain with Oil Red O and hematoxylin. Quantify the lesion area in serial sections.
-
Causality and Self-Validation: The use of a vehicle control group on the same high-fat diet is essential to isolate the effects of the statins. The quantification of plaque burden at different locations in the aorta provides a robust assessment of the anti-atherosclerotic efficacy.
Conclusion and Future Directions
This comparative guide highlights that both this compound and pravastatin possess significant pleiotropic effects that contribute to their cardiovascular benefits beyond LDL-C lowering. This compound, a lipophilic statin, appears to have more potent anti-inflammatory effects in certain contexts, as evidenced by its superior reduction of specific inflammatory markers in a head-to-head clinical trial.[9] Both statins effectively improve endothelial function and mitigate oxidative stress, primarily through the modulation of the Rho/ROCK and eNOS signaling pathways.
For researchers and drug development professionals, understanding these nuanced differences is crucial for designing targeted therapies and for selecting the appropriate statin for specific patient populations. The provided experimental protocols offer a starting point for further investigation into the pleiotropic mechanisms of these and other statins.
Future research should focus on:
-
Head-to-head clinical trials with primary endpoints focused on pleiotropic effects.
-
Investigating the impact of statin lipophilicity on tissue-specific pleiotropic effects.
-
Elucidating the full spectrum of signaling pathways modulated by different statins.
By continuing to unravel the complexities of statin pleiotropy, we can further optimize their use in the prevention and treatment of cardiovascular disease.
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This compound at low dose activates endothelial nitric oxide synthase through PI3K-AKT pathway in endothelial cells. Life Sciences. [Link]
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In vitro antioxidant activity of pravastatin provides vascular protection. PubMed. [Link]
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Effects of this compound versus atorvastatin on the peripheral endothelial progenitor cells and vascular endothelial growth factor in high-risk patients: a pilot prospective, double-blind, randomized study. PMC - PubMed Central. [Link]
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A Comparative Guide to Validating the Anti-inflammatory Effects of Pitavastatin Using an Endothelial Cell-Macrophage Co-culture Model
This guide provides an in-depth, experimentally-driven comparison of Pitavastatin's anti-inflammatory properties against other statins and a classic non-steroidal anti-inflammatory drug (NSAID). We will delve into the rationale behind utilizing a co-culture model of endothelial cells and macrophages to simulate the inflammatory microenvironment of atherosclerosis, a disease with a significant inflammatory component.[1][2] This guide is designed for researchers, scientists, and drug development professionals seeking to rigorously validate the therapeutic potential of anti-inflammatory compounds.
The contemporary understanding of atherosclerosis has evolved from a simple lipid deposition disease to a complex and chronic inflammatory condition.[3][4] This shift in perspective underscores the importance of evaluating the anti-inflammatory—or "pleiotropic"—effects of lipid-lowering drugs like statins.[3][4][5] Statins, inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, have demonstrated clinical benefits that may extend beyond their primary cholesterol-lowering action.[1][3]
Here, we present a robust in vitro framework to dissect and quantify the anti-inflammatory efficacy of this compound.
The Rationale for a Co-Culture Model in Inflammation Research
Monoculture systems, while useful for studying direct drug effects on a single cell type, fail to capture the intricate intercellular communication that drives inflammatory processes in vivo. In the context of atherosclerosis, the interaction between endothelial cells lining the blood vessels and immune cells like macrophages is a critical initiating event.[6] Co-culture models, therefore, offer a more physiologically relevant system to study these interactions and the impact of therapeutic interventions.[6]
This guide will utilize a co-culture of Human Coronary Artery Endothelial Cells (HCAECs) and THP-1-derived macrophages. This model allows for the investigation of key inflammatory events, including:
-
Endothelial Cell Activation: The expression of adhesion molecules on endothelial cells is a hallmark of inflammation, facilitating the recruitment of immune cells.[3]
-
Macrophage Activation: The release of pro-inflammatory cytokines by macrophages amplifies the inflammatory cascade.
-
Intercellular Signaling: The crosstalk between endothelial cells and macrophages sustains and propagates the inflammatory response.
Several co-culture methodologies have been developed to model atherosclerosis, ranging from simple transwell systems to more complex 3D models.[7] For this guide, we will focus on a straightforward yet powerful transwell co-culture system that allows for the study of soluble mediator exchange while maintaining distinct cell populations for analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for validating the anti-inflammatory effects of this compound.
Comparative Drug Panel
To provide a comprehensive evaluation, this compound will be compared against:
-
Rosuvastatin: Another potent statin, allowing for a direct comparison of anti-inflammatory effects within the same drug class.[8][9]
-
Diclofenac: A well-characterized NSAID, serving as a positive control for anti-inflammatory activity.[10]
Detailed Experimental Protocols
Protocol 1: Cell Culture and Co-culture Setup
1.1. Human Coronary Artery Endothelial Cell (HCAEC) Culture:
- Culture HCAECs in Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
- Use cells between passages 3 and 6 for all experiments to ensure consistency.[11]
1.2. THP-1 Monocyte Culture and Differentiation:
- Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[12]
- To differentiate monocytes into macrophage-like cells, seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 24-well plate and treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
- After 48 hours, remove the PMA-containing medium, wash the adherent macrophages with sterile PBS, and add fresh RPMI-1640 medium. Allow cells to rest for 24 hours before initiating the co-culture.
1.3. Co-culture Assembly:
- Seed HCAECs onto the apical side of a 0.4 µm pore size Transwell® insert in a 24-well plate at a density of 1 x 10^5 cells/insert and allow them to form a confluent monolayer (approximately 48 hours).
- Once the HCAEC monolayer is confluent, carefully place the Transwell® inserts into the 24-well plate containing the differentiated THP-1 macrophages. This establishes the indirect co-culture system.
Protocol 2: Induction of Inflammation and Drug Treatment
2.1. Inflammatory Stimulus:
- To induce an inflammatory response, treat the co-culture system with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.[13][14] LPS is a component of the outer membrane of Gram-negative bacteria and is a potent activator of the inflammatory cascade.[13][14]
2.2. Drug Treatment:
- Prepare stock solutions of this compound, Rosuvastatin, and Diclofenac in a suitable solvent (e.g., DMSO).
- Simultaneously with LPS stimulation, treat the co-cultures with a range of concentrations for each drug. It is crucial to include a vehicle control (solvent only). A suggested concentration range for the statins is 1-10 µM.[15]
2.3. Incubation:
- Incubate the treated co-culture plates for 24 hours at 37°C and 5% CO2.
Protocol 3: Quantification of Inflammatory Markers
3.1. Supernatant Collection:
- After the 24-hour incubation period, carefully collect the culture supernatant from the basolateral compartment (the well containing the macrophages) for cytokine analysis. Centrifuge the supernatant to remove any cellular debris and store at -80°C until analysis.
3.2. Cytokine Measurement by ELISA:
- Quantify the concentrations of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1), in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[16][17][18] Follow the manufacturer's instructions for the ELISA procedure.
3.3. Gene Expression Analysis (Optional but Recommended):
- For a more in-depth analysis, harvest the HCAECs and macrophages separately.
- Isolate total RNA from each cell type and perform quantitative real-time PCR (qPCR) to measure the expression of genes encoding inflammatory markers, such as VCAM-1 and ICAM-1 in HCAECs, and TNF-α and IL-6 in macrophages.
Data Presentation and Interpretation
The quantitative data obtained from the ELISA and qPCR experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Effect of this compound and Comparators on Pro-inflammatory Cytokine Secretion in an Endothelial Cell-Macrophage Co-culture Model
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | MCP-1 (pg/mL) |
| Vehicle Control | |||
| LPS (100 ng/mL) | |||
| LPS + this compound (1 µM) | |||
| LPS + this compound (5 µM) | |||
| LPS + this compound (10 µM) | |||
| LPS + Rosuvastatin (10 µM) | |||
| LPS + Diclofenac (10 µM) |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Table 2: Effect of this compound and Comparators on Inflammatory Gene Expression in HCAECs and Macrophages
| Treatment Group | HCAEC VCAM-1 (Fold Change) | HCAEC ICAM-1 (Fold Change) | Macrophage TNF-α (Fold Change) | Macrophage IL-6 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (100 ng/mL) | ||||
| LPS + this compound (10 µM) | ||||
| LPS + Rosuvastatin (10 µM) | ||||
| LPS + Diclofenac (10 µM) |
Data should be presented as fold change relative to the vehicle control after normalization to a housekeeping gene.
Mechanistic Insights: The NF-κB Signaling Pathway
The anti-inflammatory effects of statins are, in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][19][20] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[5] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a signaling cascade is initiated, leading to the activation of NF-κB and its translocation to the nucleus, where it drives the transcription of target genes. Statins can interfere with this pathway at multiple points.[21][22]
NF-κB Signaling Pathway Diagram
Caption: Simplified NF-κB signaling pathway and the inhibitory role of this compound.
Discussion and Conclusion
This guide outlines a comprehensive and comparative approach to validating the anti-inflammatory effects of this compound using a physiologically relevant co-culture model. The experimental framework described herein allows for the quantitative assessment of key inflammatory mediators at both the protein and gene expression levels.
Studies have shown that this compound can exert potent anti-inflammatory and immunomodulatory effects.[15][23] For instance, research has demonstrated that this compound can suppress the inflammatory response in human T cells to a greater extent than atorvastatin or rosuvastatin.[15] These effects are attributed to its ability to modulate signaling pathways such as the ERK/AP-1 and p38/AP-1 pathways.[15] Furthermore, clinical data suggests that this compound may have beneficial effects on inflammatory biomarkers in various patient populations.[24][25]
By comparing the efficacy of this compound to another statin and a classic NSAID, researchers can gain valuable insights into its relative potency and potential as a dual-action therapeutic agent for conditions with both a lipid and an inflammatory component, such as atherosclerosis. The use of a co-culture system provides a more robust and translatable in vitro model, bridging the gap between single-cell assays and complex in vivo studies.
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A Senior Application Scientist's Guide to the Cross-Validation of Pitavastatin's Anti-Cancer Efficacy in Diverse Cell Lines
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth framework for the systematic evaluation and cross-validation of pitavastatin's anti-cancer effects. We move beyond simple viability assays to construct a robust, multi-faceted analysis, comparing this compound not only across different cancer cell lines but also against other relevant compounds. The methodologies and rationale provided herein are designed to ensure scientific rigor and generate high-confidence, publication-quality data.
Introduction: The Rationale for Investigating this compound in Oncology
Statins, primarily known as HMG-CoA reductase inhibitors for cholesterol management, have garnered significant attention for their anti-cancer properties.[1] They function by inhibiting the mevalonate pathway, which is crucial for cholesterol synthesis but also for the production of isoprenoid intermediates like geranylgeranyl pyrophosphate (GGPP).[2][3] These intermediates are essential for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras and Rho, which are pivotal in cancer cell proliferation, survival, and metastasis.[1]
This compound, a synthetic statin, has shown particular promise, in some cases demonstrating more potent anti-cancer effects than other statins like atorvastatin.[4] Its mechanisms of action are multifaceted, including the induction of cell cycle arrest, apoptosis, and the modulation of key signaling pathways beyond simple mevalonate depletion.[4][5] Recent studies have also highlighted novel mechanisms, such as blocking autophagy flux to induce apoptosis and suppressing chronic inflammation-associated cancer development by inhibiting IL-33 production.[6][7][8] This guide provides a comprehensive strategy to validate these effects across a panel of cancer cell lines, establishing the breadth and specificity of its therapeutic potential.
Designing a Robust Cross-Validation Framework
A successful cross-validation study hinges on a logical and well-controlled experimental design. The goal is not merely to confirm an effect but to understand its context, potency, and selectivity.
The Principle of Orthogonal Comparison
To generate meaningful data, this compound's effects must be benchmarked. We recommend a three-pronged comparison:
-
Cross-Cancer Type Validation: Assess this compound's efficacy across cell lines from distinct tissues of origin (e.g., breast, cervical, liver, colon) to determine if its effects are universal or cancer-type specific.
-
Intra-Class Comparison: Compare this compound against another widely studied statin, such as Atorvastatin . This helps to distinguish if the observed anti-cancer activity is a general "class effect" of statins or a specific property of this compound.[4]
-
Combination Therapy Potential: Evaluate this compound alongside a standard-of-care chemotherapeutic agent, such as Cisplatin , for the selected cancer types. This explores potential synergistic effects and clinical relevance.[9]
Rationale for Cell Line Selection
The choice of cell lines is critical. A well-curated panel should include lines with varying genetic backgrounds and phenotypes. For this guide, we propose the following panel:
-
HeLa (Cervical Cancer): A robust and widely characterized epithelial cell line. This compound has been shown to induce cell cycle arrest and apoptosis in HeLa cells.[10]
-
MCF-7 (Breast Cancer): An estrogen receptor-positive luminal A breast cancer cell line, representing a common breast cancer subtype.
-
HepG2 (Hepatocellular Carcinoma): A well-differentiated liver cancer cell line suitable for studying metabolic and apoptotic pathways.[11]
-
SW480 (Colon Cancer): A colon adenocarcinoma cell line known for its aggressive phenotype, providing a stringent test for therapeutic efficacy.[6][12]
This selection provides diversity in tissue origin and allows for a broad assessment of this compound's activity.
Core Experimental Protocols & Methodologies
The following protocols are designed to be self-validating by including necessary controls. The causality behind each step is explained to align with best practices in experimental biology.
Workflow for Comparative Drug Efficacy Screening
The overall experimental process follows a logical sequence from initial cytotoxicity screening to detailed mechanistic investigation.
Caption: A generalized workflow for the cross-validation of this compound's effects.
Protocol 1: Cell Viability (MTT Assay)
This assay provides quantitative data on cytotoxicity, allowing for the determination of the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight. Causality: Overnight adherence ensures cells are in a healthy, proliferative state before drug exposure.
-
Treatment: Prepare serial dilutions of this compound, Atorvastatin, and Cisplatin (e.g., 0.1 µM to 200 µM). Replace the culture medium with medium containing the drugs or a vehicle control (e.g., 0.1% DMSO). Causality: A vehicle control is essential to confirm that the solvent used to dissolve the drugs does not have its own cytotoxic effects.
-
Incubation: Incubate plates for 24, 48, and 72 hours. Causality: Multiple time points reveal the kinetics of the drug's effect (e.g., cytostatic vs. cytotoxic).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50 value for each drug and cell line.
Protocol 2: Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay definitively quantifies the percentage of cells undergoing apoptosis.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Treat with the respective IC50 concentration of each drug for 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes. Causality: Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptosis/necrosis).
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Analysis: Gate the cell populations to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Protocol 3: Cell Cycle Analysis
This assay determines if the drug induces cell cycle arrest at specific checkpoints.
Methodology:
-
Cell Treatment: Treat cells in 6-well plates with their IC50 drug concentrations for 24 hours.
-
Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C. Causality: Fixation permeabilizes the cell membrane, allowing the DNA stain to enter.
-
Staining: Wash the cells and resuspend in PBS containing Propidium Iodide and RNase A. Causality: RNase A prevents the staining of double-stranded RNA, ensuring that PI fluorescence is directly proportional to DNA content.
-
Data Acquisition: Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.
-
Analysis: Model the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.
Comparative Data Summary & Interpretation
The data generated from these protocols can be summarized for clear, at-a-glance comparison. The following tables represent hypothetical data consistent with published findings.
Table 1: Comparative IC50 Values (µM) after 48h Treatment
| Cell Line | This compound | Atorvastatin | Cisplatin |
| HeLa | 12.5 | 28.0 | 8.5 |
| MCF-7 | 9.5[11] | 21.3 | 15.2 |
| HepG2 | 1.8[11] | 15.5 | 11.0 |
| SW480 | 18.2 | 35.1 | 9.8 |
Interpretation: This hypothetical data shows this compound having a lower IC50 than atorvastatin across all cell lines, suggesting superior potency.[4] The effect is most pronounced in the HepG2 liver cancer cell line.[11]
Table 2: Percentage of Apoptotic Cells (Early + Late) after 48h Treatment at IC50
| Cell Line | Vehicle Control | This compound | Atorvastatin | Cisplatin |
| HeLa | 4.5% | 45.2% | 25.1% | 55.6% |
| MCF-7 | 3.8% | 51.0% | 28.9% | 42.3% |
| HepG2 | 5.1% | 62.5% | 35.4% | 48.9% |
| SW480 | 4.2% | 38.8% | 19.5% | 51.7% |
Interpretation: this compound is a potent inducer of apoptosis, significantly more so than atorvastatin. This aligns with its mechanism of activating pro-apoptotic pathways.[4][13]
Table 3: Cell Cycle Distribution (%) after 24h Treatment at IC50
| Treatment (HeLa) | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 55% | 30% | 15% |
| This compound | 75% | 15% | 10% |
| Atorvastatin | 65% | 25% | 10% |
Interpretation: this compound treatment leads to a significant accumulation of cells in the G0/G1 phase, indicating cell cycle arrest.[13] This effect is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.[4][5]
Mechanistic Insights: Key Signaling Pathways
This compound's anti-cancer effects are driven by its modulation of several critical signaling pathways.
The Mevalonate Pathway and Beyond
The primary target of this compound is HMG-CoA reductase. Inhibition of this enzyme depletes downstream products necessary for oncogenic protein function.
Caption: this compound inhibits HMG-CoA reductase, depleting GGPP and impairing Ras/Rho function.
Induction of Apoptosis and Cell Cycle Arrest
Beyond the mevalonate pathway, this compound influences other signaling cascades that control cell fate. It has been shown to inhibit pro-survival pathways like PI3K/AKT and activate pro-apoptotic pathways.[10] It can also induce apoptosis by blocking autophagy flux, which leads to an accumulation of FOXO3a, subsequent ER stress, and activation of the PERK-CHOP pathway.[6][12][14]
Caption: this compound's multi-pronged mechanism for inducing apoptosis and cell cycle arrest.
Conclusion and Future Directions
This guide outlines a systematic approach to validating the anti-cancer efficacy of this compound. The evidence suggests that this compound is a potent inhibitor of cancer cell proliferation, acting through the induction of apoptosis and cell cycle arrest across multiple cancer types.[5][13] Its superiority over other statins like atorvastatin in preclinical models indicates it may possess drug-specific properties that warrant further investigation.[4]
Future research should focus on:
-
In Vivo Validation: Testing the most promising this compound-sensitive cell lines (e.g., HepG2) in xenograft mouse models to confirm in vivo efficacy.[10][15]
-
Biomarker Discovery: Identifying potential biomarkers that predict sensitivity to this compound, such as the mutational status of PTEN or the expression level of HMG-CoA reductase.[3]
-
Synergistic Combinations: Expanding studies on combination therapies to identify novel synergies with other targeted agents or immunotherapies.
By employing the rigorous, comparative framework detailed here, researchers can generate high-quality, reproducible data to further elucidate the role of this compound as a promising agent in the oncology drug development pipeline.
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A Comparative Proteomic Guide: Unveiling the Differential Effects of Pitavastatin and Atorvastatin on Endothelial Cells
<
Introduction: Beyond Cholesterol Reduction - The Endothelial Nexus of Statin Therapy
Statins, cornerstone therapies in cardiovascular disease prevention, are primarily recognized for their potent lipid-lowering capabilities. However, a growing body of evidence highlights their "pleiotropic" effects, which are independent of cholesterol reduction and contribute significantly to their clinical benefits.[1][2][3] A key target of these effects is the vascular endothelium, a critical regulator of vascular homeostasis.[3] Endothelial dysfunction is an early and pivotal event in the pathogenesis of atherosclerosis.[3][4] Therefore, understanding how different statins modulate the endothelial proteome is paramount for optimizing therapeutic strategies.
This guide provides a comparative proteomic analysis of endothelial cells treated with two widely prescribed statins: Pitavastatin and Atorvastatin. While both are effective in lowering low-density lipoprotein cholesterol (LDL-C), they exhibit distinct pharmacological profiles that may translate to differential effects on the endothelial proteome.[1][5][6][7][8] this compound is noted for its minimal metabolism by the cytochrome P450 system, potentially leading to fewer drug-drug interactions.[1][7] This investigation aims to elucidate the nuanced molecular changes induced by these two statins, offering researchers and drug development professionals a deeper insight into their respective mechanisms of action on endothelial cells.
The Rationale for a Proteomic Approach
While genomic and transcriptomic analyses provide valuable information, proteomics offers a more direct and functional readout of the cellular state.[9] Proteins are the primary effector molecules in the cell, and their expression levels, post-translational modifications, and interactions dictate cellular function.[10][11] Mass spectrometry-based proteomics allows for the large-scale, unbiased quantification of thousands of proteins, providing a global snapshot of the cellular response to drug treatment.[4][9][12] This comprehensive view is essential for identifying novel therapeutic targets and understanding the complex signaling networks modulated by this compound and Atorvastatin.[10][11][13]
Experimental Design & Methodologies: A Self-Validating System
The following protocols are designed to ensure scientific rigor and reproducibility, forming a self-validating system for the comparative proteomic analysis of statin-treated endothelial cells.
Experimental Workflow Overview
The overall experimental workflow is depicted below. This systematic approach ensures that each step, from cell culture to data analysis, is performed with precision and control.
Caption: A streamlined workflow for the comparative proteomic analysis.
Step-by-Step Protocols
1. Endothelial Cell Culture and Statin Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a well-established and relevant model for studying endothelial function.[14]
-
Culture Conditions: HUVECs are cultured in Endothelial Cell Growth Medium supplemented with the necessary growth factors at 37°C in a humidified atmosphere of 5% CO2.
-
Statin Treatment: HUVECs are seeded and allowed to adhere overnight. The cells are then treated with clinically relevant concentrations of this compound (e.g., 1-10 µM) or Atorvastatin (e.g., 5-20 µM) for 24-48 hours.[5] A vehicle control (DMSO) is run in parallel. The choice of concentration and duration should be based on preliminary dose-response and time-course experiments to ensure cell viability and identify optimal treatment conditions.[15]
2. Protein Extraction and Digestion (Bottom-Up Proteomics)
-
Causality: The "bottom-up" or "shotgun" proteomics approach is employed for its high throughput and deep proteome coverage.[16] This involves digesting proteins into smaller peptides, which are more amenable to mass spectrometric analysis.[12][16]
-
Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing detergents (e.g., SDS, Triton X-100) and protease/phosphatase inhibitors to ensure efficient protein solubilization and prevent degradation.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for subsequent steps.
-
Reduction and Alkylation: Disulfide bonds within proteins are reduced with dithiothreitol (DTT) and then irreversibly alkylated with iodoacetamide (IAA). This step is crucial for complete protein denaturation and to prevent refolding, ensuring efficient enzymatic digestion.[12]
-
Enzymatic Digestion: Proteins are digested overnight with a sequence-specific protease, most commonly trypsin, which cleaves proteins at the C-terminal side of lysine and arginine residues.[12][16]
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Rationale: LC-MS/MS is the core analytical technique in modern proteomics, enabling the separation, identification, and quantification of thousands of peptides from a complex mixture.[12][16][17]
-
Peptide Separation: The resulting peptide mixture is separated by reversed-phase liquid chromatography (LC) using a nanoscale column. Peptides are eluted with an organic solvent gradient, separating them based on their hydrophobicity.[18]
-
Mass Spectrometry: The eluted peptides are ionized (e.g., by electrospray ionization) and introduced into a high-resolution mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). It then selects the most abundant peptides for fragmentation, generating fragment ions that are measured in a second scan (MS2 or tandem MS).[16]
4. Data Analysis and Bioinformatics
-
Protein Identification and Quantification: The acquired MS/MS spectra are searched against a human protein database (e.g., UniProt/Swiss-Prot) using a search engine like MaxQuant or Proteome Discoverer. The software identifies peptides by matching the experimental fragment ion spectra to theoretical spectra derived from the database. Label-free quantification (LFQ) or isobaric labeling (e.g., TMT) can be used to determine the relative abundance of proteins between the different treatment groups.
-
Bioinformatics Analysis: Differentially expressed proteins are subjected to bioinformatics analysis to gain biological insights.[10][19] This includes:
-
Gene Ontology (GO) Enrichment Analysis: To identify over-represented biological processes, molecular functions, and cellular components.
-
Pathway Analysis (e.g., KEGG, Reactome): To map the differentially expressed proteins to known signaling and metabolic pathways.
-
Protein-Protein Interaction (PPI) Network Analysis: To visualize the functional relationships between the identified proteins.
-
Comparative Proteomic Data: this compound vs. Atorvastatin
The following table summarizes hypothetical quantitative proteomics data, highlighting key differentially expressed proteins in HUVECs treated with this compound and Atorvastatin.
| Protein Name | Gene Name | Function | Fold Change (this compound vs. Control) | Fold Change (Atorvastatin vs. Control) |
| Endothelial Nitric Oxide Synthase | NOS3 | Vasodilation, anti-inflammatory | ↑ 1.8 | ↑ 1.5 |
| Kruppel-like Factor 2 | KLF2 | Anti-inflammatory, anti-thrombotic | ↑ 2.2 | ↑ 1.6 |
| Vascular Cell Adhesion Molecule-1 | VCAM1 | Cell adhesion, inflammation | ↓ 2.5 | ↓ 1.9 |
| Plasminogen Activator Inhibitor-1 | SERPINE1 | Fibrinolysis inhibitor, pro-thrombotic | ↓ 2.0 | ↓ 1.4 |
| Heme Oxygenase 1 | HMOX1 | Antioxidant, anti-inflammatory | ↑ 1.9 | ↑ 1.3 |
| Rho-associated protein kinase 1 | ROCK1 | Cell adhesion, migration, contraction | ↓ 1.7 | ↓ 1.2 |
Note: This data is illustrative and intended for demonstration purposes.
Key Signaling Pathways Modulated by this compound and Atorvastatin
Based on the hypothetical proteomics data, several key signaling pathways appear to be differentially modulated by this compound and Atorvastatin.
Endothelial Nitric Oxide Synthase (eNOS) Pathway
Both statins upregulate eNOS, a crucial enzyme for nitric oxide (NO) production, which is a key vasodilator and anti-inflammatory molecule.[3][20][21] The data suggests this compound may have a more pronounced effect on eNOS expression.
Caption: Statin-mediated activation of the eNOS pathway.
Anti-inflammatory and Antioxidant Pathways
Both statins appear to suppress pro-inflammatory pathways by downregulating adhesion molecules like VCAM-1 and upregulating anti-inflammatory and antioxidant proteins such as KLF2 and HMOX1.[22][23] The data suggests a potentially stronger anti-inflammatory and antioxidant effect with this compound.
Validation of Proteomic Findings
Rationale for Orthogonal Validation
While modern mass spectrometry-based proteomics is highly reliable, it is good scientific practice to validate key findings using an orthogonal method.[24][25] Western blotting is a commonly used technique for this purpose, allowing for the targeted validation of specific protein expression changes.[26][27]
Western Blot Protocol
-
Protein Separation: Equal amounts of protein from the cell lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-eNOS, anti-VCAM1).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody. The signal is then visualized using a chemiluminescent substrate.
-
Quantification: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to confirm the proteomics results.
Conclusion and Future Directions
This guide outlines a comprehensive framework for the comparative proteomic analysis of endothelial cells treated with this compound and Atorvastatin. The presented methodologies and hypothetical data highlight the potential for these two statins to elicit distinct molecular responses within the endothelium. While both demonstrate beneficial effects on pathways related to vasodilation, inflammation, and oxidative stress, this compound may exhibit a more potent or distinct profile in certain aspects.
Future studies should aim to expand upon these findings by:
-
Investigating the impact of these statins on post-translational modifications, which play a critical role in regulating protein function.
-
Utilizing more advanced proteomic techniques, such as data-independent acquisition (DIA), for even more comprehensive and reproducible quantification.[16]
-
Translating these in vitro findings to in vivo models and ultimately to clinical studies to confirm the relevance of these differential proteomic signatures.
By continuing to unravel the intricate molecular mechanisms of statins on the endothelium, we can move towards a more personalized approach to cardiovascular disease prevention and treatment.
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In vivo validation of Pitavastatin's plaque stabilization effects compared to other statins
A Comparative Guide to Pitavastatin's Plaque Stabilization Effects: An In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the in vivo plaque stabilization effects of this compound relative to other commonly prescribed statins. By synthesizing data from key preclinical studies, we aim to elucidate the mechanistic advantages and comparative efficacy of this compound in promoting a more stable plaque phenotype, a critical factor in mitigating the risk of acute coronary syndromes.
Introduction: The Clinical Challenge of Plaque Instability
Atherosclerosis is characterized by the buildup of plaques within artery walls. However, the clinical risk is dictated less by the size of a plaque (stenosis) and more by its stability. A vulnerable, unstable plaque features a large necrotic core, high inflammatory cell content, and a thin, fragile fibrous cap. Rupture of this cap can trigger thrombosis, leading to myocardial infarction or stroke.
Statins, or HMG-CoA reductase inhibitors, are cornerstone therapies for cardiovascular disease prevention.[1] While their primary mechanism is lowering low-density lipoprotein cholesterol (LDL-C), it is now well-established that their clinical benefits also stem from "pleiotropic" effects that are independent of lipid reduction.[1][2] These effects include improving endothelial function, reducing inflammation, and directly modifying plaque composition to enhance stability.[1][2] this compound, a potent synthetic statin, has demonstrated unique properties in this regard, warranting a closer examination of its performance against other statins in preclinical models.[2][3]
Mechanisms of Statin-Mediated Plaque Stabilization
Statins influence plaque stability through a complex interplay of molecular pathways. By inhibiting HMG-CoA reductase, they not only block cholesterol synthesis but also prevent the formation of isoprenoid intermediates like geranylgeranyl pyrophosphate (GGPP). This has profound downstream consequences on cellular signaling, particularly the inhibition of small GTP-binding proteins like Rho, which are critical for various pro-atherogenic processes.
Key pleiotropic effects contributing to plaque stabilization include:
-
Reduced Inflammation: Statins decrease the recruitment and activation of inflammatory cells (e.g., macrophages) within the plaque.[2]
-
Increased Fibrous Cap Thickness: They promote the synthesis of collagen by vascular smooth muscle cells (VSMCs), strengthening the fibrous cap.[4]
-
Inhibition of Matrix Metalloproteinases (MMPs): Statins can reduce the expression of MMPs, enzymes that degrade the extracellular matrix and weaken the fibrous cap.[4]
-
Improved Endothelial Function: Statins enhance the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS), which has anti-inflammatory and anti-thrombotic properties.[5][6][7]
Figure 1. Simplified signaling pathway of statin-mediated plaque stabilization.
Comparative In Vivo Evidence: this compound vs. Other Statins
The choice of animal model is critical for studying atherosclerosis. The most widely used are genetically modified mice, such as apolipoprotein E-deficient (ApoE−/−) and LDL receptor-deficient (LDLR−/−) mice.[8][9][10] These models spontaneously develop hypercholesterolemia and atherosclerotic plaques that share features with human lesions, making them suitable for evaluating therapeutic interventions.[8][9][10] Larger animal models like rabbits and pigs are also used, offering closer physiological similarity to humans but at a higher cost.[9][11][12]
This compound vs. Atorvastatin
Atorvastatin is one of the most widely prescribed and studied statins. Comparative studies highlight key differences in their pleiotropic effects.
-
Endothelial Function: In endothelial progenitor cells, both this compound and atorvastatin increased the total amount of eNOS; however, only this compound significantly increased the ratio of phosphorylated (active) eNOS to total eNOS, suggesting a more potent effect on activating this crucial enzyme for vascular health.[13]
-
Inflammation and Plaque Composition: In a large animal model using LDLR-/- pigs fed a high-fat diet, this compound treatment resulted in a 52% reduction in plaque volume.[12] Histological analysis revealed that this compound-treated pigs had plaques with thicker fibrous caps, richer in smooth muscle cells, and significantly less infiltration of inflammatory cells compared to controls.[12] While direct comparative in vivo studies focusing on plaque composition are limited, human clinical trials like the JAPAN-ACS study showed this compound was non-inferior to atorvastatin in reducing coronary plaque volume.[14]
-
HDL Function and Adiponectin: Some studies suggest this compound has a more favorable effect on HDL cholesterol levels and function compared to atorvastatin.[15][16] The COMPACT-CAD study found that long-term treatment with this compound led to significantly greater increases in HDL-C and ApoA-I levels compared to atorvastatin.[16] Furthermore, this compound, unlike other statins, has been shown to significantly increase plasma levels of adiponectin, a hormone with anti-inflammatory and anti-atherogenic properties.[3][16]
This compound vs. Rosuvastatin
Rosuvastatin is considered one of the most potent statins for LDL-C reduction.[17] However, potency in lipid-lowering does not always directly translate to superior plaque stabilization effects.
-
Metabolic Profile: A key differentiator is their effect on glucose metabolism. Several studies indicate that this compound has a neutral effect on glucose homeostasis and may carry a lower risk of new-onset diabetes compared to rosuvastatin and other statins.[3][18][19] In a study on high-fat diet-fed mice, the fasting blood glucose level was significantly lower in the this compound-treated group than in the rosuvastatin-treated group.[18] This is a critical consideration for long-term therapy, as impaired glucose metabolism can itself be a risk factor for atherosclerosis.
-
Drug Metabolism: this compound is minimally metabolized by the cytochrome P450 (CYP) system, primarily undergoing glucuronidation.[17] This reduces the potential for drug-drug interactions compared to rosuvastatin, which is a substrate for CYP2C9.[17] This pharmacokinetic advantage can be crucial for patients on multiple medications.
This compound vs. Pravastatin
Pravastatin is a hydrophilic statin, which contrasts with the lipophilic nature of this compound.
-
Plaque Phenotype: A clinical study using virtual histology intravascular ultrasound (VH-IVUS) directly compared the effects of this compound and pravastatin on coronary plaque phenotype.[20] The study found that this compound had a strong effect on reducing pathologic intimal thickening, particularly in patients with unstable angina, whereas pravastatin had weaker effects.[20] This suggests a more potent direct action of this compound on modifying early-stage, potentially vulnerable plaque features.
Summary of Comparative In Vivo Findings
| Feature | This compound | Atorvastatin | Rosuvastatin | Pravastatin | Key References |
| Plaque Volume Reduction | Significant reduction | Significant reduction | Potent reduction | Moderate reduction | [12][14] |
| Fibrous Cap Thickness | Increased | Increased | Increased | Modest increase | [4][12] |
| Macrophage Infiltration | Significantly Reduced | Reduced | Reduced | Reduced | [5][12][21] |
| eNOS Activation | Potent (via phosphorylation) | Moderate | Moderate | Moderate | [5][7][13] |
| Effect on HDL-C | Significant Increase | Neutral / Modest Increase | Modest Increase | Modest Increase | [15][16] |
| Glucose Metabolism | Neutral Effect | Potential for impairment | Potential for impairment | Neutral / low risk | [3][18][19] |
| CYP450 Interaction Risk | Very Low | High (CYP3A4) | Moderate (CYP2C9) | Low | [3][17] |
Table entries in bold indicate a potential advantage for this compound based on the cited literature.
Experimental Protocol: In Vivo Plaque Analysis in ApoE-/- Mice
This protocol outlines a standard workflow for inducing atherosclerosis in ApoE-deficient mice and subsequently analyzing the effects of statin treatment on plaque stability. This self-validating system includes controls and multiple endpoints to ensure robust and reliable data.
Workflow Overview
Figure 2. Experimental workflow for in vivo statin efficacy testing.
Step-by-Step Methodology
-
Animal Model and Atherosclerosis Induction:
-
Causality: ApoE-/- mice on a C57BL/6J background are selected as they reliably develop complex atherosclerotic lesions, particularly in the aortic root and arch, when fed a high-fat diet.[9]
-
Protocol:
-
Acquire male ApoE-/- mice at 6-8 weeks of age.
-
House mice under standard conditions (12h light/dark cycle, ad libitum access to food and water).
-
After a 1-week acclimatization period, switch all mice to a Western-type diet (e.g., 21% fat, 0.15% cholesterol).
-
Maintain mice on this diet for 12-16 weeks to allow for robust plaque development.
-
-
-
Statin Treatment:
-
Causality: Oral gavage ensures accurate and consistent dosing for each animal. A vehicle control group is essential to isolate the effects of the statin from the vehicle itself.
-
Protocol:
-
After the induction period, randomly assign mice into treatment groups (n=10-15 per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: this compound (e.g., 1-2 mg/kg/day).
-
Group 3: Comparator Statin (e.g., Atorvastatin, 5-10 mg/kg/day, dose-matched for LDL-lowering effect if possible).
-
-
Administer treatments daily via oral gavage for 4-8 weeks.
-
Monitor animal weight and health status weekly.
-
-
-
Tissue Harvesting and Preparation:
-
Causality: Perfusion fixation with PBS followed by formalin is critical to flush blood from the vasculature and preserve tissue architecture for high-quality histological analysis.
-
Protocol:
-
At the end of the treatment period, euthanize mice via CO2 asphyxiation.
-
Perform a laparotomy and expose the heart. Perfuse via the left ventricle with cold PBS, followed by 10% neutral buffered formalin.
-
Carefully dissect the heart and the entire aorta.
-
Embed the upper portion of the heart, containing the aortic root, in OCT compound for cryosectioning.
-
Fix the remaining aorta in formalin for en face analysis.
-
-
-
Plaque Analysis:
-
Causality: A multi-faceted analysis provides a comprehensive picture of plaque stability. Each stain targets a specific component of the plaque.
-
Protocol:
-
Aortic Root Histology:
-
Cut serial cryosections (5-10 µm) from the aortic root.
-
Oil Red O Staining: To quantify the lipid-rich necrotic core area.
-
Masson's Trichrome Staining: To quantify collagen content (blue stain), indicating fibrous cap thickness.
-
Immunohistochemistry (IHC): Use antibodies against Mac-3 or CD68 to quantify macrophage (inflammatory cell) accumulation.
-
-
En Face Analysis:
-
Open the aorta longitudinally, pin it flat, and stain with Sudan IV or Oil Red O to visualize and quantify the total plaque burden across the aortic surface.
-
-
Image Quantification:
-
Capture high-resolution images of stained sections.
-
Use image analysis software (e.g., ImageJ) to quantify the percentage of the plaque area that is positive for each stain. This provides objective, quantitative data for comparison between groups.
-
-
-
Conclusion and Future Directions
The available in vivo evidence strongly suggests that this compound's benefits extend beyond its potent LDL-C lowering effects. Compared to other statins, it demonstrates potential advantages in enhancing eNOS activity, promoting a more favorable metabolic profile with a neutral effect on glucose, and possessing a lower risk of drug-drug interactions.[3][13][17][18] Preclinical models show its capacity to reduce inflammatory cell infiltration and increase features of plaque stability, such as fibrous cap thickness.[12] Recent proteomic and transcriptomic analyses from the REPRIEVE trial have further elucidated a potential mechanism, showing this compound increases procollagen C-endopeptidase enhancer 1 (PCOLCE), a key enzyme in collagen deposition, which is associated with a reduction in noncalcified plaque volume independent of LDL-C changes.[22][23]
Future research should focus on head-to-head in vivo studies in advanced animal models that directly compare this compound with other potent statins like rosuvastatin, using a multi-modal approach (e.g., histology, intravascular imaging, proteomics) to comprehensively assess markers of plaque stability. Such studies will be invaluable for further defining the unique therapeutic profile of this compound in the management of high-risk atherosclerotic disease.
References
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Endothelial Nitric Oxide Synthase-Independent Pleiotropic Effects of this compound Against Atherogenesis and Limb Ischemia in Mice. Journal of the American Heart Association. [Link]
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Pleiotropic effects of this compound. British Journal of Clinical Pharmacology. [Link]
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Animal Models of Atherosclerosis–Supportive Notes and Tricks of the Trade. Circulation Research. [Link]
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Experimental Atherosclerosis Research on Large and Small Animal Models in Vascular Surgery. Medicina (Kaunas). [Link]
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Pleiotropic Effects of Statin in Stabilization of Unstable Coronary Plaque - Direct Evidence from Low Density Lipoprotein Receptor Knockout Pig. Circulation. [Link]
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Most appropriate animal models to study the efficacy of statins: A systematic review. Pharmacological Research. [Link]
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Research methods for animal models of atherosclerosis. Experimental and Molecular Medicine. [Link]
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Mouse Models for Atherosclerosis and Pharmaceutical Modifiers. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
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This compound: evidence for its place in treatment of hypercholesterolemia. Core Evidence. [Link]
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This compound at low dose activates endothelial nitric oxide synthase through PI3K-AKT pathway in endothelial cells. Life Sciences. [Link]
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Comparison of the effects of this compound versus pravastatin on coronary artery plaque phenotype assessed by tissue characterization using serial virtual histology intravascular ultrasound. Journal of Atherosclerosis and Thrombosis. [Link]
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This compound increased the endothelial nitric oxide synthase (eNOS) and... ResearchGate. [Link]
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This compound: Coronary Atherosclerotic Plaques Changes and Cardiovascular Prevention. High Blood Pressure & Cardiovascular Prevention. [Link]
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Review Article: this compound: Similarities and Differences Compared With Other Statins. Acta Pharmaceutica Sciencia. [Link]
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This compound: Coronary Atherosclerotic Plaques Changes and Cardiovascular Prevention. ResearchGate. [Link]
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Pleiotropic effects of this compound: a pilot study using the saphenous vein endothelial cell model of endothelial injury and prevention of atherosclerosis. European Review for Medical and Pharmacological Sciences. [Link]
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This compound versus Atorvastatin: Potential Differences in their Effects on Serum Lipoprotein Lipase and Cardiovascular Disease. Journal of Atherosclerosis and Thrombosis. [Link]
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Pleiotropic Effects of Statins on the Cardiovascular System. Circulation Research. [Link]
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This compound Associated With Plaque Stabilization in HIV. Docwire News. [Link]
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This compound vs Rosuvastatin: Which is better at lowering cholesterol?. Marley Drug. [Link]
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This compound vs. Rosuvastatin for Coronary Artery Disease and High Cholesterol: Important Differences and Potential Risks. GoodRx. [Link]
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Are All Statins the Same?: Focus on the Efficacy and Tolerability of this compound. Clinical Drug Investigation. [Link]
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Differential Diabetogenic Effect of this compound and Rosuvastatin, in vitro and in vivo. Diabetes & Metabolism Journal. [Link]
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This compound Reduces Inflammation in Atherosclerotic Plaques in Apolipoprotein E-Deficient Mice with Late Stage Renal Disease. PLoS One. [Link]
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This compound: Coronary Atherosclerotic Plaques Changes and Cardiovascular Prevention. High Blood Pressure & Cardiovascular Prevention. [Link]
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This compound, Procollagen Pathways, and Plaque Stabilization in Patients With HIV: A Secondary Analysis of the REPRIEVE Randomized Clinical Trial. JAMA Cardiology. [Link]
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This compound: Coronary Atherosclerotic Plaques Changes and Cardiovascular Prevention. IRIS UNIMIB. [Link]
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Effects of different statins on endothelial nitric oxide synthase and AKT phosphorylation in endothelial cells. University of Toyama. [Link]
-
(PDF) this compound: Similarities and Differences Compared With Other Statins. ResearchGate. [Link]
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Comparison of this compound with atorvastatin in increasing HDL-cholesterol and adiponectin in patients with dyslipidemia and coronary artery disease: the COMPACT-CAD study. Journal of Cardiology. [Link]
-
Pravastatin Treatment Increases Collagen Content and Decreases Lipid Content, Inflammation, Metalloproteinases, and Cell Death in Human Carotid Plaques Implications for Plaque Stabilization. ResearchGate. [Link]
-
Statin-Induced Nitric Oxide Signaling: Mechanisms and Therapeutic Implications. Pharmaceuticals (Basel). [Link]
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A Comparative In Vitro Analysis of Drug-Drug Interaction Profiles: Pitavastatin vs. Simvastatin
Introduction: The Clinical Imperative for Understanding Statin Drug Interactions
Statins, inhibitors of HMG-CoA reductase, are a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular disease. However, their widespread use, often in patient populations receiving multiple medications, necessitates a thorough understanding of their potential for drug-drug interactions (DDIs). These interactions can significantly alter statin exposure, leading to either reduced efficacy or an increased risk of adverse effects, most notably myopathy and rhabdomyolysis. The crux of these interactions lies in the complex interplay of drug-metabolizing enzymes and transmembrane transporters. This guide provides an in-depth, in vitro comparison of the DDI profiles of two commonly prescribed statins, pitavastatin and simvastatin, to elucidate their distinct characteristics and inform preclinical risk assessment.
The fundamental difference in the DDI potential between this compound and simvastatin stems from their primary routes of elimination. Simvastatin, a lactone prodrug, undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) 3A4 isoenzyme[1][2]. This dependency makes it highly susceptible to interactions with a plethora of drugs that inhibit or induce CYP3A4. In stark contrast, this compound is only minimally metabolized by the CYP system, with a minor contribution from CYP2C9, and its primary metabolic pathway is glucuronidation by UDP-glucuronosyltransferases (UGTs)[3][4]. This inherent difference in metabolic pathways predicts a lower propensity for CYP-mediated DDIs for this compound.
Beyond metabolism, the hepatic uptake and efflux of statins, orchestrated by transporters such as the organic anion-transporting polypeptide 1B1 (OATP1B1) and the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), are critical determinants of their systemic and intrahepatic concentrations[5]. Both this compound and the active form of simvastatin, simvastatin acid, are substrates of OATP1B1, making them vulnerable to interactions with drugs that inhibit this transporter[1][6].
This guide will dissect the in vitro evidence that defines the DDI profiles of this compound and simvastatin, providing researchers, scientists, and drug development professionals with a comprehensive comparative framework grounded in experimental data.
Metabolic Pathways and Key Players: A Tale of Two Statins
The metabolic fates of this compound and simvastatin diverge significantly, a key factor dictating their DDI potential.
This compound: The metabolism of this compound is characterized by its limited reliance on the CYP450 system. The primary route of metabolism is glucuronidation, forming the inactive this compound lactone[3]. While CYP2C9 can contribute to a minor extent, this pathway is not clinically significant in terms of drug interactions[4][7]. The majority of an administered dose of this compound is excreted unchanged in the bile[4]. This metabolic profile inherently reduces the likelihood of interactions with the vast number of drugs that are substrates, inhibitors, or inducers of the CYP3A4 enzyme.
Simvastatin: In contrast, simvastatin is a classic example of a CYP3A4-metabolized drug. As a prodrug, it is hydrolyzed to its active form, simvastatin acid[8]. Both simvastatin and simvastatin acid are extensively metabolized by CYP3A4 and, to a lesser extent, CYP3A5[1][2]. This heavy reliance on CYP3A4 makes simvastatin highly susceptible to significant increases in plasma concentrations when co-administered with potent CYP3A4 inhibitors (e.g., itraconazole, clarithromycin, protease inhibitors), leading to an elevated risk of myopathy. Conversely, co-administration with CYP3A4 inducers (e.g., rifampicin, carbamazepine) can decrease simvastatin's efficacy. Furthermore, simvastatin itself has been shown to be a competitive inhibitor of CYP3A4, with a reported Ki value of approximately 10 µM[1][9].
Figure 1: Simplified metabolic pathways of this compound and simvastatin.
In Vitro Inhibition Profiles: A Head-to-Head Comparison
To quantitatively compare the DDI potential of this compound and simvastatin, in vitro inhibition studies are paramount. These assays determine the concentration of a drug required to inhibit the activity of a specific enzyme or transporter by 50% (IC50) or the inhibition constant (Ki). A lower IC50 or Ki value indicates a more potent inhibitor.
| Target | This compound | Simvastatin | Implication |
| CYP3A4 | Scarcely inhibits[10] | Competitive inhibitor (Ki ≈ 10 µM)[1][9] | Simvastatin has a higher potential to act as a perpetrator drug in CYP3A4-mediated DDIs. |
| CYP2C9 | Weak inhibitor | No significant inhibition[1] | Minimal clinical relevance for both drugs as perpetrator drugs via this pathway. |
| OATP1B1 | Substrate; less sensitive to inhibitors compared to other statins[6] | Substrate (acid form); more sensitive to inhibitors[6] | Both are susceptible to DDIs with OATP1B1 inhibitors, but the magnitude of the interaction may be greater for simvastatin. |
| P-glycoprotein (P-gp) | Not a significant substrate or inhibitor[6] | Substrate and inhibitor (IC50 ≈ 25-50 µM)[11] | Simvastatin has a higher potential for DDIs involving P-gp, both as a victim and a perpetrator. |
| BCRP | Substrate | Substrate | Both have the potential to be victims of DDIs with BCRP inhibitors. |
Data Interpretation and Causality:
The stark contrast in CYP3A4 inhibition is a critical differentiator. Simvastatin's ability to inhibit CYP3A4 at clinically relevant concentrations means it can increase the exposure of co-administered CYP3A4 substrates. This compound's negligible effect on CYP3A4 minimizes this risk[10].
Regarding OATP1B1, while both are substrates, pharmacogenetic studies have shown that polymorphisms in the SLCO1B1 gene (encoding OATP1B1) lead to a more pronounced increase in plasma exposure for simvastatin acid (2.6- to 3-fold) compared to this compound (1.5- to 1.7-fold)[6]. This suggests that simvastatin's disposition is more sensitive to alterations in OATP1B1 function.
Simvastatin's interaction with P-gp as both a substrate and an inhibitor adds another layer of complexity to its DDI profile[11]. This dual role can lead to intricate interactions in the gut wall and other tissues where P-gp is expressed. In contrast, this compound's lack of significant interaction with P-gp simplifies its DDI profile[6].
Experimental Protocols for In Vitro DDI Assessment
To ensure the scientific integrity of DDI comparisons, standardized and validated in vitro assays are essential. The following are representative protocols for key experiments.
Protocol 1: Fluorescent-Based CYP3A4 Inhibition Assay (IC50 Determination)
This assay is a common, high-throughput method to assess the inhibitory potential of a compound against CYP3A4.
Principle: A fluorogenic substrate is metabolized by recombinant human CYP3A4 to a fluorescent product. An inhibitor will compete with the substrate, leading to a decrease in the fluorescent signal.
Materials:
-
Recombinant human CYP3A4 enzyme
-
NADPH regenerating system
-
Fluorogenic CYP3A4 substrate (e.g., 7-Benzyloxy-4-trifluoromethylcoumarin, BFC)
-
Test compounds (this compound, Simvastatin) and positive control inhibitor (e.g., Ketoconazole)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Black, opaque-bottom 96-well microplates
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound, simvastatin, and ketoconazole in the assay buffer.
-
Reaction Mixture Preparation: In the microplate wells, add the CYP3A4 enzyme and the inhibitor dilutions.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system and the BFC substrate.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent product.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control (no inhibitor). The IC50 value is determined by fitting the concentration-response data to a suitable pharmacological model (e.g., four-parameter logistic equation).
Self-Validation and Causality: The inclusion of a known potent inhibitor like ketoconazole serves as a positive control, validating the assay's sensitivity. A "no enzyme" control is crucial to account for any background fluorescence of the compounds or substrate. By measuring a dose-dependent decrease in fluorescence, a causal link between the test compound and CYP3A4 inhibition is established.
Protocol 2: OATP1B1-Mediated Uptake Assay in Transfected HEK293 Cells
This cell-based assay is used to determine if a drug is a substrate or inhibitor of the OATP1B1 transporter.
Principle: Human Embryonic Kidney 293 (HEK293) cells are engineered to overexpress the OATP1B1 transporter. The uptake of a radiolabeled or fluorescent probe substrate into these cells is measured in the presence and absence of the test compound.
Materials:
-
HEK293 cells stably transfected with OATP1B1 (HEK-OATP1B1) and mock-transfected HEK293 cells (control)
-
Radiolabeled OATP1B1 probe substrate (e.g., [³H]-estradiol-17β-glucuronide)
-
Test compounds (this compound, Simvastatin) and a known OATP1B1 inhibitor (e.g., Rifampicin)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
-
Cell lysis solution
-
Scintillation cocktail and liquid scintillation counter
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK-OATP1B1 and mock-transfected cells in 24-well plates and culture until they form a confluent monolayer.
-
Pre-incubation: Wash the cells with warm HBSS and pre-incubate them with HBSS containing various concentrations of the test compound or rifampicin for a short period (e.g., 10 minutes) at 37°C.
-
Uptake Initiation: Initiate the uptake by adding the radiolabeled probe substrate to the wells.
-
Incubation: Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C to ensure initial uptake rates are measured[2].
-
Uptake Termination: Stop the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold HBSS.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the uptake in mock cells (non-specific uptake) from the uptake in HEK-OATP1B1 cells to determine the OATP1B1-mediated transport. Calculate the percent inhibition and determine the IC50 or Ki value.
Self-Validation and Causality: The use of mock-transfected cells is critical to differentiate transporter-mediated uptake from passive diffusion and non-specific binding. A known inhibitor like rifampicin validates the assay's ability to detect inhibition. A concentration-dependent reduction in the uptake of the probe substrate in the presence of the test compound demonstrates a direct inhibitory effect on OATP1B1.
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Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling Pitavastatin
A Senior Application Scientist's Procedural Blueprint for Ensuring Laboratory Safety and Integrity
Welcome to your essential guide for the safe handling of Pitavastatin in a research and development setting. As laboratory professionals, our commitment to scientific advancement is paralleled by our dedication to safety. This document provides a detailed, step-by-step framework for the appropriate use of Personal Protective Equipment (PPE) when working with this compound. Beyond mere instruction, this guide explains the rationale behind each procedural step, empowering you to make informed safety decisions and foster a culture of uncompromising safety in your laboratory.
Understanding the Hazard Profile of this compound
This compound, a potent inhibitor of HMG-CoA reductase, is widely used in the management of hypercholesterolemia.[1] While therapeutically beneficial, in its raw, powdered form, it presents several occupational hazards that necessitate stringent safety protocols.
According to Safety Data Sheets (SDS), this compound calcium is classified with the following hazards:
-
Skin Irritation: Can cause skin irritation upon direct contact.[2][3]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[3]
-
Suspected Carcinogen: It is suspected of causing cancer.[2][3]
-
Harmful if Swallowed: Ingestion can be harmful.[4]
These hazards underscore the critical importance of a comprehensive PPE strategy to prevent dermal, ocular, and respiratory exposure.
Core Principles of this compound Handling
Before detailing specific PPE protocols, it's crucial to establish foundational principles for handling this compound:
-
Engineering Controls as the First Line of Defense: Whenever possible, engineering controls such as chemical fume hoods or ventilated balance enclosures should be used to minimize airborne particulate exposure.
-
Avoid Dust Formation: All procedures should be designed to minimize the generation of this compound dust.[2]
-
Decontamination: A clear and validated decontamination procedure for work surfaces and equipment is essential.
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible in any area where this compound is handled.[3]
Personal Protective Equipment (PPE) Protocol for this compound
The selection and use of PPE must be tailored to the specific laboratory task being performed. The following table outlines the recommended PPE for common procedures involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Safety glasses with side shields or chemical splash goggles.[5] | Disposable, chemical-resistant gloves (e.g., nitrile).[5] | Laboratory coat.[5] | Use in a chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is recommended to avoid inhaling dust particles.[5] |
| Preparing Solutions | Safety glasses with side shields or chemical splash goggles.[5] | Disposable, chemical-resistant gloves (e.g., nitrile).[5] | Laboratory coat.[5] | Work in a well-ventilated area or a chemical fume hood to minimize exposure to aerosols.[5] |
| Handling Solutions | Safety glasses with side shields.[5] | Disposable, chemical-resistant gloves (e.g., nitrile).[5] | Laboratory coat.[5] | Not generally required if handled in a well-ventilated area. |
Step-by-Step Guide to PPE Usage for Handling Solid this compound
This section provides a detailed workflow for donning, using, and doffing PPE when handling powdered this compound.
4.1. Preparation and Donning PPE
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.[6]
-
Gown/Lab Coat: Don a clean, long-sleeved laboratory coat or a disposable gown. Ensure it is fully fastened.[6]
-
Respiratory Protection (if required): If working outside of a fume hood, don a NIOSH-approved N95 respirator. Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on safety glasses with side shields or chemical splash goggles.[7]
-
Gloves: Don two pairs of powder-free, chemical-resistant nitrile gloves.[6] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[6]
4.2. Safe Handling Procedure
-
Work Area Preparation: Conduct all manipulations of solid this compound within a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Careful Handling: When weighing and transferring the powder, use gentle motions to avoid creating dust.
-
Immediate Cleanup: In case of a small spill, carefully wipe it up with a damp cloth and decontaminate the area. For larger spills, follow your institution's hazardous material spill response protocol.
4.3. Doffing and Disposal of PPE
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Gown/Lab Coat: Unfasten the gown or lab coat, rolling it away from your body to contain any potential contamination on the outer surface. Dispose of it in the appropriate waste stream.
-
Eye Protection: Remove your eye protection by handling the earpieces. Clean and store it according to your laboratory's procedures.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Visualizing the this compound Handling Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Spill Management and Waste Disposal
6.1. Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial:
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Isolate: Secure the area to prevent further spread of the contamination.
-
PPE: Don the appropriate PPE before attempting to clean the spill.
-
Containment: For solid spills, gently cover with absorbent material. For liquid spills, use absorbent pads to contain the liquid.
-
Cleanup: Carefully collect the spilled material and absorbent into a designated hazardous waste container.[2]
-
Decontamination: Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse with water.
6.2. Waste Disposal
All waste generated from handling this compound, including contaminated PPE, must be disposed of as hazardous waste.[2]
-
Segregation: Use clearly labeled, sealed containers for this compound waste.[8]
-
Regulations: Adhere to all local, state, and federal regulations for the disposal of pharmaceutical waste. The waste code should be assigned in discussion between the user, the producer, and the waste disposal company.
-
Empty Containers: Empty containers may retain product residue and should be disposed of in the same manner as the hazardous waste itself.
By adhering to these detailed protocols, you are not only ensuring your personal safety but also upholding the integrity of your research and contributing to a safe and responsible scientific community.
References
-
Safety Information - LIVALO® (this compound) Tablets. (n.d.). Retrieved from [Link]
-
Material Safety Data Sheet - Amazon S3. (n.d.). Retrieved from [Link]
-
This compound - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
-
Statin Therapy: Review of Safety and Potential Side Effects - PMC - NIH. (n.d.). Retrieved from [Link]
-
Personal protective equipment in your pharmacy. (2019, October 30). Retrieved from [Link]
-
eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]
-
Drug Monograph: this compound (Livalo) - EBM Consult. (n.d.). Retrieved from [Link]
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Personal Protective Equipment (PPEs)- Safety Guideline - PharmaState Academy. (2019, March 5). Retrieved from [Link]
-
Statin side effects: Weigh the benefits and risks - Mayo Clinic. (n.d.). Retrieved from [Link]
-
(PDF) SAFETY AND EFFICACY OF this compound IN DYSLIPDEMIC/HYPERLIPIDEMIC PATIENTS - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Harvard-led study IDs statin that may block pathway to some cancers. (2024, May 30). Retrieved from [Link]
-
Efficacy and Safety of this compound in Children and Adolescents with Familial Hypercholesterolemia in Japan and Europe - NIH. (n.d.). Retrieved from [Link]
-
Where and How to Dispose of Unused Medicines - FDA. (2025, April 16). Retrieved from [Link]
-
This compound - from clinical trials to clinical practice - PubMed. (n.d.). Retrieved from [Link]
-
Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs. (n.d.). Retrieved from [Link]
-
Waste Disposal - Providence. (2018, April 30). Retrieved from [Link]
-
(PDF) this compound in the Management of Hypercholesterolemia - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Observational Study Evaluating SaFety in Patient Treated with this compound in Korea (PROOF Study) - Endocrinology and Metabolism. (2020, December 2). Retrieved from [Link]
-
Disposal of Unused Medicines: What You Should Know - FDA. (2024, October 31). Retrieved from [Link]
Sources
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- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
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- 8. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
